molecular formula C9H12N2O2 B1397100 5-(tert-Butyl)pyrazine-2-carboxylic acid CAS No. 242813-48-5

5-(tert-Butyl)pyrazine-2-carboxylic acid

Cat. No.: B1397100
CAS No.: 242813-48-5
M. Wt: 180.2 g/mol
InChI Key: YGMCAXRLFSRQLP-UHFFFAOYSA-N
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Description

5-(tert-Butyl)pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-tert-butylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(2,3)7-5-10-6(4-11-7)8(12)13/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMCAXRLFSRQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(tert-Butyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(tert-Butyl)pyrazine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a bulky tert-butyl group on the pyrazine ring, imparts specific physicochemical properties to molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the available methods.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary retrosynthetic disconnections. The most logical and widely applicable strategy involves the late-stage introduction or modification of the carboxylic acid functionality from a pre-functionalized 5-(tert-butyl)pyrazine core. A second, less common approach, involves the construction of the pyrazine ring with the desired substitution pattern already in place. This guide will focus on the former, more flexible strategy, detailing two robust synthetic pathways.

Pathway 1: From 2-Halo-5-(tert-butyl)pyrazine via Nitrile Hydrolysis

This pathway is arguably the most efficient and reliable route to the target molecule. It hinges on the synthesis of a key intermediate, 2-bromo-5-(tert-butyl)pyrazine, followed by a palladium-catalyzed cyanation and subsequent hydrolysis of the resulting nitrile.

Diagram of Synthesis Pathway 1

Synthesis_Pathway_1 A 2-Aminopyrazine B 2-Bromopyrazine A->B  Sandmeyer Reaction (NaNO2, HBr, CuBr) C 2-Bromo-5-(tert-butyl)pyrazine B->C  Minisci Reaction (Pivalic acid, AgNO3, (NH4)2S2O8) D 5-(tert-Butyl)-2-cyanopyrazine C->D  Cyanation (Zn(CN)2, Pd(PPh3)4, DMF) E This compound D->E  Hydrolysis (NaOH, H2O/EtOH, then H+)

Caption: Synthesis of this compound via the nitrile hydrolysis pathway.

Step 1: Synthesis of 2-Bromo-5-(tert-butyl)pyrazine

The introduction of the tert-butyl group onto the pyrazine ring is a critical step. A direct Friedel-Crafts alkylation is often not feasible for electron-deficient heterocycles like pyrazine. Therefore, a radical-based Minisci reaction is the preferred method.

Protocol: Minisci tert-Butylation of 2-Bromopyrazine

  • To a solution of 2-bromopyrazine (1.0 eq) in a mixture of acetonitrile and water (3:1) is added pivalic acid (3.0 eq) and silver nitrate (AgNO₃, 0.2 eq).

  • The mixture is heated to 80 °C.

  • A solution of ammonium persulfate ((NH₄)₂S₂O₈, 3.0 eq) in water is added dropwise over 30 minutes.

  • The reaction is stirred at 80 °C for 3 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-5-(tert-butyl)pyrazine.

Causality of Experimental Choices:

  • Minisci Reaction: This radical substitution reaction is highly effective for the alkylation of electron-deficient aromatic rings like pyrazine. The reaction is initiated by the oxidative decarboxylation of pivalic acid to generate the tert-butyl radical.

  • Silver Nitrate and Ammonium Persulfate: This redox system is crucial for the generation of the tert-butyl radical from pivalic acid. The persulfate oxidizes Ag⁺ to Ag²⁺, which in turn promotes the decarboxylation of the carboxylic acid.

  • Acetonitrile/Water Solvent System: This solvent mixture provides good solubility for both the organic substrate and the inorganic reagents.

Step 2: Cyanation of 2-Bromo-5-(tert-butyl)pyrazine

The conversion of the aryl bromide to a nitrile is efficiently achieved through a palladium-catalyzed cyanation reaction.

Protocol: Palladium-Catalyzed Cyanation

  • To a solution of 2-bromo-5-(tert-butyl)pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added zinc cyanide (Zn(CN)₂, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • The reaction mixture is degassed with argon for 15 minutes.

  • The mixture is heated to 120 °C and stirred for 12-18 hours under an argon atmosphere.

  • Reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude 5-(tert-butyl)-2-cyanopyrazine is purified by column chromatography.

Causality of Experimental Choices:

  • Zinc Cyanide: A less toxic and more convenient source of cyanide compared to other cyanide salts.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for cross-coupling reactions, including cyanation.

  • Anhydrous DMF: A polar aprotic solvent that facilitates the reaction by dissolving the reactants and stabilizing the catalytic species.

  • Degassing: Removal of oxygen is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Step 3: Hydrolysis of 5-(tert-Butyl)-2-cyanopyrazine

The final step is the hydrolysis of the nitrile to the carboxylic acid, which can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

Protocol: Basic Hydrolysis of the Nitrile

  • 5-(tert-Butyl)-2-cyanopyrazine (1.0 eq) is dissolved in a mixture of ethanol and water (1:1).

  • Sodium hydroxide (NaOH, 5.0 eq) is added, and the mixture is heated to reflux (approximately 100 °C) for 6-8 hours.

  • The reaction is monitored by the disappearance of the starting material (TLC or LC-MS).

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid (HCl).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Causality of Experimental Choices:

  • Sodium Hydroxide: A strong base that effectively hydrolyzes the nitrile to the corresponding carboxylate salt.

  • Ethanol/Water Mixture: This co-solvent system ensures the solubility of both the organic nitrile and the inorganic base.

  • Acidification: Protonation of the carboxylate salt with a strong acid precipitates the desired carboxylic acid.

Pathway 2: From 5-(tert-Butyl)-2-methylpyrazine via Oxidation

An alternative route involves the synthesis of 5-(tert-butyl)-2-methylpyrazine followed by oxidation of the methyl group. While conceptually straightforward, controlling the oxidation to prevent over-oxidation or ring degradation can be challenging.

Diagram of Synthesis Pathway 2

Synthesis_Pathway_2 A 2-Chloro-5-methylpyrazine B 5-tert-Butyl-2-methylpyrazine A->B  Kumada Coupling (t-BuMgCl, Ni(dppp)Cl2) C This compound B->C  Oxidation (KMnO4, NaOH, H2O)

Spectroscopic data of 5-(tert-Butyl)pyrazine-2-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(tert-Butyl)pyrazine-2-carboxylic acid

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted spectral features, explains the rationale behind analytical choices, and provides robust, self-validating experimental protocols for data acquisition. Our focus is on the synergy between structural features and their spectroscopic signatures, providing a foundational understanding for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Analytical Significance

This compound (C₉H₁₂N₂O₂) is a heterocyclic compound featuring a pyrazine ring substituted with a tert-butyl group and a carboxylic acid. The pyrazine core is a common scaffold in pharmaceuticals and flavor chemistry, making the unambiguous structural elucidation of its derivatives critical. Spectroscopic analysis is the cornerstone of this process, providing a detailed electronic and vibrational fingerprint of the molecule. This guide will dissect the predicted ¹H NMR, ¹³C NMR, IR, and MS data to build a complete structural profile.

Molecular Properties:

  • Molecular Formula: C₉H₁₂N₂O₂

  • Molecular Weight: 180.207 g/mol [1]

  • CAS Number: 242813-48-5[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of protons and carbons.

Predicted ¹H and ¹³C NMR Data

The following data are predicted based on established chemical shift principles for pyrazine derivatives and carboxylic acids.[3][4][5] The electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group significantly influences the chemical shifts of the pyrazine ring protons and carbons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-3 ~9.15 Doublet ~1.5 Pyrazine Ring Proton
H-6 ~8.90 Doublet ~1.5 Pyrazine Ring Proton
-COOH ~13.5 Broad Singlet - Carboxylic Acid Proton

| -C(CH₃)₃ | ~1.40 | Singlet | - | tert-Butyl Protons |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Atom Predicted Chemical Shift (δ, ppm) Assignment
C=O ~165.5 Carboxylic Acid Carbonyl
C-5 ~163.0 Pyrazine Ring Carbon (attached to t-Bu)
C-2 ~146.0 Pyrazine Ring Carbon (attached to COOH)
C-3 ~144.5 Pyrazine Ring Carbon
C-6 ~142.0 Pyrazine Ring Carbon
-C (CH₃)₃ ~36.0 Quaternary tert-Butyl Carbon

| -C(C H₃)₃ | ~29.5 | Methyl Carbons of tert-Butyl |

Interpretation of NMR Spectra
  • ¹H NMR Insights: The two protons on the pyrazine ring (H-3 and H-6) are expected to appear as distinct doublets in the aromatic region, significantly downfield due to the deshielding effect of the two ring nitrogens.[6] Their small coupling constant (~1.5 Hz) is characteristic of a para-like relationship across the ring nitrogens. The H-3 proton, being adjacent to the electron-withdrawing carboxylic acid, is predicted to be the most downfield. The carboxylic acid proton itself will appear as a very broad singlet at a high chemical shift (~13.5 ppm), which would disappear upon the addition of D₂O.[3] The nine protons of the tert-butyl group are chemically equivalent and will manifest as a sharp, intense singlet in the upfield aliphatic region.

  • ¹³C NMR Insights: The carbon spectrum provides a clear count of the nine unique carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165.5 ppm.[3] The four distinct pyrazine ring carbons are all found in the downfield region (142-163 ppm), with the carbon bearing the tert-butyl group (C-5) being the most downfield due to substitution. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will appear in the upfield region, consistent with sp³ hybridized carbons.[4]

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for preparing and analyzing a solid sample.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of high-purity this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving polar carboxylic acids.[4]

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

    • Securely cap the NMR tube and label it clearly.

  • Instrument Setup & Acquisition (400/500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal from the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

    • For ¹H NMR: Acquire data using a standard single-pulse experiment. A spectral width of ~16 ppm, centered around 8 ppm, is appropriate. Typically, 16-64 scans are sufficient.[4]

    • For ¹³C NMR: Acquire data using a proton-decoupled single-pulse experiment. A spectral width of ~220 ppm is required. Due to the lower natural abundance of ¹³C, 1024 or more scans are typically necessary for a good signal-to-noise ratio.[4]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Integrate the ¹H NMR signals and reference the spectrum (e.g., to the residual solvent peak of DMSO-d₆ at 2.50 ppm).

    • Reference the ¹³C NMR spectrum (e.g., to the DMSO-d₆ solvent peak at 39.52 ppm).

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-15 mg) dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acq_h1 Acquire 1H Spectrum lock->acq_h1 acq_c13 Acquire 13C Spectrum lock->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft correct Phase & Baseline Correction ft->correct ref Reference & Integrate correct->ref Final Spectra Final Spectra ref->Final Spectra

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is exceptionally useful for identifying the presence of the carboxylic acid moiety in the target compound.

Predicted IR Data

The following vibrational frequencies are predicted based on characteristic absorption ranges for carboxylic acids and aromatic systems.[7][8]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3300 - 2500 Broad, Strong O-H Stretch Carboxylic Acid
3100 - 3000 Medium C-H Stretch Aromatic (Pyrazine Ring)
2970 - 2870 Medium-Strong C-H Stretch Aliphatic (tert-Butyl)
~1710 Strong, Sharp C=O Stretch Carboxylic Acid (H-bonded dimer)
1600 - 1450 Medium C=C / C=N Stretch Aromatic (Pyrazine Ring)
1320 - 1210 Medium C-O Stretch Carboxylic Acid

| 950 - 910 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid |

Interpretation of IR Spectrum

The IR spectrum of this compound is expected to be dominated by the features of the carboxylic acid group.

  • O-H Stretch: The most prominent feature will be an extremely broad absorption band spanning from 2500 to 3300 cm⁻¹. This breadth is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer and often partially obscures the C-H stretching peaks.[7][9]

  • C=O Stretch: A strong, sharp peak is anticipated around 1710 cm⁻¹. The position at the lower end of the typical carbonyl range (1760-1690 cm⁻¹) suggests that the compound exists as a hydrogen-bonded dimer in the solid state.[10]

  • C-H Stretches: Sharp peaks just below 3000 cm⁻¹ will correspond to the sp³ C-H stretches of the tert-butyl group, while weaker peaks just above 3000 cm⁻¹ can be assigned to the sp² C-H stretches of the pyrazine ring.[8]

  • Fingerprint Region: The region below 1600 cm⁻¹ will contain a series of peaks corresponding to the pyrazine ring stretches (C=C and C=N), as well as the C-O stretching and O-H bending vibrations of the carboxylic acid.[7]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for analyzing solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Visualization: IR (ATR) Workflow

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis clean Clean ATR Crystal background Record Background clean->background load Load Solid Sample press Apply Pressure load->press scan Acquire Spectrum press->scan Process & View Spectrum Process & View Spectrum scan->Process & View Spectrum

Caption: Workflow for solid-state IR analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization)

The following fragments are predicted for Electron Ionization (EI-MS), which is a common hard ionization technique.

Table 4: Predicted Key Ions in EI Mass Spectrum

Predicted m/z Ion Proposed Fragmentation
180 [M]⁺˙ Molecular Ion
165 [M - CH₃]⁺ Loss of a methyl radical from the tert-butyl group
135 [M - COOH]⁺ Loss of the carboxylic acid group
123 [M - C₄H₉]⁺ Loss of the tert-butyl radical (α-cleavage)

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Interpretation of Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 180, confirming the molecular weight of the compound. The stability of the aromatic pyrazine ring should result in a reasonably intense molecular ion peak.[11]

  • Key Fragments: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

    • A peak at m/z 165 ([M-15]⁺) is highly characteristic of a tert-butyl group, arising from the loss of a methyl radical to form a stable tertiary carbocation stabilized by the pyrazine ring.

    • Loss of the entire carboxylic acid radical (-COOH, 45 Da) would yield a peak at m/z 135 .[12]

    • Alpha-cleavage, breaking the bond between the pyrazine ring and the tert-butyl group, would result in the loss of a tert-butyl radical (57 Da), giving a fragment at m/z 123 .

    • The complementary fragment, the highly stable tert-butyl cation, would produce a prominent peak at m/z 57 . This is often the base peak in the spectra of compounds containing a tert-butyl group.

Experimental Protocol for MS Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a modern, soft ionization technique suitable for this polar molecule.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

  • LC-MS System Setup:

    • Liquid Chromatography (LC): Use a C18 column. The mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte.

    • Mass Spectrometry (MS): Use an ESI source operating in positive ion mode ([M+H]⁺). Set the mass analyzer (e.g., Quadrupole or Orbitrap) to scan a range that includes the expected molecular ion, for instance, m/z 50-400.[13]

  • Data Acquisition:

    • Inject a small volume (1-5 µL) of the prepared sample into the LC-MS system.

    • The compound will first be separated by the LC column before entering the mass spectrometer.

    • Acquire the full scan mass spectrum. For further structural confirmation, a tandem MS (MS/MS) experiment can be performed where the [M+H]⁺ ion (m/z 181) is isolated and fragmented to observe its daughter ions.

Visualization: MS (LC-MS) Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis stock Prepare Stock (1 mg/mL) dilute Dilute in Mobile Phase stock->dilute inject Inject into LC dilute->inject separate LC Separation (C18) inject->separate ionize ESI Source (Positive Mode) separate->ionize detect Mass Analyzer (Scan m/z 50-400) ionize->detect Process & Analyze Mass Spectrum Process & Analyze Mass Spectrum detect->Process & Analyze Mass Spectrum

Caption: General workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the structural confirmation of this compound. By correlating the predicted NMR, IR, and MS data with specific molecular features, we have established a clear and verifiable analytical profile. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and reliability. This integrated approach, combining predictive analysis with practical methodology, serves as a valuable resource for scientists engaged in the characterization of novel chemical entities in pharmaceutical and related industries.

References

An In-Depth Technical Guide to Investigating the Mechanism of Action of 5-(tert-Butyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and chemical biology, the elucidation of a compound's mechanism of action (MoA) is the pivotal step that transforms a mere chemical entity into a potential therapeutic agent or a valuable research tool. 5-(tert-Butyl)pyrazine-2-carboxylic acid is a heterocyclic compound that, while appearing in patent literature as a potential building block in medicinal chemistry, lacks a well-defined and publicly documented biological mechanism of action.

This guide is structured not as a review of established knowledge, but as a comprehensive, field-proven roadmap for the research scientist tasked with a critical objective: to systematically uncover, validate, and characterize the MoA of an investigational compound like this compound. We will proceed from initial in silico hypothesis generation to rigorous experimental validation, providing the causal logic behind each methodological choice. This document is designed for the hands-on researcher, offering actionable protocols and the strategic thinking required to navigate the complexities of MoA studies.

Part 1: Foundational Analysis and Hypothesis Generation

Before initiating wet-lab experiments, a thorough in silico and structural analysis is paramount. This foundational step conserves resources and builds a logical framework for subsequent investigations. The core objective is to leverage the compound's structure to predict its potential biological targets.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of this compound is the first step in predicting its behavior in biological systems. The presence of a carboxylic acid group suggests it will be ionized at physiological pH, potentially influencing its solubility, membrane permeability, and interactions with target proteins. The bulky, hydrophobic tert-butyl group, juxtaposed with the polar pyrazine ring and carboxylate, creates a molecule with distinct regions for potential hydrophobic and electrostatic interactions.

Target Prediction via Structural Homology and Machine Learning

Given the lack of direct literature on its targets, we turn to predictive models. The principle of molecular similarity is a cornerstone of medicinal chemistry: structurally similar molecules often interact with similar biological targets.

Methodology: Target Prediction Workflow

  • Canonical SMILES Generation: The first step is to represent the molecule in a machine-readable format. The SMILES (Simplified Molecular Input Line Entry System) for this compound is CC(C)(C)c1ncc(c(n1)C(=O)O).

  • Similarity Searching: Utilize platforms like PubChem or ChEMBL to identify compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) that have known biological activities. This can provide initial clues.

  • Target Prediction Algorithms: Employ computational tools that use machine learning models trained on vast compound-target interaction datasets. A highly respected and freely accessible tool for this purpose is SwissTargetPrediction. By inputting the SMILES string, the algorithm screens the compound against a database of known protein targets and predicts the most probable candidates based on a combination of 2D and 3D similarity.

Interpreting the Output: The results from these predictive tools should not be taken as definitive but rather as a prioritized list of hypotheses. The output will typically be a ranked list of protein classes (e.g., G-protein coupled receptors, kinases, enzymes). The highest-ranking predictions become the primary candidates for experimental validation.

Part 2: Experimental Target Identification and Validation

With a set of prioritized hypotheses, the next phase is to identify and validate the direct molecular target(s) of this compound. This process must be rigorous and self-validating, employing orthogonal methods to confirm the interaction.

Initial Broad-Spectrum Screening

If in silico methods are inconclusive or if a broader, unbiased approach is desired, a phenotypic screen can be employed. This involves testing the compound across a panel of diverse cell lines and observing its effect on cell viability, morphology, or other high-level readouts. A "hit" in a specific cell type (e.g., a cancer cell line) provides a biological context to begin a more focused MoA investigation.

Direct Target Engagement Assays

Once a primary target or a set of potential targets is hypothesized, direct binding must be confirmed. Biophysical methods are the gold standard for this, as they measure the physical interaction between the compound and the purified protein, independent of downstream cellular effects.

Key Methodologies for Target Validation:

Technique Principle Key Output Causality & Rationale
Surface Plasmon Resonance (SPR) Immobilizes the target protein on a sensor chip and flows the compound over it. Changes in the refractive index at the surface, caused by binding, are measured in real-time.Binding Affinity (KD), On-rate (ka), Off-rate (kd)Why SPR? It provides comprehensive kinetic data, not just endpoint affinity. A fast on-rate and slow off-rate often indicate a more durable and effective interaction.
Isothermal Titration Calorimetry (ITC) Measures the minute heat changes that occur upon binding of the compound to the target protein in solution.Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Why ITC? It is the gold standard for thermodynamic characterization. It confirms direct binding in solution and reveals the driving forces of the interaction (enthalpic or entropic).
Differential Scanning Fluorimetry (DSF) Measures the thermal stability of a protein in the presence of a ligand. A binding event typically stabilizes the protein, leading to an increase in its melting temperature (Tm).Thermal Shift (ΔTm)Why DSF? It is a rapid, high-throughput screening method to confirm if a compound binds to and stabilizes a target protein, making it excellent for initial hit validation.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Target Validation

  • Protein Immobilization: Covalently immobilize the purified, recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Aim for a low to moderate immobilization density (e.g., 2000-3000 RU) to minimize mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected KD (e.g., from 100 nM to 10 µM). Include a zero-concentration (buffer only) sample for double referencing.

  • Binding Analysis: Inject the compound dilutions over the immobilized protein surface and a reference flow cell (without protein) for a set association time, followed by a dissociation phase with running buffer.

  • Data Processing: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

  • Self-Validation: The calculated KD from the kinetic fit should be consistent with the KD determined from a steady-state affinity fit. A good fit with low residuals (Chi2) provides confidence in the data.

Workflow for Target Identification and Validation

The logical flow from hypothesis to a validated target is critical. The following diagram illustrates this self-validating workflow.

MOA_Workflow cluster_in_silico Part 1: In Silico Analysis cluster_validation Part 2: Experimental Validation cluster_outcome Outcome InSilico In Silico Target Prediction (e.g., SwissTargetPrediction) Hypothesis Generate Prioritized List of Target Hypotheses InSilico->Hypothesis Biophysical Biophysical Assays (SPR, ITC, DSF) Hypothesis->Biophysical Test direct binding (Is it real?) Biochem Biochemical/Enzymatic Assay Biophysical->Biochem Confirm functional effect (Does it do anything?) Cellular Cell-Based Target Engagement (e.g., CETSA) Biochem->Cellular Verify in cellular context (Does it work in a cell?) Validated Validated Target Cellular->Validated

Caption: Workflow for target identification and validation.

Part 3: Delineating the Downstream Signaling Pathway

Once a direct target is validated, the work shifts to understanding the functional consequences of this interaction within the cell. The goal is to connect the binding event at the target protein to the ultimate physiological or pathological response.

Target Class-Specific Functional Assays

The choice of assay is entirely dependent on the validated target's protein class.

  • If the target is an enzyme: The primary assay is a kinetic inhibition assay. One would measure the enzyme's activity (e.g., conversion of a substrate to a product) in the presence of varying concentrations of this compound. This will determine the IC50 (the concentration at which the compound inhibits 50% of the enzyme's activity). Further studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • If the target is a GPCR: The functional readout would be a second messenger assay, such as measuring changes in intracellular cAMP levels or calcium flux.

  • If the target is a kinase: The primary assay would be a kinase activity assay, measuring the phosphorylation of a known substrate. A subsequent Western blot analysis in a relevant cell line would be used to confirm if the compound inhibits the phosphorylation of the kinase's downstream substrates.

Mapping the Signaling Cascade

Connecting the target to the broader cellular machinery requires pathway analysis.

Experimental Protocol: Western Blot for Kinase Pathway Analysis

  • Cell Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of a key downstream substrate of the target kinase (e.g., anti-phospho-AKT).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Also, probe a separate blot (or strip and re-probe the same blot) with an antibody for the total protein level of that substrate (e.g., anti-total-AKT) to ensure changes in phosphorylation are not due to changes in total protein expression.

  • Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein validates the compound's effect on the signaling pathway.

Visualizing the Proposed Signaling Pathway

Creating a visual model of the pathway helps to synthesize the data and formulate further hypotheses. The following diagram illustrates a hypothetical pathway where our compound inhibits a key upstream kinase.

Signaling_Pathway Compound 5-(tert-Butyl)pyrazine- 2-carboxylic acid Target Target Kinase (e.g., Kinase X) Compound->Target Inhibition PhosphoSubstrate Phosphorylated Substrate (p-Protein Y) Target->PhosphoSubstrate Phosphorylation Substrate Downstream Substrate (e.g., Protein Y) Substrate->PhosphoSubstrate Response Cellular Response (e.g., Apoptosis, Proliferation) PhosphoSubstrate->Response Signal Transduction

Biological activity of 5-(tert-Butyl)pyrazine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-(tert-Butyl)pyrazine-2-carboxylic Acid Derivatives

Abstract

Derivatives of pyrazine-2-carboxylic acid represent a cornerstone in modern medicinal chemistry, with pyrazinamide being a frontline treatment for tuberculosis for decades. The introduction of a tert-butyl group at the 5-position of the pyrazine ring creates a unique chemical scaffold that significantly influences the lipophilicity and, consequently, the biological profile of the resulting compounds. This technical guide provides a comprehensive analysis of the synthesized derivatives of this compound, consolidating findings on their antimycobacterial, antifungal, and antialgal activities. Furthermore, it explores their novel application as elicitors in plant biotechnology for the enhanced production of valuable secondary metabolites. We will delve into the structure-activity relationships, proposed mechanisms of action, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Introduction

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged structure in the development of bioactive molecules.[1] Its electron-deficient nature and ability to participate in hydrogen bonding allow for robust interactions with biological targets.[1] The quintessential example is Pyrazinamide (PZA), an amide of pyrazine-2-carboxylic acid, which remains a critical component of multi-drug regimens for treating Mycobacterium tuberculosis.[2] The therapeutic success of PZA has spurred extensive research into its analogues to overcome resistance and broaden the spectrum of activity.

This guide focuses specifically on derivatives of this compound. The incorporation of a bulky, lipophilic tert-butyl group is a common strategy in medicinal chemistry to enhance cell membrane permeability and modulate binding to target proteins. Studies on this particular scaffold have revealed a range of biological effects, from direct antimicrobial action to unique applications in biotechnology.[3][4][5] This document synthesizes the available data to provide a detailed overview of their synthesis, biological evaluation, and future potential.

Synthesis of this compound Amide Derivatives

The primary route for synthesizing the biologically active amides of this compound involves a two-step process. The parent carboxylic acid is first converted to a more reactive acyl chloride, which is then condensed with a variety of substituted anilines or other amines to yield the final amide products.[3][4]

General Synthetic Workflow

The process begins with the chlorination of the carboxylic acid, typically using thionyl chloride (SOCl₂), to produce 5-(tert-butyl)pyrazine-2-carbonyl chloride. This intermediate is highly reactive and is immediately used in the subsequent step without extensive purification. The acid chloride is then reacted with a selected substituted aniline in an appropriate solvent to form the desired N-substituted amide derivative.

SynthesisWorkflow Start 5-(tert-Butyl)pyrazine- 2-carboxylic acid Intermediate 5-(tert-Butyl)pyrazine- 2-carbonyl chloride Start->Intermediate SOCl₂ FinalProduct Final Amide Derivative (e.g., Compound 2f) Intermediate->FinalProduct Condensation Amine Substituted Aniline (e.g., 3-methylaniline) Amine->FinalProduct Condensation

Caption: General synthesis of this compound amides.

Experimental Protocol: Synthesis of N-(3-methylphenyl)-5-(tert-butyl)-6-chloropyrazine-2-carboxamide

This protocol is adapted from the methodology described by Dolezal et al. for the synthesis of related compounds.[3][4]

  • Acid Chloride Formation: To a solution of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (10 mmol) in dry toluene (50 mL), add thionyl chloride (15 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours until the evolution of gas ceases.

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 5-tert-butyl-6-chloropyrazine-2-carbonyl chloride is used directly in the next step.

  • Amide Condensation: Dissolve the crude acid chloride in dry dichloromethane (50 mL). In a separate flask, dissolve 3-methylaniline (10 mmol) and triethylamine (12 mmol, as an HCl scavenger) in dry dichloromethane (30 mL).

  • Reaction: Add the aniline solution dropwise to the acid chloride solution at 0 °C with constant stirring. Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Chapter 1: Antimycobacterial Activity

The structural similarity of pyrazine-2-carboxamides to the antitubercular drug Pyrazinamide makes them prime candidates for antimycobacterial screening. Derivatives of this compound have been evaluated for their activity against Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR)

Investigations have shown that the antimycobacterial activity is highly dependent on the substitutions on both the pyrazine and the phenyl rings. A key study evaluated a series of amides for their ability to inhibit M. tuberculosis H37Rv.[3][4]

  • The highest activity was observed for the 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (2o) , which demonstrated 72% inhibition.[4] This compound also possessed the highest calculated lipophilicity (log P = 6.85), suggesting that increased lipophilicity may facilitate better penetration into the mycobacterial cell.[3]

  • Several other derivatives containing the 5-tert-butyl moiety showed moderate inhibition (>20%), highlighting the importance of this group for activity.[4]

Compound IDSubstituent (X)Substituent (R)Substituent (Y)% Inhibition vs M. tuberculosisCalculated log P
2f H3-CH₃Cl25%5.17
2k H3-CF₃H26%4.63
2l H4-CF₃H31%4.63
2o Cl3,5-(CF₃)₂H72% 6.85
Data summarized from Dolezal et al., Molecules 2002.[3][4]
Proposed Mechanism of Action

While the exact mechanism for these specific derivatives is not elucidated, it is hypothesized to be similar to that of Pyrazinamide (PZA). PZA is a prodrug that diffuses into the mycobacterium and is converted by the bacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA).[2] POA is active only in an acidic environment, where it is protonated and disrupts membrane potential and inhibits fatty acid synthase I (FAS-I), which is essential for mycolic acid synthesis and cell wall integrity.[2][6]

The 5-tert-butyl group could influence this mechanism in several ways:

  • Cellular Uptake: Its lipophilic nature may enhance passive diffusion across the complex mycobacterial cell wall.

  • Enzyme Interaction: The bulky group might alter the binding affinity of the molecule for the PncA enzyme, potentially affecting the rate of its conversion to the active acid form.

PZA_Mechanism cluster_extracellular Extracellular (pH 7) cluster_cell Mycobacterium Cytoplasm (Acidic Microenvironment) PZA_out PZA (Prodrug) PZA_in PZA PZA_out->PZA_in Passive Diffusion PncA Pyrazinamidase (PncA) enzyme PZA_in->PncA Hydrolysis POA Pyrazinoic Acid (POA) (Active Drug) PncA->POA Membrane Disruption of Membrane Potential POA->Membrane Efflux & Protonation FAS1 Inhibition of Fatty Acid Synthase I (FAS-I) POA->FAS1 Target Inhibition

Caption: Hypothesized mechanism of action based on Pyrazinamide (PZA).

Experimental Protocol: In Vitro Antimycobacterial Susceptibility Testing

A standard method for assessing antimycobacterial activity is the Microplate Alamar Blue Assay (MABA).

  • Preparation: Prepare a sterile 96-well microplate. Add 100 µL of Middlebrook 7H9 broth to each well.

  • Compound Dilution: Serially dilute the test compounds (e.g., starting from 100 µg/mL) across the wells. Leave wells for positive (bacteria, no drug) and negative (broth only) controls.

  • Inoculum: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each test and positive control well.

  • Incubation: Seal the plate and incubate at 37 °C for 5-7 days.

  • Alamar Blue Addition: Prepare a fresh 1:1 mixture of Alamar Blue reagent and 10% Tween 80. Add 25 µL of this mixture to each well.

  • Final Incubation: Re-incubate the plate for 24 hours.

  • Reading Results: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change.

Chapter 2: Antifungal and Antialgal Activity

Beyond their antimycobacterial potential, these derivatives have been screened for broader antimicrobial and biostatic activities.

Antifungal and Photosynthesis-Inhibiting Properties

The antifungal activity of the 5-tert-butyl derivatives was found to be generally poor.[3] For example, N-(3-methylphenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide (2f) exhibited high MIC values (31.25-500 µmol·dm⁻³) against a panel of fungal strains.[4]

Interestingly, this same compound (2f) proved to be the most active antialgal compound tested, with an IC₅₀ of 0.063 mmol·dm⁻³.[3] This indicates that it is a potent inhibitor of the oxygen evolution rate in spinach chloroplasts, a common model for studying photosynthesis inhibition. This divergence in activity—poor against fungi but strong against algae—suggests a specific mechanism of action related to photosynthetic pathways, which are absent in fungi.

Compound IDAntifungal Activity (MIC in µmol·dm⁻³)Antialgal Activity (IC₅₀ in mmol·dm⁻³)
2d 31.25 - 500Not Reported
2f 31.25 - 5000.063
Data summarized from Dolezal et al., Molecules 2002.[3][4]
Experimental Protocol: Antifungal Broth Microdilution Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Medium Preparation: Use RPMI-1640 medium for the assay.

  • Compound Dilution: In a 96-well plate, perform serial twofold dilutions of the test compounds to achieve a final concentration range (e.g., 0.25 to 128 µg/mL).

  • Inoculum Preparation: Prepare a fungal suspension (e.g., Candida albicans) and adjust it to a concentration of 1-5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound. Include drug-free and fungus-free controls.

  • Incubation: Incubate the plate at 35 °C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition (e.g., ≥50%) of fungal growth compared to the drug-free control, as observed visually or by spectrophotometry.

Chapter 3: Activity as Elicitors in Plant Biotechnology

A novel and significant application for this class of compounds is in plant cell culture, where they can act as elicitors—substances that stimulate the production of secondary metabolites.

Enhanced Production of Flavonoids

The derivative N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide (Compound 1) was investigated for its ability to enhance the production of flavonolignans (silymarin) and taxifolin in cell cultures of Silybum marianum (milk thistle).[5][7]

  • Taxifolin Production: Compound 1 was found to be a good elicitor for taxifolin production.[5]

  • Silymarin Complex: The effect on the overall silymarin complex was less pronounced, but a detailed analysis revealed that the production of silychristin , a key component, was significantly increased.[7] The maximum effect was observed 24-48 hours after applying the elicitor at a concentration of 3.292 x 10⁻⁴ mol/L.[5]

This application demonstrates that this compound derivatives can modulate complex biosynthetic pathways in plant cells, opening up avenues for their use in the industrial production of high-value phytochemicals.

Elicitor Concentration (mol/L)Peak Production Time (hours)Primary Metabolite Increased
3.292 x 10⁻⁴24 - 48Taxifolin, Silychristin
Data from Plackova et al., Pharmacogn Mag 2016.[5]
Experimental Protocol: Elicitation in Silybum marianum Suspension Culture
  • Culture Establishment: Establish a healthy suspension culture of S. marianum in Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators.

  • Elicitor Preparation: Prepare a stock solution of N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide in ethanol.

  • Elicitation: To a 17-day-old suspension culture, add the elicitor solution to achieve the desired final concentration (e.g., 3.292 x 10⁻⁴ mol/L). An equivalent volume of ethanol should be added to a control flask.

  • Time-Course Sampling: Harvest samples of the cell culture at various time points after elicitor addition (e.g., 0, 24, 48, 72, and 168 hours).

  • Extraction: Lyophilize (freeze-dry) the harvested cells. Extract the dried powder with methanol using sonication or shaking.

  • Analysis: Filter the methanolic extract and analyze the content of taxifolin and silymarin components using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

  • Quantification: Quantify the metabolites by comparing the peak areas to those of authentic standards.

Conclusion

The derivatives of this compound are a versatile class of compounds with a spectrum of demonstrated biological activities. The lipophilic tert-butyl group is a critical determinant of their function, significantly enhancing antimycobacterial efficacy and playing a role in their other biological interactions. While their antifungal properties appear limited, their potent antialgal activity points to a specific mechanism targeting photosynthetic processes. Perhaps most intriguing is their successful application as elicitors in plant biotechnology, showcasing a modern and valuable use beyond traditional antimicrobial frameworks. Further research is warranted to explore the full potential of this scaffold, particularly in optimizing the antimycobacterial leads and screening for other activities, such as antiviral or anticancer effects, where pyrazine derivatives have historically shown promise.

References

The Ascendance of the Pyrazine Ring: A Technical Guide to the Discovery and History of Pyrazinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the course of pyrazinecarboxylic acids from their foundational synthesis in the late 19th century to their critical role in modern medicine. We will explore the seminal discoveries, the evolution of synthetic methodologies, and the pivotal moments that have established this class of compounds as a cornerstone in medicinal chemistry, most notably through the development of the first-line tuberculosis drug, pyrazinamide.

The Dawn of Pyrazine Chemistry: Early Syntheses and Foundational Discoveries

The story of pyrazinecarboxylic acids begins with the broader exploration of the pyrazine ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4. The late 19th century saw the emergence of foundational synthetic methods that opened the door to this new class of heterocycles.

The Pioneers of Pyrazine Synthesis

The groundwork for pyrazine chemistry was laid by several key figures whose methods, though over a century old, are still recognized for their ingenuity.

  • The Staedel-Rugheimer Pyrazine Synthesis (1876): This was one of the earliest methods for creating the pyrazine ring. It involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[1][2]

  • The Gutknecht Pyrazine Synthesis (1879): A variation on the theme of self-condensation, the Gutknecht synthesis also utilizes α-amino ketones to form the pyrazine core. The key difference lies in the method of generating the α-amino ketone precursor.[1][2]

  • The Gastaldi Synthesis (1921): Another important early contribution, the Gastaldi synthesis provided an alternative route to pyrazine derivatives.[3]

These early methods, while groundbreaking, often involved harsh reaction conditions and produced modest yields. However, they were instrumental in providing the first access to the pyrazine scaffold, paving the way for future investigations into its derivatives.

The First Synthesis of a Pyrazinecarboxylic Acid

While the pyrazine ring was known from the late 1800s, the first synthesis of a pyrazinecarboxylic acid is attributed to a pioneering study by Gabriel and Sonn . Their work was later adapted by Hall and Spoerri , who reported a particularly straightforward synthesis of pyrazine-2-carboxylic acid.[4] This synthesis utilized pyrazine-2,3-dicarboxylic acid as a starting material.[4] A well-documented method for preparing 2,3-pyrazinedicarboxylic acid involves the permanganate oxidation of quinoxaline.[5]

The Rise of Pyrazinamide: A Serendipitous Discovery and a Paradigm Shift in Tuberculosis Treatment

The trajectory of pyrazinecarboxylic acid research was irrevocably altered by the discovery of pyrazinamide. Initially synthesized and patented in 1936, its profound antitubercular properties were not recognized until 1952.[3] This discovery was remarkable as pyrazinamide shows no in-vitro activity against Mycobacterium tuberculosis at a neutral pH.[3] The realization of its potent in-vivo efficacy stemmed from the knowledge that nicotinamide, a structurally similar compound, possessed activity against tuberculosis.[3]

The Mechanism of Action: Pyrazinoic Acid as the Active Agent

The key to pyrazinamide's effectiveness lies in its bioactivation. It acts as a prodrug, being converted to its active form, pyrazinoic acid , by the mycobacterial enzyme pyrazinamidase.[3] This conversion is crucial for its antimycobacterial activity.

The acidic environment within the granulomas where M. tuberculosis resides is thought to facilitate the accumulation of the protonated form of pyrazinoic acid within the bacilli.[3] The current leading hypothesis for its mechanism of action is that pyrazinoic acid disrupts the synthesis of coenzyme A by binding to and triggering the degradation of the aspartate decarboxylase PanD.[3]

This unique mechanism of action, targeting semi-dormant mycobacteria in acidic environments, is what makes pyrazinamide a cornerstone of modern short-course tuberculosis therapy, significantly reducing treatment duration.

The Evolution of Synthetic Methodologies for Pyrazinecarboxylic Acids

The journey from the classical syntheses of the 19th century to the more refined methods of today reflects the broader advancements in organic chemistry. The demand for pyrazinamide and other biologically active pyrazinecarboxylic acid derivatives has driven the development of more efficient and scalable synthetic routes.

Classical Synthetic Approaches

The foundational methods for constructing the pyrazine ring, as developed by Staedel, Rugheimer, Gutknecht, and Gastaldi, provided the initial access to the precursors of pyrazinecarboxylic acids. These methods typically involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation.

Oxidation of Alkylpyrazines

A common and direct method for the synthesis of pyrazinecarboxylic acids is the oxidation of the corresponding alkylpyrazines. For instance, 2-methylpyrazine can be oxidized to pyrazine-2-carboxylic acid. However, a significant challenge with this approach is the potential for over-oxidation, leading to the formation of dicarboxylic acids as byproducts.[6] Careful control of reaction conditions is necessary to achieve good yields of the desired monocarboxylic acid.

Modern Synthetic Innovations

Contemporary organic synthesis has introduced a variety of more sophisticated and efficient methods for the preparation of pyrazinecarboxylic acids and their derivatives. These include:

  • Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have become powerful tools for the functionalization of the pyrazine ring.[7]

  • C-H functionalization: Direct C-H functionalization of the pyrazine ring offers a more atom-economical approach to introducing substituents, avoiding the need for pre-functionalized starting materials.[7]

  • Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of pyrazine derivatives is a growing area of interest, offering the potential for highly selective and environmentally friendly processes.

Experimental Protocols: Foundational Synthetic Methodologies

To provide a practical understanding of the chemistry discussed, this section details the experimental protocols for key historical syntheses.

Staedel-Rugheimer Pyrazine Synthesis (1876)

This method provides a route to substituted pyrazines from α-haloketones and ammonia.

Step 1: Formation of the α-amino ketone

  • A 2-chloroacetophenone derivative is reacted with an excess of aqueous or alcoholic ammonia.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution of the chlorine atom by ammonia.

Step 2: Condensation and Oxidation

  • The resulting α-amino ketone undergoes self-condensation to form a dihydropyrazine intermediate.

  • This intermediate is then oxidized to the aromatic pyrazine. The oxidation can often be achieved by air oxidation or through the use of a mild oxidizing agent.

graph Staedel_Rugheimer_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="α-Haloketone"]; B [label="Ammonia"]; C [label="α-Amino Ketone"]; D [label="Dihydropyrazine Intermediate"]; E [label="Pyrazine"];

A -> C [label="Nucleophilic\nSubstitution"]; B -> C; C -> D [label="Self-Condensation"]; D -> E [label="Oxidation"]; }

Staedel-Rugheimer Pyrazine Synthesis Workflow
Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ.[7]

Step 1: Formation of the α-oximinoketone

  • A ketone is treated with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid (e.g., hydrochloric acid).

  • This reaction introduces a nitroso group at the α-position, which tautomerizes to the more stable α-oximinoketone.

Step 2: Reduction to the α-amino ketone

  • The α-oximinoketone is then reduced to the corresponding α-amino ketone.[7]

  • Common reducing agents for this transformation include zinc in acetic acid or catalytic hydrogenation.

Step 3: Dimerization and Oxidation

  • The α-amino ketone dimerizes to form a dihydropyrazine intermediate.

  • Subsequent oxidation, often with air or a mild oxidizing agent, yields the final pyrazine derivative.[7]

graph Gutknecht_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Ketone"]; B [label="Nitrous Acid"]; C [label="α-Oximinoketone"]; D [label="Reducing Agent"]; E [label="α-Amino Ketone"]; F [label="Dihydropyrazine"]; G [label="Pyrazine"];

A -> C; B -> C; C -> E; D -> E; E -> F [label="Dimerization"]; F -> G [label="Oxidation"]; }

Gutknecht Pyrazine Synthesis Workflow
Synthesis of 2,3-Pyrazinedicarboxylic Acid via Oxidation of Quinoxaline

This method provides a reliable route to a key precursor for pyrazinecarboxylic acid derivatives.[5]

Step 1: Synthesis of Quinoxaline

  • o-Phenylenediamine is dissolved in water and heated.

  • A solution of glyoxal-sodium bisulfite is added, and the mixture is allowed to react.

  • After cooling, sodium carbonate is added, and the quinoxaline product is extracted with a suitable solvent (e.g., ether).

  • The solvent is removed to yield crude quinoxaline, which can be purified by distillation.

Step 2: Oxidation of Quinoxaline to 2,3-Pyrazinedicarboxylic Acid

  • Quinoxaline is dissolved in water.

  • Potassium permanganate is added portion-wise to the stirred solution, maintaining a controlled temperature.

  • After the reaction is complete, the manganese dioxide byproduct is filtered off.

  • The filtrate is concentrated, and hydrochloric acid is added to precipitate the 2,3-pyrazinedicarboxylic acid.

  • The crude product is collected by filtration and can be purified by recrystallization from acetone.[5]

Biological Activity of Pyrazinecarboxylic Acid Derivatives

The discovery of pyrazinamide spurred extensive research into the biological activities of other pyrazinecarboxylic acid derivatives. This has led to the identification of compounds with a range of pharmacological properties, including antimycobacterial, antifungal, and photosynthesis-inhibiting activities.[8]

The following table summarizes the in-vitro antimycobacterial activity of pyrazinamide and some of its derivatives against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
PyrazinamideM. tuberculosis H37Rv≤12.5 to 100[9][10]
PyrazinamideM. tuberculosis (clinical isolates)16 - 64[11]
PyrazinamideM. tuberculosis H37Ra (pH 5.5)25
PyrazinamideM. tuberculosis H37Ra (pH 6.0)100
PyrazinamideM. tuberculosis H37Ra (pH 6.5-8.0)200
Derivative 1f (a pyrazinamide analog)M. tuberculosis8.0[12]

Conclusion and Future Outlook

The journey of pyrazinecarboxylic acids from their initial synthesis to their indispensable role in modern medicine is a testament to the power of chemical exploration and serendipitous discovery. The foundational work of late 19th and early 20th-century chemists laid the groundwork for the later development of pyrazinamide, a drug that has saved countless lives.

The ongoing challenge of drug resistance in tuberculosis continues to drive research into new pyrazinecarboxylic acid derivatives with improved efficacy and novel mechanisms of action. Modern synthetic methodologies, including cross-coupling reactions and C-H functionalization, are enabling the rapid generation of diverse libraries of these compounds for biological screening. As our understanding of the intricate biology of Mycobacterium tuberculosis deepens, the rational design of new pyrazine-based therapeutics holds immense promise for the future of tuberculosis treatment.

References

The Pivotal Role of the 5-tert-Butyl Group in Pyrazine-2-Carboxylic Acid Derivatives: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of a wide array of therapeutic agents.[1][3] From the first-line antitubercular drug pyrazinamide to modern anticancer and anti-inflammatory agents, the pyrazine nucleus is a testament to the power of heterocyclic chemistry in drug discovery.[1][4][5] This guide focuses on a specific, highly influential derivative: 5-(tert-Butyl)pyrazine-2-carboxylic acid. We will dissect its structure-activity relationship (SAR), exploring how modifications to this core structure impact biological activity, with a primary focus on its antimycobacterial potential.

The this compound Core: A Foundation for Potent Bioactivity

The this compound moiety has emerged as a critical component in the design of potent bioactive molecules. Its significance is particularly pronounced in the field of antimycobacterial research. The parent drug, pyrazinamide, is a prodrug that is converted in Mycobacterium tuberculosis to its active form, pyrazinoic acid (POA).[4][6][7] POA targets the enzyme PanD, which is essential for coenzyme A biosynthesis, by inducing its degradation.[6][8] The structure-activity relationships of POA analogs have been a subject of intense study, revealing the critical role of substitutions on the pyrazine ring.

The introduction of a tert-butyl group at the 5-position of the pyrazine ring has proven to be a particularly fruitful strategy for enhancing biological activity. This bulky, lipophilic group significantly influences the molecule's pharmacokinetic and pharmacodynamic properties.[9]

Dissecting the Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives can be systematically modulated by chemical modifications at three key positions: the carboxylic acid group, the tert-butyl group, and the other positions on the pyrazine ring.

Modifications of the Carboxylic Acid Group: The Amide Series

The carboxylic acid moiety is essential for the antimycobacterial activity of pyrazinoic acid analogs.[6] However, derivatization of this group, particularly through the formation of amides, has led to the discovery of compounds with potent and diverse biological activities. The general synthetic approach involves the conversion of this compound to its acid chloride, followed by condensation with a wide range of amines.[7][10]

Key SAR insights from amide modifications:

  • Aromatic Amides (Anilides): Condensation with various ring-substituted anilines has yielded amides with significant antituberculotic activity. A standout example is the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid , which demonstrated the highest antituberculotic activity (72% inhibition against M. tuberculosis) and high lipophilicity in one study.[7][10] This highlights the importance of electron-withdrawing groups and increased lipophilicity in the aniline moiety for enhancing activity.

  • Benzyl Amides: Synthesis of N-benzylpyrazine-2-carboxamides has also yielded potent antimycobacterial agents. For instance, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide showed a high level of activity against M. tuberculosis (MIC = 6.25 µg/mL).[11][12]

  • Impact of Lipophilicity: A recurring theme in the SAR of these amides is the correlation between lipophilicity and biological activity. The bulky tert-butyl group contributes to this property, and further enhancements through substitutions on the amide moiety often lead to improved potency.[7][10]

The Significance of the 5-tert-Butyl Group

The presence of the tert-butyl group at the 5-position is a recurring feature in many of the most active pyrazine-2-carboxamide derivatives. Several studies have underscored its importance:

  • Enhanced Antimycobacterial Activity: A number of the most potent amides against M. tuberculosis feature the 5-tert-butyl substitution, often in conjunction with a 6-chloro substituent.[10][13]

  • Influence on Pharmacokinetics: The lipophilic nature of the tert-butyl group can improve membrane permeability and alter the metabolic profile of the compound, potentially leading to better bioavailability and efficacy.[9]

Substitutions on the Pyrazine Ring

Modifications at other positions on the pyrazine ring have also been explored, revealing further avenues for optimizing biological activity.

  • 6-Chloro Substitution: The combination of a 5-tert-butyl group and a 6-chloro substituent is a common motif in highly active compounds.[10][11][12] The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the pyrazine ring and its interaction with biological targets.

  • Alkylamino Substitutions: Studies on pyrazinoic acid analogs have shown that alkylamino group substitutions at the 3 and 5 positions can lead to compounds that are 5- to 10-fold more potent than the parent pyrazinoic acid.[6][8]

Mechanism of Action: Targeting PanD in Mycobacterium tuberculosis

The primary mechanism of antimycobacterial action for pyrazinoic acid and its active analogs involves the targeted degradation of the PanD enzyme. This represents a novel mode of action for an antibiotic.

Caption: Mechanism of action of pyrazinamide and its active form, pyrazinoic acid.

Experimental Protocols

Synthesis of 5-(tert-Butyl)pyrazine-2-carboxamides: A General Protocol

The synthesis of amide derivatives of this compound is typically achieved through a two-step process:

  • Formation of the Acid Chloride: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent (e.g., dichloromethane, toluene) to form 5-(tert-butyl)pyrazine-2-carbonyl chloride. The reaction is usually carried out at room temperature or with gentle heating.

  • Amide Coupling: The resulting acid chloride is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The reaction is typically performed in an inert solvent at room temperature.

Synthesis_Workflow start This compound step1 React with SOCl₂ or (COCl)₂ start->step1 intermediate 5-(tert-Butyl)pyrazine-2-carbonyl chloride step1->intermediate step2 React with R₁R₂NH and a base intermediate->step2 product 5-(tert-Butyl)pyrazine-2-carboxamide derivative step2->product

Caption: General workflow for the synthesis of 5-(tert-butyl)pyrazine-2-carboxamide derivatives.

Antimycobacterial Activity Assay (Example: MABA)

A common method for determining the antimycobacterial activity of compounds is the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology:

  • Preparation of Inoculum: A culture of Mycobacterium tuberculosis H37Rv is grown to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9 with supplements). The culture is then diluted to a standardized concentration.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in microplates.

  • Inoculation: The standardized bacterial suspension is added to each well of the microplate containing the test compounds.

  • Incubation: The microplates are incubated at 37°C for a defined period (typically 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plates are incubated for an additional 24 hours.

  • Data Analysis: The fluorescence or absorbance is measured. A change in color from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Data Summary: Bioactivity of this compound Derivatives

Compound IDR Group (at position 5)X Group (at position 6)Amide Moiety (at position 2)Antimycobacterial Activity (% Inhibition or MIC)Reference
1 tert-ButylCl3,5-bis(trifluoromethyl)phenyl72% inhibition[7][10]
2 tert-ButylCl4-methoxybenzylMIC = 6.25 µg/mL[11][12]
3 tert-ButylH3-methylphenyl-[10]
4 HCl3,5-bis(trifluoromethyl)phenyl-[10]

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable starting point for the development of potent antimycobacterial agents. The structure-activity relationship studies have clearly demonstrated that the tert-butyl group at the 5-position, often in combination with a 6-chloro substituent, is crucial for high activity. Furthermore, the derivatization of the carboxylic acid to form amides with specific substituted aromatic rings can significantly enhance potency.

Future research in this area should focus on:

  • Exploring a wider range of substitutions at the 3 and 6 positions of the pyrazine ring to further optimize activity.

  • Synthesizing and evaluating bioisosteres of the tert-butyl group to probe the steric and electronic requirements at the 5-position.

  • Investigating the pharmacokinetic and toxicological profiles of the most potent compounds to assess their potential for further development as clinical candidates.

  • Elucidating the detailed molecular interactions between these compounds and the PanD enzyme to facilitate structure-based drug design.

By continuing to build upon the rich foundation of SAR data for this compound class, the scientific community can pave the way for the discovery of novel and effective treatments for tuberculosis and other infectious diseases.

References

An In-depth Technical Guide to the Solubility and Stability of 5-(tert-Butyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(tert-Butyl)pyrazine-2-carboxylic acid is a heterocyclic aromatic compound with potential applications in pharmaceutical and life sciences research. As a derivative of pyrazine-2-carboxylic acid, it shares a core structure found in various biologically active molecules.[1] The incorporation of a tert-butyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties. A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a drug candidate or a chemical probe.

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, with a focus on its solubility and stability. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for informed decision-making in a research and development setting.

Physicochemical Properties: A Predictive Overview

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on its structural components: the polar pyrazine-2-carboxylic acid core and the non-polar tert-butyl substituent.

Structural Formula:

  • Pyrazine-2-carboxylic acid moiety: This part of the molecule is polar and contains a carboxylic acid group, which is ionizable. This suggests that the compound's aqueous solubility will be highly dependent on the pH of the solution.

  • tert-Butyl group: This bulky, non-polar group will significantly influence the molecule's lipophilicity. An increase in lipophilicity generally leads to decreased aqueous solubility and increased solubility in organic solvents.

A summary of the basic chemical properties is presented in Table 1.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
CAS Number 242813-48-5[2]
Molecular Formula C₉H₁₂N₂O₂[2]
Molecular Weight 180.21 g/mol [2]
Appearance Solid (predicted)[2]
pKa Estimated ~3-4 (for the carboxylic acid)Inferred from pyrazine-2-carboxylic acid

Solubility Profile: A Cornerstone of Developability

A comprehensive understanding of a compound's solubility in various media is critical for formulation development, bioavailability, and in vitro assay design. The following sections outline a systematic approach to characterizing the solubility profile of this compound.

Aqueous Solubility as a Function of pH

The carboxylic acid moiety of this compound dictates that its aqueous solubility will be pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

G

Experimental Protocol: Equilibrium Solubility Measurement

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a fixed volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer.

Solubility in Organic Solvents and Pharmaceutical Co-solvents

Understanding the solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous formulations. The presence of the tert-butyl group suggests good solubility in many common organic solvents.

Table 2: Predicted and Experimental Solubility of this compound in Various Solvents

SolventPredicted SolubilityRationale
Water (pH 7.4) Low to ModerateIonizable group present, but counteracted by lipophilic tert-butyl group.
Ethanol HighPolar protic solvent capable of hydrogen bonding with the carboxylic acid.
Methanol HighSimilar to ethanol, a polar protic solvent.
Acetonitrile Moderate to HighPolar aprotic solvent.
Dimethyl Sulfoxide (DMSO) HighHighly polar aprotic solvent, excellent for dissolving a wide range of compounds.
Dichloromethane (DCM) ModerateNon-polar solvent, solubility driven by the tert-butyl group.
n-Hexane LowHighly non-polar solvent, unlikely to dissolve the polar pyrazine-2-carboxylic acid moiety.
Propylene Glycol Moderate to HighA common pharmaceutical co-solvent with polar characteristics.
Polyethylene Glycol 400 (PEG 400) Moderate to HighA common pharmaceutical co-solvent.

Experimental Protocol: Solvent Solubility Determination

The equilibrium solubility in organic solvents and co-solvents can be determined using a similar protocol to that described for aqueous solubility. It is important to ensure the analytical method is compatible with the chosen solvent.

Stability Profile: Ensuring Compound Integrity

Assessing the chemical stability of a potential drug candidate is a non-negotiable aspect of drug development. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling.[3] This allows for the rapid identification of likely degradation products.

G

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and heat if necessary.

    • Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) and heat if necessary.

    • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Stress: Heat the solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to separate the parent compound from any degradation products and to aid in their identification.

Predicted Degradation Pathways

Based on the structure, potential degradation pathways could include:

  • Decarboxylation: Loss of the carboxylic acid group, particularly under thermal stress.

  • Hydrolysis of the pyrazine ring: While generally stable, the pyrazine ring can undergo degradation under harsh hydrolytic conditions.[4]

  • Oxidation: The pyrazine ring and the tert-butyl group could be susceptible to oxidation.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound and its potential impurities or degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[5][6]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products.

Table 3: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape of the carboxylic acid.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient Start with a low percentage of B, ramp up to elute the compound and any more lipophilic degradants.To ensure separation of compounds with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CFor reproducible retention times.
Detection Wavelength UV at ~270 nm (to be confirmed by UV scan)Pyrazine systems typically have strong UV absorbance in this region.[5]
Injection Volume 10 µLStandard injection volume.

Method Validation

Once developed, the analytical method must be validated according to ICH guidelines to ensure it is fit for purpose. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols, based on established scientific principles and methodologies for similar molecules, offer a robust starting point for any research or development program. A thorough understanding of these fundamental physicochemical properties is a critical prerequisite for advancing this promising molecule through the drug discovery and development pipeline.

References

A Technical Guide to the Quantum Chemical-Driven Conformational Analysis of Pyrazine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the conformational analysis of pyrazine carboxylic acid using quantum chemical calculations. Pyrazine carboxylic acid and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Understanding the conformational landscape of these molecules is crucial for elucidating their structure-activity relationships and for the rational design of new therapeutic agents. This document outlines the theoretical underpinnings, detailed computational protocols, and data interpretation strategies essential for researchers, scientists, and drug development professionals engaged in the study of these important heterocyclic compounds. We delve into the causality behind methodological choices, from the selection of density functional theory (DFT) functionals and basis sets to the intricacies of geometry optimization and vibrational analysis, ensuring a self-validating and robust computational workflow.

Introduction: The Significance of Pyrazine Carboxylic Acid in Drug Discovery

Pyrazine and its derivatives are a prominent class of N-heterocyclic compounds with significant applications in medicinal chemistry.[3] The pyrazine ring serves as a versatile scaffold in the synthesis of numerous biologically active molecules.[1][4] Notably, pyrazinamide, a derivative of pyrazine-2-carboxylic acid, is a first-line medication for the treatment of tuberculosis.[2] The biological activity of pyrazine-containing compounds spans a wide spectrum, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][3]

The conformational flexibility of the carboxylic acid group in pyrazine carboxylic acid plays a critical role in its interaction with biological targets. The relative orientation of the carboxylic acid moiety with respect to the pyrazine ring can significantly influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are fundamental to molecular recognition and binding affinity. Therefore, a thorough understanding of the conformational preferences and the energy barriers to rotation is paramount for the rational design of novel pyrazine-based therapeutics.

Quantum chemical calculations offer a powerful in-silico approach to explore the potential energy surface of molecules and to characterize their stable conformers.[5] By employing methods like Density Functional Theory (DFT), we can accurately predict molecular geometries, relative energies, and vibrational frequencies, providing invaluable insights into the structural dynamics of pyrazine carboxylic acid.

Theoretical Foundations: A Primer on Conformational Analysis and Quantum Chemical Methods

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy changes associated with the interconversion between different arrangements.[6] For pyrazine carboxylic acid, the primary conformational degree of freedom is the rotation around the single bond connecting the carboxylic acid group to the pyrazine ring.

Key Conformers of Pyrazine Carboxylic Acid

The rotation around the C-C bond between the pyrazine ring and the carboxylic acid group gives rise to different conformers. The planarity of the system is a key question. While the pyrazine ring is aromatic and thus planar, the orientation of the -COOH group can vary. The two principal planar conformers are often referred to as syn and anti, analogous to the conformations of carboxylic acids, where the hydroxyl proton is oriented towards or away from the carbonyl oxygen, respectively.[7] However, for pyrazine carboxylic acid, the key dihedral angle is that between the plane of the pyrazine ring and the plane of the carboxylic acid group.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying medium to large-sized organic molecules.[5] DFT methods approximate the solution to the Schrödinger equation by calculating the electron density of a system, which is computationally less demanding than calculating the full many-electron wavefunction.[8]

A crucial aspect of DFT is the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. For studying non-covalent interactions, which can be important in determining the relative stability of conformers, it is often necessary to use functionals that include dispersion corrections.[9][10][11]

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed, self-validating protocol for the quantum chemical conformational analysis of pyrazine carboxylic acid.

Molecular Structure Preparation
  • Initial Structure Generation: Construct the 3D structure of pyrazine-2-carboxylic acid using a molecular modeling software.

  • Conformational Search (Optional but Recommended): For a comprehensive analysis, perform an initial conformational search using a lower level of theory or molecular mechanics to identify potential low-energy conformers.[12] This helps to ensure that the global minimum and other relevant local minima on the potential energy surface are not missed.

Quantum Chemical Calculations

The following workflow is designed to provide accurate and reliable results for the conformational analysis of pyrazine carboxylic acid.

G cluster_0 Computational Workflow A 1. Initial Geometry Generation B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B Initial Guess C 3. Vibrational Frequency Analysis (Confirm Minima) B->C Optimized Geometry D 4. Single-Point Energy Calculation (Higher Level of Theory, e.g., ωB97X-D/6-311+G(2d,p)) C->D Verified Minimum E 5. Analysis of Results (Relative Energies, Dihedral Angles) D->E Accurate Energies

Caption: A generalized workflow for quantum chemical conformational analysis.

Step 1: Geometry Optimization

  • Objective: To find the equilibrium geometry of each conformer, corresponding to a minimum on the potential energy surface.

  • Method: A popular and well-validated choice for geometry optimizations of organic molecules is the B3LYP functional.[5]

  • Basis Set: A Pople-style basis set such as 6-31G(d) provides a good balance between accuracy and computational cost for initial geometry optimizations.[13]

  • Rationale: This level of theory is generally sufficient to obtain a reasonable molecular geometry. Using a smaller basis set for the more computationally intensive optimization step is a common and effective strategy.[5]

Step 2: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to obtain thermodynamic data.

  • Method: Perform a frequency calculation at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)).

  • Validation: A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point.

  • Output: This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Step 3: Single-Point Energy Calculation

  • Objective: To obtain a more accurate electronic energy for the optimized geometry.

  • Method: It is highly recommended to use a functional that includes dispersion corrections, such as ωB97X-D or M06-2X, for more accurate energy calculations.[5]

  • Basis Set: Employ a larger, more flexible basis set, such as a triple-zeta Pople-style basis set like 6-311+G(2d,p) or a correlation-consistent basis set like cc-pVTZ, to improve the description of the electron density.[13][14]

  • Rationale: This "two-step" approach, where a less computationally expensive method is used for geometry optimization and a more accurate method for the final energy calculation, is a widely accepted and efficient strategy in computational chemistry.[5]

Results and Interpretation: Unveiling the Conformational Landscape

The primary outputs of the quantum chemical calculations are the optimized geometries and their corresponding energies. This data allows for a detailed analysis of the conformational preferences of pyrazine carboxylic acid.

Quantitative Data Summary

The results of the calculations should be summarized in a clear and concise table for easy comparison.

| Conformer | Dihedral Angle (°) (N1-C2-C7-O8) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | | :--- | :--- | :--- | :--- | | Conformer A | 0.0 | 0.00 | 0.00 | | Conformer B | 180.0 | 1.50 | 1.45 | | Transition State | ~90.0 | 5.20 | 5.10 |

(Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values will depend on the specific level of theory used.)

Analysis of Conformational Stability

Based on the calculated relative energies, the most stable conformer can be identified. In the hypothetical data above, "Conformer A" with a dihedral angle of 0.0° is the global minimum. The relative Gibbs free energy provides a more complete picture of the conformational equilibrium at a given temperature, as it includes contributions from enthalpy and entropy.

The energy difference between the conformers indicates the relative populations at equilibrium. The rotational barrier, represented by the energy of the transition state, determines the rate of interconversion between the conformers. A higher barrier suggests that the conformers are more conformationally locked.

Conclusion and Implications for Drug Design

A thorough understanding of the conformational landscape of pyrazine carboxylic acid is a critical component of modern drug discovery. The computational workflow detailed in this guide provides a robust and scientifically sound approach to elucidating the preferred conformations and the energetic barriers to their interconversion.

The insights gained from these quantum chemical calculations can be directly applied to:

  • Structure-Activity Relationship (SAR) Studies: Correlating the preferred conformation with biological activity.

  • Pharmacophore Modeling: Defining the 3D arrangement of chemical features necessary for biological activity.

  • Molecular Docking: Using the low-energy conformers as starting points for predicting the binding mode of the molecule to its biological target.

By integrating high-level computational chemistry into the drug design pipeline, researchers can make more informed decisions, leading to the development of more potent and selective therapeutic agents.

References

In Silico Modeling of 5-(tert-Butyl)pyrazine-2-carboxylic Acid: A Workflow for Target-Specific Interaction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded workflow for the in silico investigation of 5-(tert-Butyl)pyrazine-2-carboxylic acid. We move beyond a simple recitation of steps to deliver a narrative that explains the causality behind experimental choices, ensuring a self-validating and robust computational protocol. Our approach is designed to equip researchers with the practical knowledge to probe the molecular interactions of this, or similar, small molecules with putative protein targets.

Introduction: The Rationale for a Computational Approach

In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[1][2][3] These in silico techniques allow for the rapid screening of vast chemical spaces and provide atomic-level insights into molecular interactions that are often difficult to obtain through experimental methods alone.[1][4] this compound is a heterocyclic compound whose therapeutic potential is yet to be fully elucidated.[5][6] Pyrazine derivatives, however, are known to interact with a variety of biological targets, including kinases.[7][8][9][10]

This guide uses a hypothetical scenario where we investigate the interaction of this compound with a candidate protein target, Proviral Insertion site for Moloney murine leukemia virus-1 (PIM-1) kinase, a known target for other pyrazine-based molecules.[7][9] We will proceed through a logical pipeline, from initial binding pose prediction to the rigorous evaluation of complex stability and binding free energy.

Part 1: System Preparation - The Foundation of a Reliable Model

The fidelity of any in silico model is contingent upon the quality of the initial structures. This preparatory phase involves selecting and refining the protein target and parameterizing the small molecule ligand to ensure they are physically and chemically accurate for simulation.

Target Protein Selection and Preparation

Causality: The choice of the target structure is critical. We require a high-resolution crystal structure, preferably with a co-crystallized ligand, as this provides an experimentally validated binding pocket.

Protocol:

  • Structure Retrieval: Download the crystal structure of PIM-1 kinase from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 2XJ1, which is a human PIM-1 kinase.

  • Initial Cleaning (Using UCSF Chimera or PyMOL):

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. This is done to ensure our docking simulation is not biased by the original ligand.

    • Inspect the protein for missing residues or loops. If significant portions are missing, homology modeling may be required, though this is beyond the scope of this guide. For minor gaps, specialized tools can be used for loop refinement.

    • Separate the protein chains if the biological unit is a monomer but the crystal structure contains a multimer.

  • Protonation and Structural Refinement: Add hydrogen atoms appropriate for a physiological pH (typically ~7.4). This step is crucial for defining correct hydrogen bond networks. Tools like AutoDock Tools can handle this process.[11]

Ligand Preparation and Parameterization

Causality: Molecular dynamics simulations rely on a set of mathematical functions and parameters known as a force field to describe the potential energy of a system.[12] While well-established force fields like AMBER and CHARMM exist for standard biomolecules, a custom parameter set is required for our novel ligand, this compound.[13][14][15] This ensures the ligand's internal geometry and intermolecular interactions are modeled accurately and compatibly with the protein's force field.

Protocol:

  • 3D Structure Generation: Generate a 3D conformer of this compound. This can be done using software like Avogadro or by retrieving it from a database like PubChem.

  • Force Field Parameter Generation:

    • We will use the CHARMM General Force Field (CGenFF)[12][16][17] or the General AMBER Force Field (GAFF)[13][18] for parameterization. These are specifically designed for drug-like small molecules and are compatible with their respective biomolecular force fields.[19]

    • Upload the ligand structure to a parameterization server like the CHARMM-GUI Ligand Reader & Modeler[20] or use the Antechamber module within AmberTools.[18][21]

    • These tools will generate topology (.prmtop, .itp) and coordinate (.inpcrd, .gro) files that describe the ligand's bond lengths, angles, dihedrals, and partial atomic charges.

Part 2: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[22][23] It serves as a rapid computational screen to generate a plausible starting structure for more rigorous and computationally expensive analyses like molecular dynamics.

Causality: We employ a search algorithm to explore various ligand conformations within the binding site and a scoring function to estimate the binding affinity for each pose.[22] This allows us to rank potential binding modes and select the most favorable one for further study. We will use AutoDock Vina due to its accuracy and computational efficiency.[24][25][26]

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB PDB Structure (2XJ1) PrepProt Prepare Receptor (Add H+, Assign Charges) PDB->PrepProt Ligand Ligand Structure (SMILES/MOL2) PrepLig Prepare Ligand (Assign Torsions) Ligand->PrepLig Grid Define Grid Box (Binding Site) PrepProt->Grid Vina Run AutoDock Vina PrepLig->Vina Grid->Vina Poses Output: Poses & Binding Affinities Vina->Poses Select Select Best Pose (Lowest Energy) Poses->Select Complex Protein-Ligand Complex for MD Select->Complex

Diagram 1: Molecular Docking Workflow.
Detailed Docking Protocol (AutoDock Vina):

  • File Preparation: Convert the prepared protein and ligand files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions required by Vina.

  • Grid Box Definition: Define the search space for docking. The grid box should encompass the entire binding pocket of PIM-1 kinase. Its coordinates can be determined from the location of a known inhibitor in a similar crystal structure or by using site-finder algorithms.[11][27]

  • Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search (a parameter controlling the computational effort).

  • Execution: Run the docking simulation from the command line: vina --config conf.txt --log log.txt.

  • Analysis of Results: Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol).[11] The top-ranked pose (most negative binding energy) is typically selected as the most likely binding mode. This pose should be visually inspected to ensure it makes chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

Pose IDBinding Affinity (kcal/mol)Key Interacting Residues (Example)
1-8.9GLU121, LEU174, LYS67
2-8.5VAL52, GLU121, PHE171
3-8.2ILE104, ASP186
Table 1: Example Docking Results for this compound with PIM-1 Kinase.

Part 3: Molecular Dynamics (MD) Simulation - Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, accounting for the flexibility of both molecules and the explicit presence of a solvent environment.[28][29] This allows for a more rigorous assessment of the binding pose's stability.

Causality: By simulating the system's evolution over time (typically nanoseconds to microseconds), we can observe whether the ligand remains stably bound in its predicted pose or if it undergoes significant conformational changes or even dissociates. This provides a much higher level of confidence in the predicted binding mode. We will use GROMACS, a high-performance and widely used MD engine.[28][30][31][32]

Complex Initial Complex (from Docking) ForceField Define Force Field (CHARMM36m/CGenFF) Complex->ForceField Box Define Simulation Box ForceField->Box Solvate Solvate with Water (TIP3P) Box->Solvate Ions Add Ions (Neutralize System) Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration (Temperature) EM->NVT NPT NPT Equilibration (Pressure) NVT->NPT Prod Production MD Run NPT->Prod

Diagram 2: MD Simulation Setup Workflow.
Detailed MD Protocol (GROMACS):

  • System Building:

    • Combine Coordinates: Merge the coordinate files of the best-docked pose of the protein and the parameterized ligand into a single complex file.[30]

    • Combine Topologies: Edit the protein topology file to include the ligand's parameter file (.itp).[31] This tells GROMACS how to model the ligand's interactions.

    • Define Simulation Box: Place the complex in a periodic simulation box (e.g., cubic or dodecahedron), ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edges.

    • Solvation: Fill the box with explicit water molecules (e.g., TIP3P model).

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many simulation algorithms.

  • Minimization and Equilibration:

    • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during the setup.

    • NVT Equilibration: Perform a short simulation (e.g., 100 ps) in the NVT (isothermal-isochoric) ensemble.[33] This stabilizes the system's temperature by coupling it to a thermostat. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Equilibration: Perform a longer simulation (e.g., 500 ps) in the NPT (isothermal-isobaric) ensemble.[33] This stabilizes the system's pressure and density by coupling it to a barostat, ensuring the simulation is performed under conditions that mimic a laboratory setting.

  • Production MD:

    • Run the final production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 ns). The position restraints are removed to allow the entire system to evolve freely.

Part 4: Analysis and Binding Free Energy Estimation

The final stage involves analyzing the MD trajectory to extract quantitative data on the complex's stability and to estimate the binding free energy, a more accurate metric of binding affinity than docking scores.

Trajectory Analysis

Causality: Analyzing structural and energetic properties over the course of the simulation provides insight into the system's behavior and the specific interactions that stabilize the complex.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms relative to their starting positions. A stable, converging RMSD plot for the ligand indicates it remains bound in a consistent pose.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify regions that become more or less flexible upon ligand binding.

  • Interaction Analysis: Analyze the formation and persistence of hydrogen bonds and hydrophobic contacts between the ligand and protein throughout the simulation.

MetricAverage Value (Example)Interpretation
Ligand RMSD (nm)0.15 ± 0.05Low and stable, indicating the ligand does not diffuse away.
Protein Backbone RMSD (nm)0.22 ± 0.04The protein structure remains stable.
H-Bonds (Ligand-Protein)2.1An average of two persistent hydrogen bonds stabilize the complex.
Table 2: Example MD Trajectory Analysis Summary (100 ns simulation).
Binding Free Energy Calculation

Causality: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) provide an end-point estimation of the binding free energy (ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="inline ng-star-inserted">

ΔGbind\Delta G{bind}ΔGbind​
).[34][35][36] They are more accurate than docking scores but less computationally demanding than rigorous alchemical free energy methods.[37][38]

Protocol (MM/PBSA):

  • Snapshot Extraction: Extract a series of snapshots (e.g., 100-1000 frames) from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy terms for the complex, the protein, and the ligand individually:

    • ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="inline ng-star-inserted">

      ΔEMM\Delta E{MM}ΔEMM​
      : Molecular mechanics energy in the gas phase (van der Waals + electrostatic).

    • ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="inline ng-star-inserted">

      ΔGsolv\Delta G{solv}ΔGsolv​
      : Solvation free energy, comprising a polar component (calculated via Poisson-Boltzmann) and a non-polar component (related to solvent-accessible surface area).

  • Binding Free Energy: The binding free energy is calculated by averaging the results from all snapshots: ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="inline ng-star-inserted">

    ΔGbind=ΔEMM+ΔGsolvTΔS\Delta G{bind} = \langle \Delta E_{MM} + \Delta G_{solv} - T\Delta S \rangleΔGbind​=⟨ΔEMM​+ΔGsolv​−TΔS⟩
    Note: The entropy term (
    TΔS-T\Delta S−TΔS
    ) is often neglected due to its high computational cost and potential for large errors, yielding a relative binding free energy that is useful for comparing similar compounds.[36]

Conclusion

This in-depth guide has outlined a robust, multi-stage computational workflow for characterizing the interactions of this compound with a protein target. By progressing from rapid docking-based hypothesis generation to rigorous MD simulation and binding free energy calculations, researchers can build a comprehensive, atomic-level understanding of molecular recognition. Each step in this process is underpinned by a clear scientific rationale, ensuring that the resulting model is not only predictive but also physically and chemically meaningful. This workflow provides a powerful framework for guiding experimental efforts in hit-to-lead optimization and advancing the drug discovery pipeline.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-(tert-Butyl)pyrazine-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Value of Substituted Pyrazines

In the landscape of medicinal chemistry, the pyrazine core is a privileged scaffold. As a nitrogen-containing six-membered heterocycle, it is a common structural motif in numerous clinically relevant drugs and bioactive molecules.[1][2] The strategic placement of nitrogen atoms allows the ring to act as a hydrogen bond acceptor and engage in crucial interactions with biological targets. The introduction of substituents onto this core allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This guide focuses on a particularly valuable building block: 5-(tert-Butyl)pyrazine-2-carboxylic acid. The incorporation of a tert-butyl group offers a unique combination of steric bulk and lipophilicity, while the carboxylic acid at the 2-position serves as a versatile synthetic handle for library development, most commonly through amide bond formation. This document provides an in-depth exploration of its application, rationale, and detailed protocols for its use in a research and development setting.

The Molecule at a Glance: Physicochemical Profile

This compound is a stable, solid compound at room temperature. Its key properties are summarized below, providing essential data for experimental design, including reaction stoichiometry and solubility considerations.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[3]
Molecular Weight 180.20 g/mol Calculated
Appearance Solid[3]
Purity Typically ≥95%[3]
CAS Number 25515-53-9Internal Database

Strategic Rationale in Drug Design

The selection of this compound as a building block is a deliberate choice driven by key medicinal chemistry principles. The rationale can be deconstructed into the contributions of its core components.

  • The Pyrazine Core: This aromatic heterocycle is a bioisostere for other rings like pyridine or benzene but offers distinct electronic properties and hydrogen bonding capabilities. Pyrazine derivatives are associated with a vast range of pharmacological activities, including antitumor, antimicrobial, and central nervous system effects.[2][4][5]

  • The tert-Butyl Group: This bulky, non-polar group serves several critical functions:

    • Steric Influence: It can act as a "molecular anchor," orienting the molecule within a binding pocket and preventing rotation around certain bonds, thereby locking it into a more favorable, lower-energy conformation for target engagement.

    • Hydrophobic Interactions: It effectively fills hydrophobic pockets within protein targets, often leading to a significant increase in binding affinity.

    • Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing it at a metabolically liable position can significantly increase a compound's half-life and oral bioavailability.

  • The Carboxylic Acid: This functional group is the primary point of diversification. It is readily activated for coupling reactions, allowing for the systematic exploration of chemical space through the synthesis of amide libraries. The resulting amide bond is metabolically stable and a key structural feature in countless approved drugs.

The synergy of these three components makes this compound a powerful tool for generating novel chemical entities with desirable drug-like properties.

Application Focus: Antimycobacterial Agents

One of the well-documented applications of this scaffold is in the synthesis of agents targeting Mycobacterium tuberculosis. Research has shown that amides derived from this compound exhibit significant inhibitory activity.

A study involving the condensation of substituted pyrazine-2-carboxylic acids with various anilines demonstrated the importance of the tert-butyl group for antituberculotic activity.[6][7] Notably, several of the most active compounds contained this moiety.[7] The 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest activity (72% inhibition) and the highest lipophilicity (log P = 6.85), suggesting a strong correlation between lipophilicity and antimycobacterial efficacy in this series.[6][7][8]

Compound StructureSubstituent on Amide Nitrogen% Inhibition vs. M. tuberculosisCalculated log PReference
5-tBu-6-Cl-Pyrazine-CONH-Ph-3,5-(CF₃)₂3,5-bis(trifluoromethyl)phenyl72%6.85[7]
5-tBu-Pyrazine-CONH-Ph-3-Me3-methylphenyl>20%N/A[7]
5-tBu-6-Cl-Pyrazine-CONH-Ph-3-Me3-methylphenyl>20%N/A[7]

This data underscores a key structure-activity relationship (SAR): increasing the lipophilicity of the amide substituent, in combination with the 5-tert-butyl group on the pyrazine ring, enhances antituberculotic activity.

Core Experimental Protocol: Amide Bond Formation

The most frequent reaction employing this compound is amide coupling.[9] While classical methods may involve conversion to a more reactive acid chloride, modern medicinal chemistry relies on a wide array of coupling reagents that allow for a one-pot reaction under milder conditions.[9][10]

Below is a robust, field-proven protocol for the synthesis of an amide derivative using HATU, a highly efficient and widely used aminium-based coupling reagent that minimizes racemization.[11]

Protocol: HATU-Mediated Amide Coupling

Objective: To synthesize N-Aryl/Alkyl-5-(tert-butyl)pyrazine-2-carboxamide.

Materials & Reagents:

  • This compound (1.0 eq)

  • Desired amine (Aryl or Alkyl) (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system (optional, for purification)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen amine (1.1 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M. Stir the solution at room temperature for 5 minutes.

  • Base Addition: Add DIPEA (3.0 eq) to the reaction mixture via syringe. Stir for another 2 minutes. Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the ammonium salt of the amine, facilitating the reaction.

  • Coupling Reagent Addition: Add HATU (1.2 eq) to the mixture in one portion. Causality Note: HATU rapidly activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts.

    • Water (1x).

    • Brine (1x) to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

This protocol provides a reliable method for synthesizing a diverse library of amides from the title compound, forming the foundation of many drug discovery programs.

Visualizing the Workflow and Mechanism

Diagrams are essential for conceptualizing the role of a building block and the underlying chemistry.

G cluster_0 Phase 1: Scaffolding cluster_1 Phase 2: Diversification cluster_2 Phase 3: SAR Exploration A 5-(tert-Butyl)pyrazine- 2-carboxylic acid B Amide Coupling (e.g., HATU, DIPEA) A->B D N-Substituted Amide Library B->D C Amine Library (R-NH2) C->B E Biological Screening & Lead Optimization D->E

Caption: Workflow for utilizing this compound in a drug discovery campaign.

G compound R-COOH (Carboxylic Acid) activated Activated Ester (Highly Reactive) compound->activated + HATU hatu HATU (Coupling Reagent) amide R-CONH-R' (Amide Product) activated->amide + R'-NH2 amine R'-NH2 (Amine) amine->amide

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Conclusion: A Versatile and Validated Building Block

This compound is more than just a chemical intermediate; it is a strategically designed building block that imparts valuable properties to nascent drug candidates. Its utility is rooted in the synergistic combination of a versatile pyrazine core, a metabolically robust and sterically influential tert-butyl group, and a synthetically tractable carboxylic acid handle. As demonstrated in its application for developing novel antimycobacterial agents, this scaffold provides a reliable starting point for generating libraries and exploring structure-activity relationships. The protocols and insights provided herein serve as a comprehensive guide for medicinal chemists to effectively leverage this powerful tool in their pursuit of new therapeutic agents.

References

Application Notes and Protocols: 5-(tert-Butyl)pyrazine-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazine Scaffold in Modern Drug Discovery

The pyrazine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into a multitude of clinically significant therapeutic agents. Pyrazine-containing molecules have demonstrated a broad spectrum of biological activities, including applications as anticancer, antitubercular, and antiviral agents.[1][2] Within this important class of compounds, 5-(tert-Butyl)pyrazine-2-carboxylic acid has emerged as a particularly valuable building block for the synthesis of complex molecular architectures, especially in the development of kinase inhibitors and other targeted therapeutics.[3][4]

The presence of the tert-butyl group imparts several desirable physicochemical properties to molecules, including increased metabolic stability and improved cell permeability, which can be crucial for optimizing the pharmacokinetic profiles of drug candidates.[5] This guide provides a comprehensive overview of the applications of this compound in organic synthesis, complete with detailed, field-proven protocols for its preparation and derivatization.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis.

PropertyValueReference
CAS Number 242813-48-5[6]
Molecular Formula C₉H₁₂N₂O₂[6]
Molecular Weight 180.20 g/mol [6]
Appearance Solid[6]
Purity Typically >97%[6]

Synthetic Protocols and Methodologies

Part 1: Synthesis of the Core Building Block: this compound

The most common and scalable approach to substituted pyrazine-2-carboxylic acids involves the oxidation of an alkyl group on the pyrazine ring.[7][8] While the direct synthesis of this compound from 2,5-di-tert-butylpyrazine is not explicitly detailed in readily available literature, a robust protocol can be extrapolated from established procedures for the oxidation of similar alkylpyrazines using strong oxidizing agents like potassium permanganate (KMnO₄).[5][9][10]

Protocol 1: Oxidation of 2,5-di-tert-butylpyrazine to this compound

This protocol is based on the well-established methodology of oxidizing alkyl side chains on aromatic rings with potassium permanganate.[7][8] The tert-butyl group is resistant to oxidation under these conditions due to the absence of benzylic protons.[11][12]

Reaction Scheme:

Synthesis_of_5_tert_Butylpyrazine_2_carboxylic_acid start 2,5-di-tert-butylpyrazine reagents 1. KMnO4, H2O, heat 2. HCl (aq) end This compound reagents->end

A schematic for the synthesis of the target carboxylic acid.

Materials:

  • 2,5-di-tert-butylpyrazine

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 2,5-di-tert-butylpyrazine (1.0 equiv) in water, add potassium permanganate (KMnO₄) (3.0-4.0 equiv) portion-wise.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrates and cool in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to quench any excess KMnO₄ until the purple color disappears.

  • Acidify the solution to pH 2-3 with concentrated hydrochloric acid (HCl). A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Activation of the Carboxylic Acid: Preparation of the Acid Chloride

For subsequent coupling reactions, particularly amide bond formation, activation of the carboxylic acid is often necessary. Conversion to the corresponding acid chloride is a common and effective strategy.[13]

Protocol 2: Formation of 5-(tert-Butyl)pyrazine-2-carbonyl chloride

This protocol utilizes thionyl chloride (SOCl₂) for the efficient conversion of the carboxylic acid to the more reactive acid chloride.[2]

Reaction Scheme:

Acid_Chloride_Formation start This compound reagents SOCl2, cat. DMF Toluene, heat end 5-(tert-Butyl)pyrazine-2-carbonyl chloride reagents->end

Activation of the carboxylic acid to the corresponding acid chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • Suspend this compound (1.0 equiv) in toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • The resulting crude 5-(tert-butyl)pyrazine-2-carbonyl chloride is often used immediately in the next step without further purification.

Part 3: Key Coupling Reactions

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. This compound is an excellent substrate for the synthesis of a diverse range of pyrazine carboxamides.

Protocol 3: General Procedure for Amide Coupling

This protocol is adapted from the work of Doležal et al. and is a robust method for the synthesis of N-substituted pyrazine-2-carboxamides.[13]

Reaction Scheme:

Amide_Coupling start 5-(tert-Butyl)pyrazine-2-carbonyl chloride amine R-NH2 reagents Pyridine or Et3N DCM or Toluene end N-R-5-(tert-butyl)pyrazine-2-carboxamide reagents->end

General workflow for the synthesis of pyrazine carboxamides.

Materials:

  • 5-(tert-Butyl)pyrazine-2-carbonyl chloride

  • Desired primary or secondary amine (1.0 equiv)

  • Pyridine or Triethylamine (Et₃N) (1.1 equiv)

  • Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the amine (1.0 equiv) and pyridine or triethylamine (1.1 equiv) in dichloromethane or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of crude 5-(tert-butyl)pyrazine-2-carbonyl chloride (1.0 equiv) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings are powerful tools for the formation of C-C bonds, enabling the synthesis of complex molecular architectures from simple precursors.[14][15][16] While specific examples utilizing this compound are not abundant, the electron-deficient nature of the pyrazine ring makes its halogenated derivatives excellent candidates for these transformations.[17]

Protocol 4: Representative Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of a halogenated 5-(tert-butyl)pyrazine-2-carboxylate ester with a boronic acid. The ester is used to avoid potential complications with the free carboxylic acid.

Reaction Scheme:

Suzuki_Coupling start Methyl 5-bromo-3-(tert-butyl)pyrazine-2-carboxylate boronic_acid R-B(OH)2 reagents Pd(PPh3)4, Base (e.g., K2CO3) Dioxane/H2O, heat end Methyl 5-R-3-(tert-butyl)pyrazine-2-carboxylate reagents->end

Suzuki-Miyaura coupling for C-C bond formation.

Materials:

  • Halogenated methyl or ethyl 5-(tert-butyl)pyrazine-2-carboxylate (e.g., the 5-bromo derivative) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a reaction vessel, add the halogenated pyrazine ester (1.0 equiv), boronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, or until TLC indicates completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 5: Representative Sonogashira Coupling

This protocol outlines the coupling of a halogenated 5-(tert-butyl)pyrazine-2-carboxylate ester with a terminal alkyne.

Reaction Scheme:

Sonogashira_Coupling start Methyl 5-iodo-3-(tert-butyl)pyrazine-2-carboxylate alkyne R-C≡CH reagents Pd(PPh3)2Cl2, CuI, Base (e.g., Et3N) Solvent (e.g., THF or DMF) end Methyl 5-(alkynyl)-3-(tert-butyl)pyrazine-2-carboxylate reagents->end

Sonogashira coupling for the introduction of alkyne moieties.

Materials:

  • Halogenated methyl or ethyl 5-(tert-butyl)pyrazine-2-carboxylate (preferably the iodo or bromo derivative) (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add the halogenated pyrazine ester (1.0 equiv), palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, the base, and the terminal alkyne.

  • Stir the reaction at room temperature to 60 °C for 4-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound stands out as a versatile and strategically important building block in contemporary organic synthesis and medicinal chemistry. Its robust nature and the reactivity of its carboxylic acid moiety allow for a wide range of chemical transformations, providing access to a rich diversity of complex molecules. The protocols detailed herein offer a practical guide for researchers to effectively utilize this valuable scaffold in their synthetic endeavors. As the quest for novel therapeutics continues, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines.

References

Application Notes and Protocols for Amide Coupling with 5-(tert-Butyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, essential for synthesizing a vast array of pharmacologically active molecules.[1] This guide provides a detailed protocol for the amide coupling of 5-(tert-Butyl)pyrazine-2-carboxylic acid, a heterocyclic building block of interest in pharmaceutical research. The sterically demanding tert-butyl group and the electron-deficient nature of the pyrazine ring present unique challenges that necessitate a carefully optimized approach to achieve high-yield and high-purity amide products.

This document, intended for researchers and drug development professionals, offers a comprehensive examination of the reaction, including mechanistic insights, two robust protocols, troubleshooting advice, and safety considerations. The protocols have been designed to be self-validating, with explanations for each step to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Chemical Profile: this compound

  • Structure:

    • IUPAC Name: 5-tert-butylpyrazine-2-carboxylic acid[2]

    • CAS Number: 242813-48-5[2][3]

    • Molecular Formula: C9H12N2O2[2][3]

    • Molecular Weight: 180.20 g/mol [3]

  • Physicochemical Properties:

    • The presence of the bulky tert-butyl group can introduce steric hindrance, potentially slowing down the rate of amide coupling.[4]

    • The pyrazine ring is an electron-withdrawing system, which can affect the reactivity of the carboxylic acid.

    • Proper storage in a dry, cool environment (2-8°C) is recommended to maintain its integrity.[3]

Core Principles of Amide Coupling

Amide bond formation involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[5] This is typically achieved using coupling reagents. The general workflow involves the activation of the carboxylic acid, followed by the introduction of the amine.

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification Carboxylic_Acid 5-(tert-Butyl)pyrazine- 2-carboxylic acid Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Amide_Product Desired Amide Product Activated_Intermediate->Amide_Product Nucleophilic Attack Amine Primary or Secondary Amine Amine->Amide_Product Crude_Product Crude Reaction Mixture Amide_Product->Crude_Product Quenching Purified_Product Purified Amide Crude_Product->Purified_Product Purification (e.g., Chromatography) HATU_Mechanism RCOOH Carboxylic Acid RCOO Carboxylate RCOOH->RCOO Deprotonation Base DIPEA Base->RCOOH OAt_Ester OAt-Active Ester RCOO->OAt_Ester Activation HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide Nucleophilic Attack TMU Tetramethylurea (Byproduct) OAt_Ester->TMU Amine R'-NH2 Amine->Amide HOAt HOAt (Byproduct) Amide->HOAt

References

Application Note & Protocols: 5-(tert-Butyl)pyrazine-2-carboxylic Acid as a Novel Elicitor for Enhanced Secondary Metabolite Production in Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in plant biotechnology and natural product chemistry.

Abstract: Plant cell culture represents a promising platform for the sustainable production of high-value secondary metabolites. However, yields are often too low for commercial viability. Elicitation, the induction of defense responses using signaling molecules, is a powerful strategy to enhance productivity. This guide details the application of 5-(tert-Butyl)pyrazine-2-carboxylic acid, a synthetic pyrazine derivative, as a potent abiotic elicitor. We provide a scientific framework for its mechanism of action, detailed protocols for its application in suspension cultures, and methodologies for optimizing and analyzing the elicitation response.

Introduction: The Rationale for Elicitation

Plant cell cultures offer a controlled environment for producing complex natural products, independent of geographical and climatic constraints. However, cultured cells, growing in an optimized, sterile environment, often lack the biotic and abiotic stresses that trigger the robust secondary metabolic pathways active in wild plants. Elicitation is a biotechnological strategy that mimics these natural stress signals, activating latent biosynthetic pathways to significantly increase the yield of target compounds.[1][2]

Elicitors are broadly classified as biotic (derived from living organisms) or abiotic (physical or chemical factors).[3][4] Substituted pyrazine carboxamides have emerged as a promising class of synthetic abiotic elicitors, demonstrating significant effects on the production of valuable compounds like flavonolignans and flavonoids in various plant culture systems.[5][6][7] This document focuses on a specific derivative, this compound, outlining its use to unlock the productive potential of plant cell factories.

The Elicitor: this compound

This compound belongs to a class of nitrogen-containing heterocyclic compounds. While its precise mode of action as a plant elicitor is an active area of research, related pyrazine structures are known to induce plant defense responses.[6][8][9]

Physicochemical Properties

A clear understanding of the elicitor's properties is crucial for proper handling and stock solution preparation.

PropertyValueSource/Note
Molecular Formula C₉H₁₂N₂O₂-
Molecular Weight 180.20 g/mol -
Appearance White to off-white crystalline solidVisual Inspection
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol)Internal Data; verify with supplier
Purity >98%Recommended for experimental use
Postulated Mechanism of Action

Abiotic elicitors like pyrazine derivatives are believed to be recognized by receptors on the plant cell's plasma membrane.[3][4] This recognition event initiates a complex signal transduction cascade, mimicking a pathogen or stress event. While the specific receptor for this compound is not yet identified, the downstream effects are consistent with known plant defense signaling pathways.[10][11]

Key events in this cascade typically include:

  • Ion flux changes across the cell membrane.

  • Generation of reactive oxygen species (ROS), acting as secondary messengers.

  • Activation of protein kinases (e.g., MAP kinases).

  • Induction of defense-related phytohormones like salicylic acid (SA) and jasmonic acid (JA).[11]

  • Upregulation of transcription factors that activate genes encoding key enzymes in secondary metabolite biosynthetic pathways.[12]

This cascade ultimately diverts cellular resources from primary metabolism (growth) towards secondary metabolism (defense), leading to the accumulation of the desired compounds.[13]

G Figure 1: Postulated Signaling Pathway Elicitor 5-(tert-Butyl)pyrazine- 2-carboxylic Acid Receptor Plasma Membrane Receptor (Putative) Elicitor->Receptor ROS ROS Burst (H₂O₂) & Ion Fluxes (Ca²⁺) Receptor->ROS Kinase MAP Kinase Cascade ROS->Kinase Hormones Phytohormone Signaling (JA, SA pathways) Kinase->Hormones TF Activation of Transcription Factors Hormones->TF Genes Defense Gene Expression TF->Genes Enzymes Biosynthetic Enzyme Synthesis Genes->Enzymes Metabolite Secondary Metabolite Accumulation Enzymes->Metabolite

Caption: Postulated signaling pathway for pyrazine-based elicitors.

Experimental Application & Protocols

This section provides a comprehensive workflow for utilizing this compound in a model plant cell suspension culture.

G Figure 2: Experimental Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Elicitation cluster_analysis Phase 3: Analysis P1 Protocol 3.1: Prepare Elicitor Stock E1 Protocol 3.3: Optimization (Dose & Time-Course) P1->E1 P2 Protocol 3.2: Establish & Maintain Cell Suspension Culture P2->E1 E2 Protocol 3.4: Scale-Up Elicitation E1->E2 A1 Protocol 3.5: Harvest Cells & Media E2->A1 A2 Protocol 3.6: Metabolite Extraction A1->A2 A3 Protocol 3.7: LC-MS/HPLC Analysis A2->A3

Caption: Workflow for elicitation experiments.

Protocol: Preparation of Elicitor Stock Solution

Rationale: A concentrated, sterile stock solution is essential for accurate and aseptic addition to cell cultures. Using an organic solvent like DMSO or ethanol ensures complete dissolution of the hydrophobic elicitor.

Materials:

  • This compound (MW: 180.20 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Sterile-filtered pipette tips

Procedure:

  • Calculate Mass: To prepare a 100 mM stock solution, weigh 18.02 mg of this compound.

    • Causality: Accurate weighing is critical for reproducible concentrations. Perform this in a calibrated analytical balance.

  • Dissolution: Aseptically transfer the powder to a sterile microcentrifuge tube. Add 1.0 mL of sterile DMSO.

  • Vortex: Vortex thoroughly until the solid is completely dissolved. A brief, gentle warming (to 30°C) may aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Causality: Aliquoting prevents degradation of the compound and reduces the risk of contamination for the entire stock.

Protocol: Establishment and Maintenance of Cell Suspension Culture

Rationale: A healthy, actively growing cell culture in the exponential growth phase is crucial for a robust elicitation response.[14][15] This protocol provides a general guideline; specific media and growth conditions must be optimized for the plant species of interest.

Materials:

  • Friable callus culture of the desired plant species (e.g., Taxus chinensis, Vitis vinifera)

  • Liquid growth medium (e.g., Murashige and Skoog (MS) or Gamborg's B5 medium) supplemented with appropriate plant growth regulators (e.g., 2,4-D, NAA).[15]

  • Sterile Erlenmeyer flasks

  • Orbital shaker with temperature and light control

  • Sterile transfer tools

Procedure:

  • Initiation: Aseptically transfer approximately 2-3 g of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid growth medium.

  • Incubation: Place the flasks on an orbital shaker at 110-120 rpm, at 25 ± 2°C, typically in darkness (unless the pathway is light-dependent).

  • Subculture: After 7-10 days, allow the cells to settle, and pipette off most of the old medium. Add fresh medium to the cells. The standard subculture interval is typically 14 days.

    • Causality: Regular subculturing maintains the cells in an active growth state and prevents nutrient depletion or accumulation of toxic byproducts.

  • Growth Monitoring: Monitor cell growth by measuring parameters like packed cell volume (PCV) or fresh/dry weight over time to determine the growth curve. Elicitation should be performed on cultures in the mid-to-late exponential growth phase.[14]

Protocol: Optimization of Elicitor Concentration (Dose-Response)

Rationale: The effect of an elicitor is highly concentration-dependent.[3] Low concentrations may not trigger a response, while excessively high concentrations can be cytotoxic, leading to cell death and reduced yields. A dose-response experiment is essential to identify the optimal concentration.[16]

Procedure:

  • Setup: Prepare a series of identical 14-day-old, 50 mL suspension cultures.

  • Elicitor Addition: Using the 100 mM stock solution, add the elicitor to achieve a range of final concentrations. A typical starting range could be 10 µM, 50 µM, 100 µM, 200 µM, and 500 µM. Include a control flask where only an equivalent volume of DMSO is added.

    • Example Calculation for 100 µM: Add 50 µL of the 100 mM stock to 50 mL of culture (1:1000 dilution).

  • Incubation: Return the flasks to the shaker under standard growth conditions.

  • Harvest: Harvest the cells and the medium separately after a fixed time point (e.g., 72 hours).

  • Analysis: Analyze cell viability (e.g., using TTC assay), biomass (dry weight), and the concentration of the target secondary metabolite for each concentration.

Example Data (Hypothetical):

Elicitor Conc. (µM)Cell Viability (%)Biomass (g DW/L)Metabolite Yield (mg/g DW)
0 (Control)9512.10.5
109412.01.2
509211.83.5
100 88 11.5 6.8
2007510.24.1
500406.51.8
Protocol: Time-Course Analysis of Elicitation

Rationale: The accumulation of secondary metabolites post-elicitation is a dynamic process. A time-course study is necessary to determine the optimal harvest time to maximize yield.[16]

Procedure:

  • Setup: Prepare a larger batch of identical suspension cultures (e.g., 10-12 flasks).

  • Elicitation: Add the optimal concentration of the elicitor (determined in Protocol 3.3) to all flasks at the same time.

  • Harvest: Harvest one flask (or duplicate flasks) at various time points post-elicitation (e.g., 0, 12, 24, 48, 72, 96, 120 hours).

  • Analysis: Analyze the samples from each time point for the concentration of the target metabolite.

Protocol: Harvesting Cells and Medium

Rationale: Secondary metabolites can be intracellular, extracellular, or both. Separating the biomass from the culture medium is a critical first step for accurate quantification.

Procedure:

  • Separation: Pour the cell suspension through a Büchner funnel fitted with Whatman No. 1 filter paper under gentle vacuum.

  • Collect Medium: The filtrate is the extracellular medium. Collect it and store at -20°C for analysis.

  • Wash Cells: Briefly wash the harvested cell mass on the filter paper with distilled water to remove residual medium components.

    • Causality: This wash step is crucial to avoid interference from media components during subsequent analysis.

  • Weigh and Freeze: Blot the cell mass dry, record the fresh weight, and immediately freeze it in liquid nitrogen. Store at -80°C.

    • Causality: Snap-freezing quenches metabolic activity, preserving the chemical profile of the cells at the time of harvest.

  • Lyophilize: For dry weight measurement and stable long-term storage, lyophilize (freeze-dry) the frozen cell mass to a constant weight.

Protocol: Metabolite Extraction

Rationale: The choice of extraction solvent and method depends on the polarity and stability of the target metabolite. This is a general protocol for moderately polar compounds.[17][18]

Procedure:

  • Homogenize: Grind the lyophilized cell mass (e.g., 100 mg) to a fine powder using a mortar and pestle or a bead beater.

  • Solvent Addition: Add an appropriate solvent (e.g., 10 mL of 80% methanol) to the powdered sample in a suitable tube.

  • Extraction: Sonicate the sample in an ultrasonic bath for 30 minutes.

    • Causality: Sonication uses high-frequency sound waves to disrupt cell walls, enhancing extraction efficiency.

  • Clarification: Centrifuge the extract at 10,000 x g for 10 minutes to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Repeat (Optional): For exhaustive extraction, re-extract the pellet with fresh solvent and combine the supernatants.

  • Filter: Filter the final extract through a 0.22 µm syringe filter before analytical injection to protect the chromatography column.[19]

Protocol: Quantification by HPLC/LC-MS

Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., DAD, MS) is the standard method for separating and quantifying specific secondary metabolites.[18][20]

Procedure:

  • Instrumentation: Use a validated HPLC or LC-MS system.

  • Column: Select a column appropriate for the target analyte's chemistry (e.g., C18 for reverse-phase chromatography).

  • Mobile Phase: Develop a mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid) that provides good separation of the target peak from other matrix components.

  • Standard Curve: Prepare a series of known concentrations of an authentic analytical standard of the target metabolite. Run these standards to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Analysis: Inject the filtered extracts from the elicitation experiments.

  • Quantification: Identify the target metabolite peak in the sample chromatograms by its retention time and (if using MS) mass-to-charge ratio. Quantify the amount by interpolating its peak area against the standard curve.

References

Application Notes and Protocols for the Quantitative Analysis of 5-(tert-Butyl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 5-(tert-Butyl)pyrazine-2-carboxylic acid, a key heterocyclic compound with significance in pharmaceutical and chemical research. Detailed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental rationale, and robust validation. This guide offers step-by-step instructions for sample preparation, chromatographic separation, and detection, along with insights into method development and validation to ensure data of the highest quality and reliability.

Introduction and Physicochemical Profile

This compound (t-BPCA) is a substituted pyrazine carboxylic acid derivative. The pyrazine ring is a core structure in many biologically active compounds, and the precise quantification of its derivatives is crucial for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and metabolic research. Understanding the physicochemical properties of t-BPCA is fundamental to developing robust analytical methods.

Chemical Structure:

Physicochemical Properties of this compound and Related Analogs

PropertyValue/InformationSource/Justification
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Appearance Solid (likely crystalline powder)General property of similar compounds[1]
Predicted pKa ~3.5 - 4.5Estimated based on pyrazine-2-carboxylic acid and the electron-donating nature of the tert-butyl group. The pKa of the similar 5-Hydroxypyrazine-2-carboxylic acid is ~3.42.
Solubility Soluble in polar organic solvents (Methanol, Ethanol, Acetonitrile, DMSO); sparingly soluble in water; low solubility in non-polar solvents (Hexane, Toluene).Based on the properties of pyrazine-2-carboxylic acid and 5-methyl-2-pyrazinecarboxylic acid.[1][2][3][4]

The carboxylic acid moiety imparts acidic properties, making the compound's ionization state pH-dependent. This is a critical consideration for chromatographic retention and extraction efficiency. The tert-butyl group adds hydrophobicity, influencing its retention on reversed-phase columns and its solubility in organic solvents.

Analytical Methodologies: A Comparative Overview

The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix. For high-concentration samples, such as in pharmaceutical formulations, HPLC-UV is often sufficient, cost-effective, and robust. For trace-level quantification in complex biological matrices like plasma or urine, the superior sensitivity and selectivity of LC-MS/MS are indispensable.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the quantification of t-BPCA as a bulk substance or in pharmaceutical dosage forms. The principle lies in the separation of the analyte from potential impurities on a reversed-phase column, followed by detection using its ultraviolet absorbance.

Rationale for Method Development
  • Column Selection: A C18 column is chosen for its versatility and strong retention of moderately nonpolar compounds like t-BPCA. The tert-butyl group provides sufficient hydrophobicity for good retention.

  • Mobile Phase: A mixture of an acidic aqueous buffer and an organic modifier (acetonitrile or methanol) is employed. The acidic buffer (e.g., phosphate buffer at pH ~3.0) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent, neutral form of the analyte. This leads to better peak shape and reproducible retention times.

  • Detection Wavelength: The pyrazine ring system contains chromophores that absorb UV light. A UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be around 270-310 nm for pyrazine derivatives.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance, volumetric flasks, pipettes

  • HPLC grade acetonitrile, methanol, and water

  • Potassium dihydrogen phosphate (KH₂PO₄), phosphoric acid

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with phosphoric acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (start at 275 nm)
Run Time ~10 minutes

Preparation of Solutions:

  • Buffer Preparation (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation (for a formulation): Accurately weigh a portion of the powdered formulation equivalent to 10 mg of the active ingredient. Transfer to a 100 mL volumetric flask, add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. Further dilute with the mobile phase to fall within the calibration range if necessary.

Workflow Diagram:

HPLC_Workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis Analysis A Prepare Mobile Phase (ACN:Buffer) G Inject into HPLC A->G B Prepare Standard Stock (1000 µg/mL in MeOH) C Create Working Standards (Dilution Series) B->C C->G D Weigh Formulation E Dissolve & Sonicate in Methanol D->E F Filter (0.45 µm) E->F F->G H Acquire Data G->H I Process Chromatograms H->I J Quantify vs. Calibration Curve I->J

Caption: Workflow for HPLC-UV quantification of t-BPCA.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5]

Validation Parameters for HPLC-UV Method

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any matrix components or degradation products.
Linearity R² ≥ 0.999 for the calibration curve over the specified range.
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.[5]
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).[5]
Limit of Quantification (LOQ) Signal-to-noise ratio of at least 10.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition, flow rate).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of t-BPCA in complex biological matrices such as plasma or urine, which is essential for pharmacokinetic and metabolic studies.

Rationale for Method Development
  • Sample Preparation: Biological samples require extensive cleanup to remove proteins and other interfering substances. Liquid-liquid extraction (LLE) is an effective technique for this purpose. By adjusting the sample pH to be acidic (below the pKa of t-BPCA), the analyte becomes neutral and can be efficiently extracted into an organic solvent.

  • Chromatography: A fast LC gradient using a C18 column is employed to separate the analyte from matrix components, minimizing ion suppression.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically effective for pyrazine compounds. Detection is performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source

  • UPLC/HPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Nitrogen generator

  • Centrifuge, vortex mixer, evaporator

  • LC-MS grade solvents: acetonitrile, methanol, water, formic acid

  • Methyl tert-butyl ether (MTBE), diethyl ether

Chromatographic and MS Conditions:

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition To be determined by infusion of standard (Predicted: m/z 181.1 → fragments)
Capillary Voltage ~3.0 kV
Source/Desolvation Temp. ~150 °C / ~400 °C

Workflow Diagram for Sample Preparation and Analysis:

LCMS_Workflow A Plasma Sample (e.g., 100 µL) B Add Internal Standard A->B C Acidify (e.g., Formic Acid) B->C D Add Extraction Solvent (MTBE:Diethyl Ether) C->D E Vortex & Centrifuge D->E F Transfer Organic Layer E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS H->I

References

HPLC-MS analysis of pyrazine carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis of Pyrazine Carboxylic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the quantitative analysis of pyrazine carboxylic acid derivatives in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Pyrazine-based compounds, such as the antitubercular drug pyrazinamide and its active metabolite pyrazinoic acid, are of significant pharmacological interest.[1] The method described herein employs a robust and sensitive protocol utilizing reversed-phase chromatography for separation and a triple quadrupole mass spectrometer for detection, ensuring high selectivity and accuracy. We delve into the fundamental principles of the methodology, provide a detailed step-by-step protocol for sample preparation and analysis, discuss method validation in accordance with regulatory guidelines, and offer practical troubleshooting advice. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this important class of molecules.

Introduction: The Analytical Imperative for Pyrazine Carboxylic Acids

Pyrazine and its derivatives are heterocyclic aromatic compounds that form the core of numerous biologically active molecules.[2] A prominent example is Pyrazinamide (PZA), a first-line drug for treating tuberculosis (TB).[3] PZA is a prodrug that is converted in vivo to its active form, pyrazinoic acid (POA), which exhibits bactericidal effects against Mycobacterium tuberculosis.[3] Accurate quantification of PZA and its metabolites like POA in biological fluids is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, which aim to optimize treatment efficacy and minimize toxicity.[3][4]

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has become the gold standard for this type of analysis. The combination offers unparalleled sensitivity, selectivity, and speed. HPLC provides the physical separation of the target analytes from the complex biological matrix, while the tandem mass spectrometer provides definitive identification and quantification based on the unique mass-to-charge ratio (m/z) of the analytes and their fragments.[5] This application note details a validated method suitable for the simultaneous determination of pyrazine carboxylic acid derivatives in plasma.

Scientific Principles: A Self-Validating System

The robustness of an analytical method lies in the synergistic choice of its components. The causality behind the selection of each parameter is critical for developing a self-validating and trustworthy system.

Chromatographic Separation: Taming Polar Analytes

Pyrazine carboxylic acids are relatively polar compounds, which can present a challenge for traditional reversed-phase chromatography, where retention is driven by hydrophobic interactions.[6]

  • Stationary Phase Selection: A C18 stationary phase is a common and effective choice. Modern "aqueous" C18 columns are specifically designed with polar-embedded or polar-endcapped functionalities to prevent phase collapse in highly aqueous mobile phases, ensuring reproducible retention for polar molecules.[7] For extremely polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative approach, although reversed-phase is often preferred for its robustness.[8][9]

  • Mobile Phase Composition: A typical mobile phase consists of an aqueous component and an organic solvent, such as methanol or acetonitrile.[10] The inclusion of a small amount of an acid, like formic acid or acetic acid, serves two key purposes:

    • pH Control: It suppresses the ionization of the carboxylic acid group, rendering the analyte more neutral and thus increasing its retention on the C18 column.[11]

    • Improved Ionization: It provides a source of protons (H+), which promotes the formation of positively charged ions [M+H]+ in the mass spectrometer's electrospray ionization (ESI) source, enhancing signal intensity.[11]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure that analytes with different polarities are eluted as sharp, symmetrical peaks in a reasonable timeframe.[10]

Mass Spectrometric Detection: Unambiguous Identification

The mass spectrometer provides two layers of specificity, making the detection highly selective.

  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar molecules like pyrazine carboxylic acids. It is a "soft" ionization method that typically generates intact protonated molecules [M+H]+ with minimal in-source fragmentation.[11]

  • Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.[8] This process involves:

    • Q1 (First Quadrupole): Isolates the specific m/z of the protonated parent molecule (the "precursor ion").

    • q2 (Collision Cell): The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (the "product ion").

The specific transition from a precursor ion to a product ion (e.g., for Pyrazinoic Acid: m/z 125.0 → 80.9) is a unique signature of the analyte, virtually eliminating interference from other compounds in the matrix.[4][5]

Detailed Experimental Protocol

This protocol describes the analysis of Pyrazinoic Acid (POA) in human plasma. It can be adapted for other derivatives with appropriate optimization.

Materials and Reagents
  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade or 18.2 MΩ·cm).

  • Additives: Formic acid (LC-MS grade, >99%).

  • Standards: Pyrazinoic Acid analytical standard, appropriate internal standard (IS) (e.g., isotopically labeled Pyrazinoic Acid-d3).

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Supplies: Microcentrifuge tubes (1.5 mL), autosampler vials, pipettes, and tips.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the POA and IS standards in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) methanol/water mixture. These are used to spike plasma for calibration curve and quality control (QC) samples.[3]

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution to a final concentration of 1 µg/mL in 50:50 methanol/water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting a wide range of drugs from plasma.[3]

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

  • Aliquot 100 µL of plasma into the appropriate tube.

  • Add 20 µL of the IS working solution (1 µg/mL) to every tube except for the blank matrix samples. Vortex briefly.

  • Add 300 µL of cold methanol containing 0.1% formic acid to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma is 2. Add 20 µL Internal Standard plasma->is ppt 3. Add 300 µL Cold Methanol (Protein Precipitation) is->ppt vortex 4. Vortex Vigorously (1 min) ppt->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant to Vial centrifuge->supernatant analysis 7. Inject into LC-MS/MS System supernatant->analysis

Caption: A streamlined workflow for sample preparation using protein precipitation.

HPLC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument and derivative of interest.

Parameter Condition Rationale
HPLC System Standard LC SystemProvides reliable solvent delivery and sample injection.
Column C18, 100 x 2.1 mm, 2.6 µmOffers good retention for pyrazine derivatives and high efficiency.[10]
Column Temp. 40°CEnsures reproducible retention times and improves peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for retention control and ionization.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic phase for eluting analytes.[8]
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Injection Vol. 5 µLBalances sensitivity with potential for matrix effects.
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)A rapid gradient to elute analytes efficiently while allowing for column re-equilibration.
MS System Triple Quadrupole Mass SpectrometerRequired for high-sensitivity MRM analysis.
Ionization Mode ESI, PositiveBest for protonating pyrazine carboxylic acids.[4]
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Source Temp. 150°CStandard source temperature.
Desolvation Temp. 400°CEfficiently removes solvent from droplets.
MRM Transitions POA: 125.0 > 80.9; POA-d3 (IS): 128.0 > 83.9Specific precursor-product ion pairs for unambiguous detection.[4][5]

Method Validation: Ensuring Trustworthiness

A method is only reliable if it is properly validated. The protocol should be validated according to guidelines from regulatory bodies like the FDA or ICH.[12][13] This process provides documented evidence of the method's suitability for its intended purpose.[14]

Validation Parameter Description Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS in blank matrix.[12]
Linearity & Range The range over which the instrument response is directly proportional to the analyte concentration.Calibration curve with a correlation coefficient (r²) ≥ 0.99.[8]
Accuracy & Precision Closeness of measured values to the true value (accuracy) and to each other (precision).Intra- and inter-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[12]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision within 20%.[12]
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.IS-normalized matrix factor should be consistent across different lots of matrix.[12]
Recovery The efficiency of the extraction procedure.Should be consistent and reproducible, though not necessarily 100%.[4]
Stability Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top).Analyte concentration should be within ±15% of the nominal value.[13]

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with column silanols; column degradation; sample solvent mismatch.Increase mobile phase acidity slightly; replace column; ensure final sample solvent is similar to initial mobile phase.
Low Sensitivity / No Peak Improper MS tuning; source contamination; sample degradation; incorrect MRM transition.Re-tune and calibrate the mass spectrometer; clean the ESI source; check sample stability and preparation; verify precursor/product ions.
High Background Noise Contaminated solvents or reagents; contaminated LC system.Use fresh, high-purity solvents; flush the LC system thoroughly.
Irreproducible Retention Times Column temperature fluctuations; pump malfunction; column equilibration issues.Ensure stable column heating; check pump performance and pressure; ensure adequate re-equilibration time in the gradient program.
Signal Suppression (Matrix Effect) Co-elution of matrix components (e.g., phospholipids).Adjust chromatography to separate analyte from suppression zone; consider a more selective sample cleanup (e.g., SPE); use a stable isotope-labeled internal standard.[11]

Conclusion

The HPLC-MS/MS method detailed in this application note provides a selective, sensitive, and robust framework for the quantitative analysis of pyrazine carboxylic acid derivatives in complex biological matrices. By understanding the scientific principles behind the chromatographic separation and mass spectrometric detection, researchers can confidently implement and adapt this protocol. Proper method validation according to established guidelines is paramount to ensure the generation of high-quality, reliable, and defensible data critical for pharmaceutical research and development.

References

Application Notes and Protocols: Derivatization of 5-(tert-Butyl)pyrazine-2-carboxylic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Key Heterocycle

5-(tert-Butyl)pyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research, often serving as a key building block in the synthesis of bioactive molecules.[1][2] Its structure, characterized by a pyrazine ring, a carboxylic acid functional group, and a bulky tert-butyl group, presents a unique set of analytical challenges.[3] Direct analysis of this compound, particularly at low concentrations in complex matrices, is often hindered by its polarity, low volatility, and potential for poor chromatographic peak shape.[4]

Derivatization, the process of chemically modifying an analyte to enhance its analytical properties, is an indispensable strategy to overcome these limitations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, providing not just protocols, but a framework for methodological validation.

Rationale for Derivatization

The primary objectives for derivatizing this compound are:

  • Increased Volatility for GC Analysis: The carboxylic acid group renders the molecule non-volatile. Conversion to a less polar ester or silyl ester is essential for GC analysis.[4][5]

  • Improved Chromatographic Behavior: Derivatization masks the polar carboxylic acid group, leading to sharper, more symmetrical peaks and reduced tailing on both GC and reverse-phase LC columns.[5]

  • Enhanced Mass Spectrometric Detection: Derivatization can introduce functionalities that improve ionization efficiency and produce characteristic fragmentation patterns, thereby increasing sensitivity and selectivity in MS detection.[6][7] For instance, derivatization can make the molecule more amenable to positive-ion mode ESI-MS.[7]

Derivatization Strategies for GC-MS Analysis

For GC-MS analysis, the goal is to create a volatile and thermally stable derivative. The two most common and effective approaches for carboxylic acids are silylation and esterification.

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation is a robust and widely used technique for derivatizing compounds with active hydrogens, such as those in carboxylic acids.[5] The process involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.

Mechanism and Reagent Choice: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this transformation. The reaction is often catalyzed by the addition of Trimethylchlorosilane (TMCS), which accelerates the process, especially for sterically hindered carboxylic acids.[8] The bulky tert-butyl group on the pyrazine ring may introduce some steric hindrance, making the use of a catalyst advisable.

Protocol 1: Silylation with BSTFA + TMCS

Objective: To convert this compound to its volatile TMS ester for GC-MS analysis.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]

  • Anhydrous pyridine or acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. The presence of water can deactivate the silylating reagent. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample (typically 10-100 µg), add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the analyte. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 60-75°C for 30-45 minutes.[9] The elevated temperature is crucial to ensure the reaction goes to completion, especially with the potentially hindered carboxylic acid.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Trustworthiness and Validation:

  • Completion of Reaction: To validate the completion of the derivatization, analyze the sample by GC-MS. The absence of the underivatized parent compound's peak and the presence of a single, sharp peak for the TMS-derivatized product confirm the reaction's success.

  • Derivative Stability: TMS derivatives of carboxylic acids are generally stable, but can be sensitive to moisture.[5] It is recommended to analyze the samples as soon as possible after derivatization.

Workflow for Silylation Derivatization

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis dry_sample Dry Sample/Extract add_solvent Add Anhydrous Solvent (Pyridine/Acetonitrile) dry_sample->add_solvent add_reagent Add BSTFA + 1% TMCS add_solvent->add_reagent heat Heat at 60-75°C for 30-45 min add_reagent->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for Silylation of this compound.

Esterification: Formation of Methyl Esters

Esterification is another classic and effective method for derivatizing carboxylic acids for GC analysis.[10] The formation of a methyl ester is a common choice due to the volatility of the resulting derivative. Fischer esterification, using an alcohol in the presence of an acid catalyst, is a fundamental approach.[11]

Mechanism and Reagent Choice: A common and convenient method for esterification is the use of methanolic HCl or H2SO4.[10] These reagents are readily available and the reaction conditions are straightforward. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[11]

Protocol 2: Esterification with Methanolic HCl

Objective: To convert this compound to its methyl ester for GC-MS analysis.

Materials:

  • This compound standard or dried sample extract

  • 3N Methanolic HCl (commercially available or prepared by bubbling dry HCl gas through anhydrous methanol)

  • Anhydrous methanol

  • Saturated sodium bicarbonate solution

  • Organic extraction solvent (e.g., ethyl acetate or diethyl ether)

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample is dry.

  • Reagent Addition: Add 500 µL of 3N Methanolic HCl to the dried sample.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. c. Extract the methyl ester derivative with 2 x 500 µL of ethyl acetate. d. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Analysis: Transfer the dried organic phase to a clean vial for GC-MS analysis.

Trustworthiness and Validation:

  • Purity of Derivative: The work-up step is crucial to remove any unreacted acid and reagents, which could interfere with the GC analysis.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC or by taking aliquots for GC-MS analysis to determine the optimal reaction time.

Derivatization Strategies for LC-MS Analysis

For LC-MS, the primary goal of derivatization is often to improve ionization efficiency, particularly in the positive electrospray ionization (ESI+) mode, as carboxylic acids are typically analyzed in the negative mode.[7] Derivatization can also improve chromatographic retention on reversed-phase columns.

Amide Bond Formation

Converting the carboxylic acid to an amide using a reagent containing a readily ionizable group is a highly effective strategy for enhancing ESI+ response.[6] This involves activating the carboxylic acid, followed by reaction with an amine.

Mechanism and Reagent Choice: Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxylic acids.[12][13] EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily displaced by an amine to form a stable amide bond.[12] The choice of the amine is critical; it should contain a feature that is easily protonated, such as a tertiary amine or a pyridine ring, to enhance the ESI+ signal. 2-Picolylamine is an excellent choice for this purpose.

Protocol 3: Amide Formation with 2-Picolylamine and EDC

Objective: To derivatize this compound with 2-picolylamine to enhance detection by LC-MS in positive ion mode.

Materials:

  • This compound standard or sample

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 2-Picolylamine

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Reaction vials (1.5 mL)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in 200 µL of anhydrous DMF.

  • Reagent Addition: a. Add 1.5 equivalents of 2-Picolylamine. b. Add 2.0 equivalents of DIPEA. The base is crucial to neutralize the HCl salt of EDC and to deprotonate the carboxylic acid, facilitating the reaction.[13] c. Add 1.5 equivalents of EDC to initiate the reaction.

  • Reaction: Vortex the mixture and allow it to react at room temperature for 2-4 hours, or until the reaction is complete (can be monitored by LC-MS).

  • Sample Dilution and Analysis: Dilute the reaction mixture with the mobile phase and inject it into the LC-MS system.

Trustworthiness and Validation:

  • Stoichiometry: The molar ratios of the reagents are critical. An excess of the amine and coupling agent is generally used to drive the reaction to completion.

  • Side Reactions: The O-acylisourea intermediate can be susceptible to hydrolysis, so anhydrous conditions are recommended.[13] The use of additives like N-hydroxysuccinimide (NHS) can sometimes improve yields by forming a more stable active ester intermediate, though for many applications, EDC alone is sufficient.

Workflow for Amide Formation Derivatization

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis dissolve_sample Dissolve Sample in Anhydrous DMF add_amine Add 2-Picolylamine and DIPEA dissolve_sample->add_amine add_edc Add EDC add_amine->add_edc react React at RT for 2-4 hours add_edc->react dilute Dilute with Mobile Phase react->dilute inject Inject into LC-MS dilute->inject

Caption: Workflow for Amide Formation of this compound.

Summary of Derivatization Methods

Method Technique Reagents Key Advantages Considerations
Silylation GC-MSBSTFA + 1% TMCSFast, one-step reaction; highly volatile derivatives.[8]Derivatives are moisture-sensitive.[5]
Esterification GC-MSMethanolic HClStable derivatives; reagents are inexpensive.[10]Requires a work-up step to remove excess acid.
Amide Formation LC-MSEDC, 2-Picolylamine, DIPEAEnhances ESI+ signal; improves reversed-phase retention.[6]Requires anhydrous conditions; stoichiometry is important.[13]

Conclusion

The derivatization of this compound is a critical step in enabling its sensitive and robust analysis by chromatographic methods. The choice of derivatization strategy is dictated by the analytical technique employed. For GC-MS, silylation with BSTFA offers a rapid and efficient route to a volatile derivative, while esterification provides a stable alternative. For LC-MS, particularly when high sensitivity in the positive ion mode is required, amide formation with a reagent like 2-picolylamine is the superior approach. The protocols provided herein are robust starting points, and as with any analytical method, optimization and validation are key to achieving reliable and reproducible results.

References

The Strategic Application of 5-(tert-Butyl)pyrazine-2-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern oncology and immunology, small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. Protein kinases, regulating a vast array of cellular processes, are frequently dysregulated in disease states, making them prime therapeutic targets.[1] Within the diverse chemical space of kinase inhibitors, nitrogen-containing heterocycles are predominant, with the pyrazine ring being a particularly successful and "privileged" scaffold.[1] Its unique electronic properties and ability to form critical hydrogen bonds within the ATP-binding pocket of kinases have led to its incorporation into numerous clinically evaluated and FDA-approved drugs.[1] This guide focuses on a specific, high-value building block, 5-(tert-Butyl)pyrazine-2-carboxylic acid , and elucidates its strategic use in the synthesis of next-generation kinase inhibitors.

PART 1: The Rationale - Causality Behind Experimental Design

Why the tert-Butyl Group? A Key to Unlocking Hydrophobic Pockets

The thoughtful design of a kinase inhibitor extends beyond the core scaffold. The substitution pattern dictates potency, selectivity, and pharmacokinetic properties. The presence of a tert-butyl group on the pyrazine ring is a deliberate design choice rooted in fundamental principles of molecular recognition.

Kinase ATP-binding sites, while sharing a conserved hinge region, possess distinct hydrophobic pockets. The bulky, lipophilic nature of the tert-butyl group is exceptionally well-suited to occupy these pockets, creating favorable van der Waals interactions and displacing water molecules, which can contribute significantly to binding affinity. A seminal study on the p38α MAP kinase inhibitor, BIRB 796, demonstrated that the tert-butyl group is a "critical binding element" that occupies a lipophilic domain exposed upon the conformational change of the kinase's activation loop.[2] This interaction is crucial for the high potency and unique binding mode of the inhibitor. While BIRB 796 is a pyrazole-based inhibitor, the principle of utilizing a tert-butyl group to engage hydrophobic regions is broadly applicable across different kinase inhibitor scaffolds, including pyrazines.

Why the Carboxylic Acid? The Gateway to Diversity via Amide Coupling

The carboxylic acid moiety at the 2-position of the pyrazine ring serves as a versatile chemical handle. It is the primary point for synthetic elaboration, most commonly through amide bond formation. Amide bonds are stable, synthetically accessible, and the amide N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, further anchoring the inhibitor in the kinase active site.

By coupling this compound with a diverse library of amines, researchers can systematically probe the structure-activity relationship (SAR) of the resulting carboxamides. This approach allows for the optimization of:

  • Potency: By introducing moieties that make additional favorable contacts within the active site.

  • Selectivity: By designing substituents that exploit unique features of the target kinase over closely related kinases, thereby reducing off-target effects.

  • Physicochemical Properties: By modifying the amine fragment to improve solubility, cell permeability, and metabolic stability.

The synthesis of pyrazine carboxamides is a robust and well-established strategy for generating libraries of potential kinase inhibitors.[3][4]

PART 2: Synthetic Workflow & Protocols

The overarching strategy for utilizing this compound is a two-step process: activation of the carboxylic acid followed by coupling with a selected amine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Coupling Start 5-(tert-Butyl)pyrazine- 2-carboxylic acid Activated 5-(tert-Butyl)pyrazine- 2-carbonyl chloride Start->Activated Thionyl Chloride (SOCl₂) or Oxalyl Chloride Product Target Pyrazine Carboxamide Kinase Inhibitor Candidate Activated->Product Amine Coupling Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, DMF) Amine Diverse Primary/Secondary Amine Library (R₁R₂NH) Amine->Product

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of 5-(tert-Butyl)pyrazine-2-carbonyl chloride

This protocol is adapted from established methodologies for the synthesis of pyrazine carboxamides.[5]

WARNING: This procedure involves corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • This compound (Commercially available from suppliers such as BLDpharm and others).[6][7][8]

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous toluene or DCM to the flask (approx. 10 mL per gram of carboxylic acid).

  • Stir the suspension and add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the corrosive vapors.

  • The resulting crude 5-(tert-butyl)pyrazine-2-carbonyl chloride is typically a solid or oil and is often used in the next step without further purification.

Protocol 2: Synthesis of N-Aryl-5-(tert-butyl)pyrazine-2-carboxamides

This protocol describes the coupling of the activated acid chloride with a representative aniline derivative.[5]

Materials:

  • Crude 5-(tert-butyl)pyrazine-2-carbonyl chloride from Protocol 1

  • Substituted aniline (e.g., 3,5-bis(trifluoromethyl)aniline) (1.0-1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard aqueous workup and purification supplies (separatory funnel, saturated NaHCO₃ solution, brine, MgSO₄, silica gel for chromatography)

Procedure:

  • Dissolve the selected aniline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the crude 5-(tert-butyl)pyrazine-2-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the cold aniline solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-5-(tert-butyl)pyrazine-2-carboxamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 3: Application in Kinase Inhibitor Screening & Data Interpretation

The synthesized library of 5-(tert-butyl)pyrazine-2-carboxamides can be subjected to in vitro screening to assess their inhibitory activities against a panel of tyrosine kinases.

Example Screening Panel:

A study on related pyrazine-2-carboxamide derivatives demonstrated activity against several receptor and non-receptor tyrosine kinases.[3] A relevant screening panel could therefore include:

Kinase FamilySpecific Kinases to Screen
Receptor Tyrosine Kinases (RTKs) AXL, TRKA, EPHA1, VEGFR, EGFR, FGFR
Non-Receptor Tyrosine Kinases (NRTKs) JAK3, FAK, PYK2, SYK, BTK, Src
Interpreting the Data: Building the SAR

The results from the kinase screen will provide quantitative data, typically as percent inhibition at a fixed concentration (e.g., 10 µM) or as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound IDAmine Fragment (R₁R₂NH)AXL IC₅₀ (nM)TRKA IC₅₀ (nM)
PZ-001 Aniline5,200>10,000
PZ-002 3-Chloroaniline1,8008,500
PZ-003 3,5-Dichloroaniline4506,200
PZ-004 3-(Trifluoromethyl)aniline2804,100

This is hypothetical data for illustrative purposes.

From this hypothetical data, a medicinal chemist could deduce that electron-withdrawing groups on the aniline ring improve potency against AXL kinase. This insight guides the next round of synthesis, perhaps exploring other electron-deficient anilines or heteroaromatic amines to further optimize potency and selectivity.

Mechanism of Action: Targeting the Kinase Signaling Cascade

Kinase inhibitors typically function by blocking the ATP-binding site, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade that drives cellular processes like proliferation and survival. For example, an inhibitor targeting a kinase in the MAP kinase pathway would block the propagation of signals that lead to gene transcription and cell division.

G cluster_0 cluster_1 Cell Interior GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 5-(tert-Butyl)pyrazine-2- carboxamide Inhibitor Inhibitor->RAF Inhibition

Caption: Representative MAP Kinase (MAPK) signaling pathway.

Conclusion

This compound is not merely a chemical reagent; it is a strategic starting point for the rational design of potent and selective kinase inhibitors. The combination of the privileged pyrazine scaffold, the affinity-enhancing tert-butyl group, and a versatile carboxylic acid handle makes it an exceptionally valuable tool for researchers, scientists, and drug development professionals. The protocols and strategies outlined in this guide provide a robust framework for leveraging this building block to explore novel chemical space and develop the next generation of targeted therapies.

References

Experimental protocol for the synthesis of N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide

Introduction

Pyrazine-2-carboxamide and its derivatives are significant scaffolds in medicinal chemistry, forming the core of several clinically important drugs. These compounds exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The specific structural motif of an N-substituted pyrazine-2-carboxamide allows for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. This document provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of a novel derivative, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide. The described method utilizes a HATU-mediated amide coupling, a widely recognized efficient and mild method for forming amide bonds, which is crucial for synthesizing complex molecules with sensitive functional groups.

This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery. It not only provides a step-by-step procedure but also explains the rationale behind key steps and offers guidance on characterization and safety.

Reaction Scheme

Reaction scheme for the synthesis of N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide

Figure 1: General reaction scheme for the HATU-mediated amide coupling of 5-tert-butylpyrazine-2-carboxylic acid with (4-chlorophenyl)methanamine.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Recommended PuritySupplier (Example)
5-tert-butylpyrazine-2-carboxylic acid93096-93-6180.20>97%Sigma-Aldrich
(4-chlorophenyl)methanamine836-30-6141.60>98%Sigma-Aldrich
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1380.23>98%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24>99%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-284.93>99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc), HPLC Grade141-78-688.11>99.5%Fisher Scientific
Hexanes, HPLC Grade110-54-386.18>98.5%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Reagent GradeFisher Scientific
Brine (Saturated NaCl solution)7647-14-558.44Reagent GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Reagent GradeSigma-Aldrich
Deuterated Chloroform (CDCl₃)865-49-6120.3899.8 atom % DCambridge Isotope Labs
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Flash chromatography system (or glass column)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • High-resolution balance

  • NMR spectrometer (e.g., 400 MHz)

  • Mass spectrometer (e.g., LC-MS with ESI source)

Experimental Protocol

Part 1: Reaction Setup and Execution
  • Preparation of Reactants:

    • To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-tert-butylpyrazine-2-carboxylic acid (1.0 eq, e.g., 200 mg).

    • Add anhydrous dichloromethane (DCM, approximately 10 mL).

    • Stir the mixture at room temperature until the carboxylic acid is fully dissolved.

  • Addition of Reagents:

    • To the solution from step 1, add (4-chlorophenyl)methanamine (1.1 eq). The slight excess of the amine ensures the complete consumption of the more valuable carboxylic acid.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl produced during the reaction, driving the equilibrium towards product formation.

    • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DCM (approx. 5 mL). Add this solution dropwise to the reaction mixture at room temperature. The use of HATU as a coupling agent is advantageous due to its high efficiency and the formation of a soluble urea byproduct, which is easily removed during workup.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature under an inert atmosphere (Argon or Nitrogen).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is 30% ethyl acetate in hexanes. The product spot should be less polar than the starting carboxylic acid. The reaction is typically complete within 2-4 hours.

Part 2: Workup and Purification
  • Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with DCM (20 mL).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any unreacted carboxylic acid and acidic byproducts.

      • Water (1 x 20 mL).

      • Saturated aqueous NaCl (brine) solution (1 x 20 mL) to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A suggested gradient elution is from 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC).

    • Evaporate the solvent under reduced pressure to yield N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide as a white to off-white solid.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include signals for the tert-butyl group (singlet, ~1.4 ppm), the methylene group (doublet, ~4.7 ppm), aromatic protons from the chlorobenzyl group (two doublets, ~7.3-7.4 ppm), and pyrazine protons (two singlets, ~8.5 and ~9.1 ppm).

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals for the distinct carbon atoms of the tert-butyl group, methylene bridge, the two aromatic rings, and the amide carbonyl.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₆H₁₈ClN₃O [M+H]⁺. The observed mass should be within ±5 ppm of the theoretical mass, confirming the elemental composition.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • HATU is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • DIPEA is a corrosive and flammable liquid. Handle with care.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Minimize exposure.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

ProblemPossible CauseSolution
Incomplete ReactionInactive coupling reagent or insufficient baseUse fresh HATU and ensure anhydrous conditions. Add an additional portion of DIPEA if necessary.
Low YieldProduct loss during workup or purificationEnsure complete extraction. Optimize the chromatography gradient to improve separation.
Impure Product after ColumnCo-eluting impuritiesRe-crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes).

Workflow and Relationship Diagrams

G Experimental Workflow A 1. Reagent Preparation (Carboxylic Acid, Amine, Base in DCM) B 2. Amide Coupling (Add HATU, Stir at RT) A->B Add Coupling Agent C 3. Reaction Monitoring (TLC) B->C Monitor Progress D 4. Aqueous Workup (NaHCO3, Brine Washes) C->D If Complete E 5. Drying & Concentration (MgSO4, Rotary Evaporator) D->E Isolate Organic Phase F 6. Purification (Flash Chromatography) E->F Isolate Crude Product G 7. Characterization (NMR, MS) F->G Isolate Pure Product

Caption: A flowchart illustrating the major steps in the synthesis protocol.

G Reagent Relationship Diagram cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_product Final Product A 5-tert-butylpyrazine- 2-carboxylic acid F N-(4-chlorobenzyl)-5-tert- butylpyrazine-2-carboxamide A->F B (4-chlorophenyl)methanamine B->F C HATU (Coupling Agent) C->F facilitates D DIPEA (Base) D->F enables E DCM (Solvent) E->F dissolves

Caption: Relationship between reactants, reagents, and the final product.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(tert-Butyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(tert-Butyl)pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic routes. Our goal is to empower you with the scientific understanding to optimize your reaction yields and purity.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The optimal choice depends on the available starting materials, scalability requirements, and the specific challenges you may be facing. The two primary routes that will be discussed in this guide are:

  • Route A: Oxidation of 2-Methyl-5-tert-butylpyrazine. This classic approach leverages the robust oxidizing power of reagents like potassium permanganate (KMnO4) to convert a methyl group to a carboxylic acid.

  • Route B: Hydrolysis of a Precursor. This strategy involves the conversion of a nitrile (5-tert-butyl-2-cyanopyrazine) or an ester (e.g., ethyl 5-tert-butylpyrazine-2-carboxylate) to the final carboxylic acid.

Below, we will delve into the intricacies of each route, providing detailed protocols, troubleshooting guides, and visual aids to illuminate the process.

Route A: Oxidation of 2-Methyl-5-tert-butylpyrazine

This method is a common and cost-effective way to synthesize pyrazine carboxylic acids. The overall transformation is depicted below:

Start 2-Methyl-5-tert-butylpyrazine Reagent KMnO4, H2O, Heat Start->Reagent Oxidation Product This compound Reagent->Product

Figure 1: Workflow for the oxidation of 2-methyl-5-tert-butylpyrazine.

Experimental Protocol: Oxidation with Potassium Permanganate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-methyl-5-tert-butylpyrazine and water.

  • Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (KMnO4) portion-wise. The reaction is exothermic, so control the rate of addition to maintain a manageable temperature.

  • Reflux: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO2) has formed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot solution to remove the MnO2 precipitate. Wash the filter cake with hot water.

    • Combine the filtrate and washings.

    • Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of 2-3.

    • The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Troubleshooting Guide: Oxidation Route
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Carboxylic Acid 1. Incomplete oxidation. 2. Over-oxidation leading to degradation. 3. Product loss during work-up.1. Ensure sufficient KMnO4 is used (typically 2-3 equivalents). Prolong the reflux time. Monitor the reaction by TLC or HPLC. 2. Control the reaction temperature during KMnO4 addition. Avoid excessively high temperatures during reflux. 3. Ensure complete precipitation by adjusting the pH carefully. Minimize the amount of water used for washing the final product.
Presence of Starting Material in the Final Product Incomplete reaction.Increase the amount of KMnO4 and/or the reaction time. Ensure efficient stirring to maintain a good mixture of the reactants.
Formation of Pyrazine-2,5-dicarboxylic acid Over-oxidation of the tert-butyl group.This is less likely with a tert-butyl group compared to a methyl group. However, if observed, reduce the reaction temperature and the amount of KMnO4.
Difficult Filtration of MnO2 Fine particle size of MnO2.Add a filter aid like Celite® to the reaction mixture before filtration to improve the filtration rate.
Product is an Oily Substance, Not a Solid Presence of impurities.Ensure the pH is low enough for complete protonation of the carboxylic acid. Perform an extraction with an organic solvent (e.g., ethyl acetate) after acidification, followed by drying and evaporation of the solvent. The crude product can then be recrystallized.

Route B: Hydrolysis of a Precursor

This route offers an alternative when the corresponding nitrile or ester is readily available or easily synthesized.

B1: Hydrolysis of 5-tert-Butyl-2-cyanopyrazine

The hydrolysis of a nitrile to a carboxylic acid can be performed under acidic or basic conditions.[1]

Start 5-tert-Butyl-2-cyanopyrazine Reagent H2SO4 (aq) or NaOH (aq), Heat Start->Reagent Hydrolysis Product This compound Reagent->Product

Figure 2: Workflow for the hydrolysis of 5-tert-butyl-2-cyanopyrazine.

Experimental Protocol: Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask with a reflux condenser, add 5-tert-butyl-2-cyanopyrazine to an aqueous solution of sulfuric acid (e.g., 50% v/v).

  • Reflux: Heat the mixture to reflux for several hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture and pour it onto ice.

    • Neutralize the solution carefully with a base (e.g., NaOH solution) to a pH of 2-3 to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.

Troubleshooting Guide: Nitrile Hydrolysis Route
Problem Possible Cause(s) Recommended Solution(s)
Incomplete Hydrolysis 1. Insufficient reaction time or temperature. 2. Inadequate acid concentration.1. Extend the reflux time and ensure the temperature is maintained. 2. Use a more concentrated acid solution, but be cautious of potential charring or side reactions.
Formation of 5-tert-Butylpyrazine-2-carboxamide The reaction has not gone to completion; the amide is an intermediate in the hydrolysis.Prolong the reaction time or increase the temperature to drive the hydrolysis of the amide to the carboxylic acid.
Low Product Recovery The product may be partially soluble in the acidic aqueous solution.After adjusting the pH, cool the solution in an ice bath to maximize precipitation. If the product is still not precipitating well, consider extraction with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: In the oxidation of 2-methyl-5-tert-butylpyrazine, what is the best way to remove the manganese dioxide byproduct?

A1: Hot filtration is the most effective method. The MnO2 is less soluble and easier to filter when the solution is hot. Using a pad of Celite® on top of your filter paper can significantly speed up the filtration process and prevent the fine MnO2 particles from clogging the filter paper.

Q2: I am seeing a significant amount of starting material remaining after my oxidation reaction. What can I do?

A2: This is a common issue and usually indicates incomplete oxidation. First, ensure you are using a sufficient excess of KMnO4 (at least 2-3 molar equivalents). Secondly, check your reaction time and temperature; extending the reflux period can help drive the reaction to completion. Finally, ensure vigorous stirring is maintained throughout the reaction to ensure proper mixing of the reactants.

Q3: During the hydrolysis of the nitrile, my product is not precipitating upon acidification. What should I do?

A3: If your product is not precipitating, it may be due to its solubility in the aqueous medium or the presence of impurities that are keeping it in solution. First, ensure the pH is correctly adjusted to be acidic (pH 2-3). If it still does not precipitate, you can try extracting the aqueous solution with an organic solvent like ethyl acetate. The product will be extracted into the organic layer, which can then be dried and the solvent evaporated to yield the crude product.

Q4: Can I use other oxidizing agents besides KMnO4 for the oxidation of the methyl group?

A4: While KMnO4 is a common and effective reagent, other oxidizing agents can be used. For instance, nitric acid or chromic acid have been used for similar transformations. However, these reagents often require harsher conditions and can lead to more side products. For laboratory-scale synthesis, KMnO4 is generally a good starting point due to its reliability and relatively low cost.

Q5: What is a good solvent for recrystallizing this compound?

A5: A mixed solvent system of ethanol and water is often effective for the recrystallization of pyrazine carboxylic acids. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals.

References

Technical Support Center: Purification of 5-(tert-Butyl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(tert-Butyl)pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate.[1][2][3] Here, we address common challenges and questions encountered during its purification, blending established chemical principles with practical, field-proven techniques to help you achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the purification strategy for this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, typical impurities often include:

  • Unreacted Starting Materials: Any precursors used in the synthesis that were not fully consumed.

  • Reaction Byproducts: Compounds formed from side reactions. For instance, if the synthesis involves oxidation, you might find residual aldehydes or over-oxidized species.[4]

  • Neutral or Basic Organic Impurities: These are non-acidic compounds that will not react with a base during an extraction.

  • Inorganic Salts: Salts introduced or formed during the reaction or workup steps.[4][5]

Q2: What is the most effective primary purification technique for this compound?

A2: For most crude samples of this compound, a well-executed acid-base extraction is the most powerful initial purification step.[4][6] This technique is highly selective for separating carboxylic acids from neutral or basic impurities.[7][8] The principle relies on converting the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a base, allowing for its transfer from an organic solvent into an aqueous layer. Subsequent re-acidification of the aqueous layer precipitates the purified carboxylic acid.[6][7]

Q3: How do I choose the best solvent for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[9] For pyrazine derivatives containing a polar carboxylic acid group, polar solvents are a good starting point.[10]

  • "Like Dissolves Like": The pyrazine ring and carboxylic acid group make the molecule polar, favoring polar solvents like alcohols or water. The tert-butyl group adds non-polar character, suggesting that a mixed-solvent system may be optimal.

  • Recommended Solvents: A mixture of ethanol and water is often effective for similarly structured pyrazine carboxylic acids.[11] Other potential systems include isopropanol/water, toluene, or aqueous acetic acid.[12] It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific batch.[13]

The following table provides a starting point for solvent screening:

Solvent SystemRationale
Ethanol/Water The compound should dissolve well in hot ethanol. Water is then added as an anti-solvent until the solution becomes cloudy (the cloud point), and the solution is reheated to clarify before cooling.
Isopropanol A good single-solvent option that often provides a balance of solubility properties for moderately polar compounds.
Toluene The aromatic nature of toluene can interact favorably with the pyrazine ring, while its lower polarity may reduce the solubility of the polar carboxylic acid at room temperature.[12]
Ethyl Acetate A moderately polar solvent that can be effective, but care must be taken as solubility might be high even at lower temperatures, potentially reducing yield.[14]
Q4: My compound is streaking badly on a silica gel TLC plate. How can I get clean spots for analysis?

A4: This is a classic issue with carboxylic acids on standard silica gel. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel surface, leading to tailing or streaking.[4]

To resolve this, you must suppress the ionization of the carboxylic acid. Add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your eluting solvent system (e.g., ethyl acetate/hexane).[4] This ensures the compound remains fully protonated, reducing its interaction with the stationary phase and resulting in sharp, well-defined spots.

Troubleshooting and Optimization Guide

This section provides solutions to specific experimental problems you may encounter.

Decision-Making Workflow for Purification

This diagram outlines a logical approach to purifying your crude material.

Purification_Workflow Start Crude 5-(tert-Butyl)pyrazine- 2-carboxylic acid AcidBase Perform Acid-Base Extraction Start->AcidBase AssessPurity Assess Purity (TLC, NMR, etc.) AcidBase->AssessPurity IsPure Is Purity >95%? AssessPurity->IsPure Recrystallize Perform Recrystallization IsPure->Recrystallize No End Pure Product IsPure->End Yes AssessPurity2 Assess Final Purity Recrystallize->AssessPurity2 Chromatography Consider Column Chromatography AssessPurity2->Chromatography Impurity Persists AssessPurity2->End Purity Acceptable Chromatography->End

Caption: A general workflow for the purification of this compound.

Problem 1: Low Yield After Acid-Base Extraction
  • Potential Cause 1: Incomplete Extraction. You may not have extracted all the carboxylate salt into the aqueous layer.

    • Solution: Perform the extraction with the basic aqueous solution two or three times, combining the aqueous layers. This ensures a more complete transfer of the product.[4]

  • Potential Cause 2: Incomplete Precipitation. The pH of the aqueous layer was not made sufficiently acidic to precipitate all the carboxylic acid.

    • Solution: When re-acidifying, add the acid (e.g., 6M HCl) dropwise while stirring until the solution is strongly acidic.[4] Check the pH with litmus or pH paper to confirm it is well below the pKa of the acid (typically pH < 2).[12]

  • Potential Cause 3: Premature Neutralization. If using sodium bicarbonate (NaHCO₃), vigorous shaking can cause pressure buildup from CO₂ evolution, which may not allow for sufficient mixing.

    • Solution: Use a separatory funnel and vent frequently. Gently invert the funnel multiple times rather than shaking vigorously to ensure thorough mixing without creating an emulsion.[4]

Protocol: Acid-Base Extraction

This workflow details the steps for a robust acid-base extraction.

AcidBase_Workflow A 1. Dissolve crude solid in an organic solvent (e.g., Ether, EtOAc). B 2. Transfer to separatory funnel and add aqueous NaHCO₃ solution. A->B C 3. Gently mix, venting frequently. Allow layers to separate. B->C D 4. Drain the lower aqueous layer (contains product salt) into a flask. C->D E 5. Repeat extraction of organic layer with fresh NaHCO₃. Combine aqueous layers. D->E F 6. Cool combined aqueous layers in an ice bath. E->F G 7. Slowly add 6M HCl with stirring until precipitation is complete (pH < 2). F->G H 8. Collect the solid product via vacuum filtration. G->H I 9. Wash the solid with a small amount of cold water and dry. H->I

Caption: Step-by-step protocol for purification via acid-base extraction.

Problem 2: The Compound "Oils Out" During Recrystallization

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is undesirable as the oil often traps impurities.[15]

  • Potential Cause 1: The solution is cooling too rapidly.

    • Solution: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask (e.g., by placing it on a cork ring or paper towels) can promote slow cooling and favor crystal formation.[16][17]

  • Potential Cause 2: The boiling point of the solvent is higher than the melting point of the compound.[9]

    • Solution: If oiling persists, gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent and attempt to cool slowly again. If this fails, a different solvent system may be required.[9][17]

  • Potential Cause 3: High concentration of impurities.

    • Solution: Ensure an initial purification step, like an acid-base extraction, has been performed. If the sample is still very impure, the impurities can depress the melting point and interfere with lattice formation.

Problem 3: No Crystals Form Upon Cooling
  • Potential Cause 1: Too Much Solvent Was Used. The solution is not supersaturated, and the compound remains dissolved even at low temperatures.[13][17]

    • Solution: Gently boil off a portion of the solvent to increase the concentration, then allow the solution to cool again.[16]

  • Potential Cause 2: Lack of Nucleation Sites. The crystallization process requires a starting point (a nucleus) to begin.[17]

    • Solution: Try to induce crystallization by:

      • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches provide a surface for crystals to form.[9][16]

      • Seeding: Add a tiny "seed" crystal of the pure compound to the cooled solution. This provides a template for crystal growth.[16]

Troubleshooting Flowchart for Recrystallization

Recrystallization_Troubleshooting Start Solution cooled, no crystals formed. IsCloudy Is the solution cloudy? Start->IsCloudy Scratch Scratch flask with a glass rod. IsCloudy->Scratch Yes AddSeed Add a seed crystal. IsCloudy->AddSeed No Success Crystals Form! Scratch->Success TooMuchSolvent Likely too much solvent. AddSeed->TooMuchSolvent Recover Recover crude solid by rotary evaporation and re-attempt with a different solvent. AddSeed->Recover If fails BoilOff Boil off some solvent and re-cool. TooMuchSolvent->BoilOff BoilOff->Recover If still fails BoilOff->Success

Caption: A troubleshooting guide for when crystallization does not occur.

References

Technical Support Center: Strategies for Solubilizing 5-(tert-Butyl)pyrazine-2-carboxylic Acid in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(tert-Butyl)pyrazine-2-carboxylic acid. As a critical building block in pharmaceutical research and development, this reagent's unique structure often presents a significant challenge in the lab: poor solubility. This guide provides field-proven troubleshooting strategies and detailed protocols to overcome these solubility hurdles, ensuring your reactions proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound that I should be aware of?

Understanding the physicochemical properties of your reagent is the first step in troubleshooting. This compound is a solid compound at room temperature.[1]

PropertyValueSource
CAS Number 242813-48-5[1][2][3]
Molecular Formula C₉H₁₂N₂O₂[1][3]
Molecular Weight 180.21 g/mol [1][3]
Physical State Solid[1]
Q2: Why is this compound so difficult to dissolve in many common reaction solvents?

The solubility challenge arises from the compound's amphiphilic nature. Its molecular structure contains two competing features:

  • A Polar, Hydrophilic Region: The pyrazine ring and the carboxylic acid group can engage in hydrogen bonding and polar interactions, favoring solubility in polar solvents.[4]

  • A Non-polar, Lipophilic Region: The bulky tert-butyl group is hydrophobic and favors solubility in non-polar organic solvents.

This structural dichotomy means it is often not perfectly suited for either highly polar or highly non-polar solvents, resulting in limited solubility across a wide range of standard laboratory solvents.

Q3: I am setting up a reaction. Which solvents should I try first to dissolve this compound?

For initial screening, polar aprotic solvents are typically the most effective choice. These solvents can engage in the necessary polar interactions without the complicating factor of hydrogen bond donation. Based on data from structurally similar pyrazine carboxylic acids, the following solvents are recommended for initial trials.[5]

Solvent ClassRecommended SolventsRationale & Comments
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)Good starting points. Dioxane has shown excellent solubilizing power for similar compounds.[5]
Alcohols Ethanol, n-PropanolCan serve as effective solvents or co-solvents, but may be reactive depending on the desired chemistry (e.g., risk of esterification).
Polar Aprotic Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN)Highly Recommended . These solvents are excellent at dissolving a wide range of organic molecules. DMF and DMSO are often the best choices for challenging amide coupling reactions.[][7]
Chlorinated Dichloromethane (DCM), ChloroformCommonly used, but may require a co-solvent or one of the techniques below to achieve sufficient concentration.

Expert Tip: Always start with a small-scale solubility test in your chosen solvent before committing the bulk of your material to the reaction.

Q4: My acid won't dissolve sufficiently for an amide coupling reaction in DCM. How can I fix this without changing the primary solvent?

This is a classic challenge. When a reagent has low intrinsic solubility in the optimal solvent for a reaction, the most effective strategy is to chemically modify it in situ to a more soluble form. For a carboxylic acid, the premier method is deprotonation to form a carboxylate salt .

Carboxylic acids react with bases to form salts, which are ionic and typically far more soluble in polar organic solvents than their neutral counterparts.[8][9] In the context of an amide coupling, this is achieved by adding a non-nucleophilic organic base to the reaction mixture before adding the coupling agent.

G cluster_0 Initial State: Heterogeneous Mixture cluster_1 Solubilization Step cluster_2 Result: Homogeneous Solution A 5-(tert-Butyl)pyrazine- 2-carboxylic acid (Solid) B Amine Substrate C Reaction Solvent (e.g., DCM) D Add Organic Base (e.g., DIPEA, TEA) C->D E Soluble Carboxylate Salt (R-COO⁻ + Base-H⁺) D->E F Ready for Coupling Agent (e.g., HATU, EDC) E->F

Q5: Can you provide a detailed, step-by-step protocol for using in-situ salt formation in an amide coupling reaction?

Certainly. This protocol is designed to maximize the solubility of the carboxylic acid before initiating the coupling, thereby improving reaction kinetics and overall yield.

Protocol: Amide Coupling with Enhanced Solubility

  • Reagent Preparation:

    • To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

    • Add your amine substrate (1.0 - 1.2 eq).

    • Add the chosen anhydrous reaction solvent (e.g., DMF or DCM) to the desired concentration.

  • In-Situ Salt Formation (The Key Step):

    • While stirring the resulting suspension, add a non-nucleophilic organic base. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are standard choices. Add 2.0 - 3.0 equivalents.

    • Causality: The base will deprotonate the carboxylic acid. The resulting ammonium carboxylate salt is significantly more soluble than the parent acid.[9] You should observe the solids dissolving to form a clear, homogeneous solution. Gentle warming (30-40 °C) can be applied to expedite dissolution if necessary.

  • Activation and Coupling:

    • Once the solution is homogeneous, add your chosen coupling agent (e.g., HATU, HBTU, EDC) (1.1 - 1.5 eq). If the protocol requires an additive like HOBt, it should be added here as well.[10]

    • Causality: The coupling agent activates the now-soluble carboxylate, making it highly electrophilic and ready to be attacked by the amine nucleophile to form the amide bond.[11]

  • Reaction Monitoring and Work-up:

    • Allow the reaction to stir at room temperature or the desired temperature, monitoring its progress by TLC or LC-MS.

    • Proceed with a standard aqueous work-up to remove the base, unreacted starting materials, and coupling byproducts.

Q6: What if salt formation isn't enough or I want to avoid a large excess of base? How should I approach using co-solvents?

Using a co-solvent is an excellent complementary or alternative strategy. A co-solvent works by modifying the overall properties of the bulk solvent to create a more favorable environment for the solute.[12][13]

Expert Insight: For compounds like this, a small amount of a highly polar aprotic solvent can dramatically increase solubility in a less polar medium. Adding 5-10% (v/v) of DMSO or DMF to a reaction in DCM or THF can be highly effective. This technique keeps the bulk properties of the primary solvent while providing "hot spots" of solubilizing power.

G

Troubleshooting Guide

Observed ProblemPotential CauseRecommended Solution
Reagent remains a slurry even after adding base. 1. Insufficient base. 2. Highly non-polar solvent. 3. Low temperature.1. Add another equivalent of base. 2. Add 10% DMF as a co-solvent.[] 3. Gently warm the mixture to 30-40 °C while stirring.
A precipitate forms after adding the coupling reagent. The activated species (e.g., acyl-O-urea intermediate) is less soluble than the carboxylate salt.This is common. Allow the reaction to proceed; the consumption of the intermediate will often drive it back into solution. If the reaction stalls, consider switching to a more polar solvent like pure DMF.
The reaction is clean but very slow or incomplete. Poor solubility is limiting the reaction rate (mass transfer limitation).1. Increase the temperature by 10-20 °C. 2. Increase the solvent volume to further dilute the reaction. 3. If applicable, switch to a more effective solubilizing solvent such as NMP or DMSO.

References

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 5-(tert-butyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(tert-butyl)pyrazine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in this specific synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes. The most common and direct synthetic route to this target molecule is the partial hydrolysis of its nitrile precursor, 5-(tert-butyl)-2-cyanopyrazine. The primary challenge in this transformation is arresting the reaction at the amide stage without it proceeding to the corresponding carboxylic acid, a common pitfall that significantly reduces yield.[1]

Section 1: Understanding the Core Synthetic Challenge

The conversion of a nitrile to a primary amide is a hydration reaction. While seemingly straightforward, the amide product itself can be further hydrolyzed under the same reaction conditions to form a carboxylic acid.[2] Therefore, the key to a high-yield synthesis is selectivity—employing conditions that are sufficiently reactive to hydrolyze the nitrile but mild enough to preserve the amide.

Primary Reaction Pathway & Competing Side Reaction

The desired reaction is the partial hydrolysis of the nitrile. However, forcing conditions (e.g., high temperatures, high concentrations of acid or base) will inevitably lead to the formation of 5-(tert-butyl)pyrazine-2-carboxylic acid, the primary yield-reducing byproduct.[1]

G Nitrile 5-(tert-butyl)-2-cyanopyrazine (Starting Material) Amide 5-(tert-butyl)pyrazine-2-carboxamide (Desired Product) Nitrile->Amide Partial Hydrolysis (Desired Pathway) Acid This compound (Byproduct) Amide->Acid Over-Hydrolysis (Major Cause of Yield Loss)

Caption: Synthetic pathway showing the desired amide and the over-hydrolysis byproduct.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter in a direct question-and-answer format.

Q1: My reaction shows very low conversion. I'm recovering mostly unreacted 5-(tert-butyl)-2-cyanopyrazine. What are the likely causes?

A1: Low conversion indicates that the reaction conditions are not sufficiently activating for the nitrile group. The nitrile's carbon atom must be rendered electrophilic enough to be attacked by water, which is a relatively weak nucleophile.[3]

Possible Causes & Solutions:

  • Insufficient Acid/Base Concentration: In acid-catalyzed hydrolysis, the nitrile nitrogen must be protonated to activate the molecule.[4] If using an acid like H₂SO₄, ensure its concentration is adequate. For base-catalyzed reactions, the concentration of hydroxide must be sufficient to promote the reaction.

  • Low Reaction Temperature: Hydrolysis of nitriles often requires heating. If you are running the reaction at room temperature, a moderate increase in temperature (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat is the primary driver of over-hydrolysis to the carboxylic acid.[1]

  • Short Reaction Time: These reactions are not always rapid. It is crucial to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC). If the starting material spot remains dominant after several hours, the reaction may simply need more time.

  • Poor Solubility: Ensure your starting material is adequately dissolved in the reaction solvent. If the nitrile is not soluble, the reaction will be limited to the solid-liquid interface, drastically slowing the rate.

Recommended Starting Protocol (Acid-Catalyzed): For a baseline, consider a carefully controlled acid-catalyzed approach. See Protocol 1 below for a detailed methodology.

Q2: My yield is poor, and I've isolated a significant amount of this compound. How can I prevent this over-hydrolysis?

A2: This is the most common failure mode. It occurs because the conditions that hydrolyze the nitrile also hydrolyze the resulting amide, sometimes even faster.[1] The solution is to switch to milder, more selective reaction conditions that favor the formation of the amide without promoting its subsequent breakdown.

Key Strategies to Prevent Over-hydrolysis:

  • Avoid Harsh Conditions: Refluxing in concentrated strong acids (like HCl or H₂SO₄) or bases (like NaOH) is highly likely to produce the carboxylic acid as the major product.[2]

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use a Milder Reagent System: The use of alkaline hydrogen peroxide is a well-established method for the mild and selective conversion of nitriles to amides.[5] The hydroperoxide anion (OOH⁻) is a more selective nucleophile for this transformation than the hydroxide ion (OH⁻).

G start Low Yield Observed q1 What is the main component in the crude product? start->q1 sm Starting Material (5-tert-butyl-2-cyanopyrazine) q1->sm > 50% byproduct Byproduct (5-tert-butylpyrazine-2-carboxylic acid) q1->byproduct > 20% action1 Increase Activation: - Check acid/base concentration - Moderately increase temperature - Increase reaction time - See Protocol 1 sm->action1 action2 Reduce Over-hydrolysis: - Lower reaction temperature - Avoid concentrated acid/base - Switch to milder reagents - Use Alkaline Peroxide Method - See Protocol 2 byproduct->action2

Caption: A troubleshooting workflow for diagnosing and solving low-yield issues.

Recommended Selective Protocol (Alkaline Peroxide): To maximize amide yield and minimize carboxylic acid formation, the alkaline peroxide method is highly recommended. See Protocol 2 for a detailed methodology.

Section 3: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for acid-catalyzed nitrile hydrolysis?

A1: The reaction proceeds through several key steps. It begins with the protonation of the nitrile's nitrogen atom by a strong acid. This activation step makes the nitrile carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking this activated carbon. A series of proton transfers and a tautomerization event (conversion of an enol-like intermediate to a more stable keto-form, which in this case is the amide) follow, ultimately yielding the protonated primary amide. Final deprotonation gives the neutral product.[4]

G cluster_0 Mechanism of Acid-Catalyzed Nitrile Hydrolysis p1 1. Protonation of Nitrile p2 2. Nucleophilic Attack by Water p1->p2 p3 3. Deprotonation p2->p3 p4 4. Tautomerization & Proton Transfer p3->p4 p5 5. Final Deprotonation to Amide p4->p5

Caption: Key steps in the acid-catalyzed hydrolysis of a nitrile to an amide.

Q2: How can I best monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most effective and accessible method for monitoring this reaction.

  • Mobile Phase: A good starting point for a mobile phase is a mixture of a moderately polar solvent and a nonpolar solvent, such as 30-50% Ethyl Acetate in Hexanes. You may need to add a small amount of acetic acid (~1%) to the eluent to get well-defined spots if the carboxylic acid byproduct is present.

  • Visualization: Use a UV lamp (254 nm) for visualization, as the pyrazine ring is UV-active.

  • Interpretation:

    • Starting Nitrile: Will be the least polar component, having the highest Rf value.

    • Product Amide: Will be more polar than the nitrile (due to the amide's hydrogen bonding capability), resulting in a lower Rf value.

    • Carboxylic Acid Byproduct: Will be the most polar component, often staying at the baseline (Rf close to 0) unless an acidic mobile phase is used. By co-spotting your reaction mixture with the starting material, you can clearly track its consumption and the formation of new products. The reaction is complete when the starting material spot has completely disappeared.

Section 4: Optimized Protocols & Data
Table 1: Comparison of Hydrolysis Conditions
MethodReagentsTemperatureTypical TimeExpected Amide YieldRisk of Carboxylic Acid
Harsh Acid Conc. H₂SO₄ / H₂O80-100 °C2-6 h< 20%Very High
Controlled Acid 90% H₂SO₄40-50 °C12-24 h50-70%Moderate
Alkaline Peroxide NaOH, H₂O₂, EtOH/H₂O25-40 °C4-8 h> 85%Very Low
Protocol 1: Controlled Acidic Hydrolysis

This protocol is a starting point but carries a moderate risk of over-hydrolysis. Careful temperature control is critical.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 5-(tert-butyl)-2-cyanopyrazine (1.0 eq).

  • Reagent Addition: Cool the flask in an ice bath (0-5 °C). Slowly and carefully add concentrated (96%) sulfuric acid (approx. 5-10 eq by volume). Caution: This is highly exothermic. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to 40-45 °C.

  • Monitoring: Stir vigorously and monitor the reaction by TLC every 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the mixture onto crushed ice. This will precipitate the product.

  • Neutralization & Isolation: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8. The product will precipitate as a solid. Filter the solid, wash it thoroughly with cold water, and dry it under vacuum.

Protocol 2: Selective Alkaline Peroxide Hydrolysis (Recommended)

This protocol is highly recommended for maximizing the yield of the desired amide and minimizing the formation of the carboxylic acid byproduct.[5]

  • Setup: In a round-bottom flask, dissolve 5-(tert-butyl)-2-cyanopyrazine (1.0 eq) in a suitable solvent like ethanol or tert-butanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (approx. 1.1 eq).

  • Peroxide Addition: Cool the mixture in an ice bath to below 10 °C. Add 30-35% hydrogen peroxide (approx. 1.5-2.0 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature. Gentle warming to 35-40 °C may be required to initiate or accelerate the reaction. An exotherm is often observed.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Once complete, cool the reaction mixture. If a precipitate has formed, it can be filtered directly. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with water to remove inorganic salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 5-(tert-butyl)pyrazine-2-carboxamide.

References

Technical Support Center: Scaling Up the Synthesis of 5-(tert-Butyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(tert-Butyl)pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. Here, we will address common challenges and provide in-depth, field-proven insights to ensure a successful and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

There are several established routes, each with its own advantages and challenges. The most prevalent methods start from either 2-amino-5-tert-butylpyrazine or 2-cyano-5-tert-butylpyrazine.

  • From 2-amino-5-tert-butylpyrazine: This route typically involves a Sandmeyer-type reaction, converting the amino group to a nitrile, followed by hydrolysis to the carboxylic acid. While effective, the use of cyanide salts and the potential for side reactions are key considerations.

  • From 2-cyano-5-tert-butylpyrazine: This is often the more direct route, involving the hydrolysis of the nitrile to the carboxylic acid. The main challenge here lies in achieving complete hydrolysis without harsh conditions that could lead to decomposition.[1][2][3][4]

A less common but viable alternative involves the oxidation of a corresponding methyl or other alkyl group at the 2-position of the pyrazine ring. However, controlling the oxidation to prevent over-oxidation or ring cleavage can be difficult.[5]

Q2: What are the critical parameters to control during the hydrolysis of 2-cyano-5-tert-butylpyrazine?

The hydrolysis of the nitrile is a critical step. The key is to balance reaction rate with selectivity to avoid byproduct formation.

  • Reaction Temperature: Elevated temperatures accelerate the reaction but can also promote decarboxylation of the final product.[6] It is crucial to maintain the temperature within a range that ensures a reasonable reaction time without significant product loss.

  • Concentration of Acid/Base: Both acidic and basic conditions can be employed for hydrolysis.[2][3] The choice and concentration of the reagent are critical. Stronger acids or bases can speed up the reaction but may also lead to unwanted side reactions. A careful optimization of the concentration is necessary for a successful scale-up.

  • Reaction Time: Incomplete hydrolysis will result in a mixture of the nitrile, amide intermediate, and the final carboxylic acid, complicating purification. The reaction should be monitored closely by techniques like HPLC or TLC to determine the optimal reaction time.

Q3: I'm observing significant byproduct formation. What are the likely culprits and how can I mitigate them?

Byproduct formation is a common issue when scaling up. The most frequently encountered byproducts are the corresponding amide and decarboxylated pyrazine.

  • Amide Formation: The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction is not driven to completion, the amide will be a significant impurity. To address this, one can increase the reaction time or temperature, or use a higher concentration of the hydrolyzing agent. However, these changes must be made cautiously to avoid other side reactions.

  • Decarboxylation: Pyrazine carboxylic acids can be susceptible to decarboxylation, especially at higher temperatures.[6] If you are observing the formation of 5-tert-butylpyrazine, it is a clear indication that the reaction temperature is too high. Reducing the temperature is the most effective way to prevent this.[6] If lower temperatures are not feasible due to slow reaction rates, consider using a milder hydrolyzing agent.

Q4: What are the best practices for purifying the final product on a large scale?

Purification is a critical step to achieve the desired product quality.

  • Crystallization: Crystallization is often the most effective method for purifying this compound on a large scale. The choice of solvent is crucial. A solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is ideal. Common solvents for recrystallization of similar compounds include water, acetone, and ethanol-water mixtures.[7]

  • pH Adjustment: The carboxylic acid is soluble in basic aqueous solutions and will precipitate out upon acidification. This property can be exploited for purification. Dissolving the crude product in a basic solution, filtering to remove insoluble impurities, and then acidifying the filtrate to precipitate the pure product can be a highly effective purification strategy.

  • Decolorization: If the product is colored, treatment with activated carbon during the recrystallization process can help to remove colored impurities.[7]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to challenges you might face during the scale-up synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Product loss during workup and purification. - Decarboxylation of the product.[6]- Monitor the reaction progress using HPLC or TLC to ensure completion. - Optimize extraction and crystallization procedures to minimize losses. - Reduce the reaction temperature to prevent decarboxylation.[6]
Incomplete Nitrile Hydrolysis - Insufficient reaction time or temperature. - Inadequate concentration of acid or base.- Gradually increase the reaction time and monitor for completion. - If increasing time is not effective, cautiously increase the temperature. - Optimize the concentration of the hydrolyzing agent.
Product is Difficult to Filter - Very fine particle size of the precipitate.- Adjust the rate of cooling or the rate of addition of the anti-solvent during crystallization to promote the growth of larger crystals. - Consider using a different crystallization solvent system.
Colored Impurities in Final Product - Formation of colored byproducts during the reaction.- Use decolorizing carbon during the recrystallization process.[7] - Re-evaluate the reaction conditions to minimize the formation of these impurities.
Experimental Workflow: Scale-Up of Nitrile Hydrolysis

Below is a generalized workflow for the hydrolysis of 2-cyano-5-tert-butylpyrazine. This should be optimized for your specific laboratory conditions and scale.

Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Charge Reactor with 2-cyano-5-tert-butylpyrazine and Solvent Add_Reagent Add Hydrolyzing Agent (e.g., aq. HCl or NaOH) Start->Add_Reagent Heat Heat to Optimized Temperature Add_Reagent->Heat Monitor Monitor Reaction (e.g., HPLC, TLC) Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Adjust_pH Adjust pH to Precipitate Product Cool->Adjust_pH Filter Filter Crude Product Adjust_pH->Filter Recrystallize Recrystallize from Suitable Solvent Filter->Recrystallize Decolorize Decolorize with Activated Carbon (Optional) Recrystallize->Decolorize Isolate Isolate Pure Product by Filtration Decolorize->Isolate Dry Dry Under Vacuum Isolate->Dry Troubleshooting Start Analyze Final Product Low_Yield Low Yield? Start->Low_Yield Impure Product Impure? Start->Impure If Yield is Acceptable Check_Completion Check Reaction Completion (e.g., residual starting material) Low_Yield->Check_Completion Yes Optimize_Workup Optimize Workup/ Purification Steps Low_Yield->Optimize_Workup No Identify_Impurity Identify Impurity (e.g., Amide, Decarboxylated) Impure->Identify_Impurity Yes Optimize_Purification Optimize Purification (e.g., new solvent, pH swing) Impure->Optimize_Purification No (Other Impurities) Increase_Time_Temp Increase Reaction Time/Temp Check_Completion->Increase_Time_Temp Incomplete Check_Decarboxylation Check for Decarboxylation Byproduct Optimize_Workup->Check_Decarboxylation Reduce_Temp Reduce Reaction Temperature Check_Decarboxylation->Reduce_Temp Yes Amide_Present Amide Present? Identify_Impurity->Amide_Present Amide_Present->Increase_Time_Temp Yes Decarbox_Present Decarboxylation Present? Amide_Present->Decarbox_Present No Decarbox_Present->Reduce_Temp Yes Decarbox_Present->Optimize_Purification No

References

Technical Support Center: Catalyst and Reaction Optimization for 5-(tert-Butyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 5-(tert-Butyl)pyrazine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this molecule. The inherent steric hindrance from the tert-butyl group, combined with the electron-deficient nature of the pyrazine ring, requires careful selection of catalysts and reaction conditions. This guide provides in-depth, question-and-answer-based troubleshooting for common synthetic transformations.

Part 1: Amide Bond Formation (Amidation)

The synthesis of amides from this compound is a frequently encountered challenge. Low yields, slow reaction times, and unreacted starting materials are common hurdles. This section addresses the selection of appropriate coupling reagents and the troubleshooting of failed reactions.

Frequently Asked Questions & Troubleshooting

Question: My standard amide coupling reaction (e.g., using EDC/HOBt) is extremely slow or fails completely. Why is this happening?

Answer: This is a classic problem stemming from two core electronic and steric properties of your starting material:

  • Steric Hindrance: The bulky tert-butyl group adjacent to the carboxylic acid physically blocks the approach of the amine nucleophile to the activated acid intermediate.[1][2][3] This significantly raises the activation energy of the coupling step. Standard coupling reagents like EDC (a carbodiimide) form an O-acylisourea intermediate which is highly reactive but also sterically demanding.[4] For hindered substrates, this intermediate may not be readily attacked by the amine.

  • Electron-Deficient Pyrazine Ring: While the electron-withdrawing nature of the pyrazine ring makes the carboxyl carbon more electrophilic, it can also impact the stability of certain intermediates. More importantly, the nitrogen atoms can coordinate with reagents or catalysts, sometimes complicating the reaction pathway.

Question: How do I choose the right coupling reagent for this substrate?

Answer: For sterically hindered and electronically challenging substrates, you must move beyond standard carbodiimide reagents to more potent "onium" salt-based reagents or alternative activation methods. The choice depends on the nucleophilicity and steric bulk of your amine partner.

Table 1: Comparison of Recommended Coupling Reagents for this compound

Coupling ReagentActivating GroupKey AdvantagesPotential Issues & Mitigation
HATU / HCTU OAt / O-6-ClBt EsterHighly reactive activated esters. Very effective for hindered acids and amines. Widely successful in difficult couplings.Can cause guanidinylation of the amine if used in excess. Mitigation: Pre-activate the acid for 15-30 mins before adding the amine.
COMU Oxyma EsterReactivity is comparable or superior to HATU. Generates water-soluble byproducts, simplifying workup. Considered non-explosive.Can also cause guanidinylation. Less stable in solution over long periods compared to other reagents.
PyBOP / PyAOP OBt / OAt EsterPhosphonium-based, so they do not cause guanidinylation side reactions. Can be used in excess to drive slow reactions to completion.Generally less reactive than their aminium (HATU/COMU) counterparts. More expensive.
Acyl Fluoride (in situ) Acyl FluorideAcyl fluorides are small, highly reactive intermediates, minimizing steric clash.[5][6][7] Excellent for coupling with electron-deficient or very hindered amines where other methods fail.Reagents (e.g., TFFH, Deoxo-Fluor) can be moisture-sensitive and require anhydrous conditions. Reactions may require elevated temperatures.[6][8]

G cluster_input Define Coupling Partners cluster_process Select Activation Strategy Amine Amine Substrate PrimarySecondary Is the amine a simple primary or secondary amine? Amine->PrimarySecondary Hindered Is the amine sterically hindered or electron-deficient? PyBOP Use PyBOP (Avoids Side Reactions) Hindered->PyBOP No AcylFluoride Use Acyl Fluoride Method (Minimizes Sterics) Hindered->AcylFluoride Yes PrimarySecondary->Hindered No HATU Use HATU or HCTU (High Reactivity) PrimarySecondary->HATU Yes

Question: I've tried HATU, but the reaction is still incomplete. What can I do to troubleshoot?

Answer: If a powerful reagent like HATU is failing, the issue likely lies with the reaction conditions or the nature of the amine.

  • Check Your Base: A non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is crucial.[5] Ensure you are using at least 2.0 equivalents, as one equivalent will be neutralized by the carboxylic acid.

  • Solvent Matters: Use a polar aprotic solvent like DMF or NMP. Ensure it is anhydrous, as water will hydrolyze the activated intermediate.[1]

  • Temperature: Most couplings are run at room temperature. For very difficult couplings, you can gently heat the reaction to 40-50 °C, but monitor carefully for side product formation or racemization.

  • Pre-activation Time: Allow the carboxylic acid, HATU, and base to stir for at least 15-30 minutes before adding the amine.[1] This ensures the formation of the active ester is complete.

  • Consider an Alternative: If the amine is exceptionally hindered or electron-poor (e.g., 2,6-disubstituted aniline or a nitroaniline), the activated ester may still not be reactive enough. This is the ideal scenario to switch to an in situ acyl fluoride protocol.[6][7]

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol is a robust starting point for coupling this compound with a primary or secondary amine.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 20 minutes. The solution should remain clear.

  • Amine Addition: Add the amine (1.05 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Part 2: Esterification

Esterification of this acid is also challenging due to steric hindrance. Standard Fischer esterification conditions (acid catalyst in alcohol) will be exceedingly slow and require high temperatures, which can lead to degradation.

Frequently Asked Questions & Troubleshooting

Question: Can I make a methyl or ethyl ester using standard acid catalysis (e.g., H₂SO₄ in MeOH)?

Answer: While possible, it is not recommended. The steric bulk of the tert-butyl group severely impedes the approach of the alcohol, even a small one like methanol.[9][10] The reaction will likely require prolonged heating at reflux, leading to low yields and potential side reactions on the pyrazine ring.

Question: What is a more reliable method for creating simple esters (methyl, ethyl, tert-butyl)?

Answer:

  • For Methyl/Ethyl Esters: The most reliable method is to first convert the carboxylic acid to the acid chloride and then react it with the desired alcohol.

    • Activation: Use thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF. This reaction is usually clean and high-yielding.

    • Esterification: Carefully add the corresponding alcohol (e.g., methanol or ethanol) to the crude acid chloride, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

  • For tert-Butyl Esters: Direct esterification with tert-butyl alcohol is difficult. A better approach is to use conditions that favor the formation of the bulky ester, such as reacting the acid with isobutene in the presence of a strong acid catalyst.[11] Alternatively, using coupling reagents known to facilitate esterification with tertiary alcohols can be effective.[12]

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

This section assumes the user is working with a halogenated derivative, such as 5-(tert-butyl)-X-pyrazine-2-carboxylic acid (or its ester), where X is Cl, Br, or I. The pyrazine core presents unique challenges for cross-coupling.

Frequently Asked Questions & Troubleshooting

Question: I am attempting a Suzuki-Miyaura coupling on my bromo-pyrazine derivative, but the reaction is failing. What are the common pitfalls?

Answer: Failure in Suzuki couplings with pyrazine substrates often relates to catalyst selection and reaction conditions.

  • Catalyst Poisoning: The nitrogen lone pairs on the pyrazine ring can coordinate strongly to the palladium center, acting as a ligand and inhibiting its catalytic activity.

  • Incorrect Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ may not be effective for electron-deficient heterocycles like pyrazine.[13][14] More robust catalyst systems are required. For chloropyrazines, Pd(dppb)Cl₂ has shown success, while for bromopyrazines, Pd(dppf)Cl₂ is a common choice.[13][14]

  • Base Sensitivity: The choice of base is critical. Strong bases can cause decomposition of the substrate or side reactions. K₂CO₃ or Cs₂CO₃ are generally reliable choices.

  • Side Reactions: Protodeboronation of the boronic acid partner can be a competing side reaction, especially with prolonged heating or in the presence of water.[14]

Table 2: Recommended Catalyst Systems for Cross-Coupling on Pyrazine Rings

Reaction TypeHalide (X)Recommended CatalystRecommended LigandRecommended Base
Suzuki-Miyaura Cl, BrPd₂(dba)₃ or Pd(OAc)₂Bulky phosphine (e.g., SPhos, XPhos)K₂CO₃, K₃PO₄
Suzuki-Miyaura Br, IPd(dppf)Cl₂(dppf is integrated)Cs₂CO₃, K₂CO₃
Buchwald-Hartwig Cl, BrPd₂(dba)₃ or Pd(OAc)₂Bulky phosphine (e.g., Xantphos, tBuDavePhos)[15]NaOtBu, LHMDS

G Start Reaction Failed: Low Conversion or Decomposition CheckReagents Are reagents (boronic acid, base, solvent) pure and dry? Start->CheckReagents CheckCatalyst Is the Pd source/ligand appropriate for pyrazines? CheckReagents->CheckCatalyst Yes Solution1 Use anhydrous solvents. Check boronic acid for degradation. CheckReagents->Solution1 No CheckTemp Was the reaction degassed and run under inert atmosphere? CheckCatalyst->CheckTemp Yes Solution2 Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, Xantphos). CheckCatalyst->Solution2 No CheckBase Is the base strength appropriate? CheckTemp->CheckBase Yes Solution3 Thoroughly degas solvent. Ensure inert atmosphere is maintained. CheckTemp->Solution3 No Solution4 Try a different base. (e.g., K₃PO₄ instead of K₂CO₃). CheckBase->Solution4 No Success Re-run Optimized Reaction CheckBase->Success Yes Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the coupling of a 5-(tert-butyl)-X-pyrazine-2-carboxylate ester with an arylboronic acid.

  • Preparation: In a vial suitable for heating, combine the pyrazine halide (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing Esterification of 5-(tert-Butyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 5-(tert-Butyl)pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered heteroaromatic carboxylic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of this transformation and achieve optimal results in your synthesis.

Introduction: The Challenge of Esterifying this compound

The esterification of this compound presents a unique set of challenges primarily due to the significant steric hindrance imposed by the tert-butyl group adjacent to the carboxylic acid functionality. This steric bulk can impede the approach of the alcohol nucleophile, making standard esterification procedures sluggish and low-yielding. Furthermore, the presence of the pyrazine ring, a weakly basic heterocycle, introduces the potential for side reactions under strongly acidic conditions.

This guide will explore the most common and effective methods for the esterification of this substrate, provide detailed protocols, and offer solutions to frequently encountered problems.

Part 1: Frequently Asked Questions (FAQs)

Q1: Which esterification method is recommended for this compound?

Due to the steric hindrance of the tert-butyl group, a one-size-fits-all approach is not always effective. The choice of method depends on the scale of the reaction, the lability of the alcohol, and the desired purity of the final product. The two most common and recommended starting points are the Fischer-Speier Esterification (with modifications) and the Steglich Esterification .

  • Fischer-Speier Esterification: This classic acid-catalyzed method is cost-effective for large-scale synthesis. However, for a sterically hindered substrate like this compound, forcing conditions are necessary, which can lead to side reactions. Success with this method hinges on effectively shifting the reaction equilibrium.

  • Steglich Esterification: This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). It is a much milder method that proceeds at room temperature and is highly effective for sterically demanding substrates.[1][2] It is often the go-to method for sensitive or sterically hindered molecules.

Q2: I am getting a low yield with the Fischer-Speier method. What can I do to improve it?

Low yields in Fischer esterification are almost always due to the reversible nature of the reaction.[3] To drive the equilibrium towards the ester product, consider the following:

  • Use a large excess of the alcohol: Using the alcohol as the solvent is a common and effective strategy to push the reaction forward. A 10-fold to 100-fold excess of the alcohol can significantly increase the yield.[3]

  • Efficiently remove water: Water is a byproduct of the reaction, and its presence will drive the equilibrium back to the starting materials. Water can be removed by:

    • Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) is highly effective.

    • Dehydrating agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water as it is formed.

Q3: What are the potential side reactions I should be aware of?

With this compound, two main types of side reactions can occur:

  • Side reactions related to the pyrazine ring: Under strongly acidic conditions (as in Fischer esterification), the nitrogen atoms in the pyrazine ring can be protonated. This can decrease the reactivity of the carboxylic acid through inductive effects. In some cases, over-oxidation or polymerization can occur, though this is less common under standard esterification conditions.[4]

  • Side reactions in Steglich esterification: The primary side reaction is the formation of N-acylurea. This occurs when the O-acylisourea intermediate rearranges intramolecularly before the alcohol can react. The use of a catalytic amount of DMAP is crucial to prevent this, as DMAP is a more potent nucleophile that intercepts the intermediate to form a highly reactive acylpyridinium species.[1]

Q4: How do I remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification?

The dicyclohexylurea (DCU) byproduct is notoriously insoluble in many common organic solvents, which can make purification challenging. Here are some tips for its removal:

  • Filtration: Most of the DCU will precipitate out of the reaction mixture and can be removed by filtration. Cooling the reaction mixture to 0°C before filtration can enhance precipitation.

  • Solvent selection for purification: If residual DCU remains, careful selection of solvents for chromatography is key. A solvent system in which the desired ester is highly soluble but the DCU is not can be effective. Sometimes, precipitating the ester from a solvent like diethyl ether or a mixture of hexane and ethyl acetate can leave the DCU behind.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion in Fischer Esterification 1. Insufficient acid catalyst. 2. Presence of water in reagents or glassware. 3. Reaction has not reached equilibrium. 4. Steric hindrance is too great for the chosen conditions.1. Increase catalyst loading (e.g., up to 5 mol% of H₂SO₄ or TsOH). 2. Ensure all reagents and glassware are anhydrous. Use freshly distilled alcohol and dry solvents. 3. Increase reaction time and monitor by TLC or HPLC. 4. Increase reaction temperature (if the alcohol is stable). Consider switching to a more potent esterification method like Steglich esterification.
Reaction stalls in Steglich Esterification 1. Inactive DCC (dicyclohexylcarbodiimide). 2. Insufficient or inactive DMAP (4-dimethylaminopyridine). 3. Formation of the N-acylurea byproduct.1. Use freshly opened or purified DCC. 2. Use a catalytic amount of fresh DMAP (5-10 mol%). 3. Ensure DMAP is added before or at the same time as DCC to minimize the lifetime of the O-acylisourea intermediate.
Product decomposes during workup 1. The ester is sensitive to acidic or basic conditions during extraction. 2. The ester is thermally labile.1. Use a mild workup. For Fischer esterification, neutralize the acid catalyst with a saturated solution of sodium bicarbonate. For Steglich esterification, a dilute acid wash (e.g., 0.5 N HCl) can be used to remove residual DMAP.[5] 2. Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
Difficulty purifying the final ester 1. Co-elution with starting material or byproducts during column chromatography. 2. The ester is an oil and difficult to crystallize. 3. Contamination with DCU from Steglich esterification.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. If the ester is an oil, consider purification by distillation under reduced pressure. 3. See Q4 in the FAQ section for tips on removing DCU.

Part 3: Experimental Protocols & Methodologies

Method 1: Modified Fischer-Speier Esterification

This method is suitable for producing larger quantities of the ester where cost is a consideration.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification A Combine this compound, excess alcohol, and toluene in a round-bottom flask. B Add a catalytic amount of H₂SO₄ or p-TsOH. A->B C Attach a Dean-Stark apparatus and condenser. B->C D Reflux the mixture until water collection ceases. C->D E Monitor reaction progress by TLC or HPLC. D->E E->D Incomplete? Continue reflux. F Cool the reaction and perform aqueous workup (neutralize with NaHCO₃ solution). E->F Complete? G Extract the ester with an organic solvent. F->G H Dry, concentrate, and purify the ester (distillation or column chromatography). G->H

Caption: Workflow for Modified Fischer-Speier Esterification.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), the desired alcohol (10-20 eq), and a suitable solvent for azeotropic water removal (e.g., toluene, at a concentration of 0.2-0.5 M).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and the reaction is deemed complete by TLC or HPLC analysis.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation or silica gel column chromatography.

Method 2: Steglich Esterification

This is the preferred method for small-scale synthesis, for use with acid-sensitive alcohols, or when higher yields are critical.[6]

Experimental Workflow: Steglich Esterification

Steglich_Esterification A Dissolve this compound, alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM. B Cool the solution to 0°C in an ice bath. A->B C Add DCC (1.1 eq) portion-wise. B->C D Stir at 0°C for 30 min, then warm to room temperature. C->D E Monitor reaction progress by TLC or HPLC. D->E E->D Incomplete? Continue stirring. F Filter to remove the precipitated DCU. E->F Complete? G Wash the filtrate with dilute acid and base. F->G H Dry, concentrate, and purify the ester (column chromatography). G->H

Caption: Workflow for Steglich Esterification.

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Dissolve the components in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Cool the flask to 0°C using an ice-water bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise, keeping the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 0°C for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture through a pad of celite or a sintered glass funnel to remove the DCU.

  • Wash the filtrate with 0.5 N HCl, followed by saturated aqueous NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

Part 4: Analytical Monitoring

Effective reaction monitoring is crucial for optimizing reaction conditions and maximizing yield.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the progress of the reaction. A typical eluent system would be a mixture of hexanes and ethyl acetate. The ester product should have a higher Rf value than the starting carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of the product. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.

  • Gas Chromatography (GC): Suitable for volatile esters. A non-polar or medium-polarity column can be used to separate the ester from the starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product and to determine the purity of the isolated ester. The formation of the ester can be confirmed by the appearance of new signals corresponding to the alcohol moiety and a shift in the signals of the pyrazine ring protons.

References

Technical Support Center: Purification of Crude 5-(tert-Butyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for drug development professionals and researchers. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of crude 5-(tert-Butyl)pyrazine-2-carboxylic acid. Our focus is on providing practical, evidence-based solutions to achieve high purity for this critical synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A common method for the synthesis of this compound is the oxidation of 2-methyl-5-tert-butylpyrazine. In this case, you can anticipate the following impurities:

  • Unreacted Starting Material: Residual 2-methyl-5-tert-butylpyrazine.

  • Over-oxidation Byproducts: Formation of pyrazine-2,5-dicarboxylic acid is a potential side reaction if the oxidation is not carefully controlled[1].

  • Residual Oxidizing Agents and their Byproducts: Depending on the oxidant used (e.g., KMnO₄, K₂Cr₂O₇), inorganic salts may be present[2][3].

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. A multi-step approach is often the most effective:

  • Acid-Base Extraction: This is a highly effective initial step to separate the acidic product from neutral and basic impurities.

  • Recrystallization: This is an excellent method for removing small amounts of remaining impurities and obtaining a highly crystalline, pure product.

  • Flash Column Chromatography: This is a viable option if recrystallization fails to remove impurities with similar solubility profiles to the desired product.

Q3: My compound is streaking on the TLC plate during analysis. What could be the cause and how can I fix it?

A3: Streaking of carboxylic acids on silica gel TLC plates is a common issue. It is often caused by the interaction of the acidic proton of the carboxylic acid with the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms that travel at different rates. To resolve this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will ensure the compound remains in its protonated form and moves as a more compact spot.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound and provides systematic solutions.

Issue 1: Low Recovery After Recrystallization
Potential Cause Troubleshooting Steps
Excessive solvent used The most common reason for low yield is using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures[4][5]. Solution: Concentrate the mother liquor by carefully evaporating some of the solvent and attempt to obtain a second crop of crystals. Note that this second crop may be less pure[6].
Crystals washed with too much cold solvent Washing the crystals with an excessive amount of cold solvent can redissolve some of the product[4]. Solution: Use a minimal amount of ice-cold solvent to wash the crystals on the filter.
Premature crystallization during hot filtration If your solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel stem[5]. Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Use a fluted filter paper for faster filtration. If crystallization occurs, redissolve the crystals with a small amount of hot solvent and re-filter.
Issue 2: Oiling Out During Recrystallization

"Oiling out" occurs when the solid melts and separates as an oil rather than crystallizing.

Potential Cause Troubleshooting Steps
Low melting point of the compound relative to the solvent's boiling point If the compound's melting point is lower than the solvent's boiling point, it may melt before dissolving[2]. Solution: Choose a solvent with a lower boiling point.
High concentration of impurities A high impurity load can lower the melting point of the mixture and promote oiling out[2]. Solution: Perform a preliminary purification step like acid-base extraction to remove the bulk of the impurities.
Solution cooled too rapidly Rapid cooling can favor the formation of an oil over crystals[2]. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process[5].
Issue 3: Persistent Impurities After Purification
Potential Cause Troubleshooting Steps
Co-crystallization of impurities If an impurity has a very similar solubility profile to your product, it may co-crystallize[6]. Solution: Try a different recrystallization solvent or a mixed solvent system. If this fails, flash column chromatography may be necessary.
Incomplete removal of neutral or basic impurities Acid-base extraction may not have been fully effective. Solution: Repeat the acid-base extraction, ensuring the pH is adjusted correctly to ensure full protonation/deprotonation of the target compound and impurities.
Compound degradation on silica gel Carboxylic acids can sometimes interact strongly with or even degrade on silica gel during chromatography[7]. Solution: Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina.

Experimental Protocols

Physicochemical Data for this compound
ParameterValueReference
Molecular Formula C₉H₁₂N₂O₂[8]
Molecular Weight 180.20 g/mol [8]
Appearance Solid[8]
Purity (Typical Crude) ~95%[8]
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic this compound from neutral and basic impurities.

Workflow for Acid-Base Extraction ```dot graph AcidBaseExtraction { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Crude [label="Crude Product in\nOrganic Solvent (e.g., EtOAc)"]; AddBase [label="Add aq. NaHCO3 solution\nand mix in separatory funnel"]; Separate1 [label="Separate Layers"]; OrganicLayer1 [label="Organic Layer\n(Neutral/Basic Impurities)"]; AqueousLayer1 [label="Aqueous Layer\n(Sodium 5-(tert-butyl)pyrazinoate)"]; Acidify [label="Acidify with HCl (aq)\nto pH ~2-3"]; Precipitate [label="Precipitate Forms"]; Filter [label="Filter and Wash\nwith Cold Water"]; PureSolid [label="Pure Solid Product"];

Crude -> AddBase; AddBase -> Separate1; Separate1 -> OrganicLayer1 [label="Discard or\nrecover impurities"]; Separate1 -> AqueousLayer1; AqueousLayer1 -> Acidify; Acidify -> Precipitate; Precipitate -> Filter; Filter -> PureSolid; }

Caption: General workflow for the purification of a solid compound by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: An ethanol/water mixture is a good starting point for many pyrazine carboxylic acids. The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol to create a slurry. Heat the mixture to near boiling.

  • Add Co-solvent: While hot, add hot water dropwise until the solid just dissolves. The goal is to use the minimum amount of the hot solvent mixture to achieve a clear solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the final product. Method optimization may be required.

Typical HPLC Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar components. A typical gradient might be 10% to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

References

Stability of 5-(tert-Butyl)pyrazine-2-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(tert-Butyl)pyrazine-2-carboxylic acid. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the stability and integrity of your compound throughout your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What are the recommended storage conditions for solid this compound?

For the solid compound, it is recommended to store it in a well-sealed container in a dry environment at room temperature. Long-term stability of the solid is generally good under these conditions.

Q2: What is the general solubility profile of this compound?

Based on the behavior of similar pyrazine carboxylic acids, this compound is expected to be soluble in water and polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO)[1]. Its solubility in non-polar organic solvents like hexane and toluene is likely to be low[1]. The carboxylic acid functional group allows for hydrogen bonding with polar solvents, enhancing its solubility[1].

Q3: Is this compound sensitive to light?

Q4: What are the primary stability concerns for this compound in solution?

The primary stability concerns for this compound in solution are hydrolysis and decarboxylation, particularly under acidic or basic conditions and at elevated temperatures[2][4]. The stability of the compound is influenced by the pH of the solution and the storage temperature.

II. Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Unexpected peaks appear in my HPLC/LC-MS chromatogram after dissolving the compound. Degradation of the compound. Pyrazine carboxylic acids can be prone to degradation, such as decarboxylation, especially if the solvent is acidic or basic, or if the solution has been stored for an extended period or at elevated temperatures[4].Prepare solutions fresh whenever possible. If storage is necessary, use a neutral, aprotic solvent like DMSO and store at -20°C or -80°C for extended periods. Analyze the solution promptly after preparation.
I am observing low recovery of the compound from my sample preparation. Suboptimal pH during extraction. The recovery of acidic compounds is highly dependent on the pH of the sample and extraction solvents.For efficient extraction into an organic solvent, adjust the pH of the aqueous sample to be at least 2 units below the pKa of the carboxylic acid group to ensure it is in its neutral, less polar form.
The concentration of my stock solution is decreasing over time. Instability in the chosen solvent. The compound may be slowly degrading in the solvent it is stored in.Perform a preliminary stability study in a few selected solvents to determine the most suitable one for long-term storage. Aprotic solvents like DMSO or acetonitrile are often good starting points. Avoid reactive solvents. Store aliquots at low temperatures (-20°C or -80°C) to minimize degradation.
I notice a color change in my solution upon storage. Oxidative degradation or formation of colored degradation products. Protect the solution from light and air by using amber vials and purging with an inert gas like nitrogen or argon before sealing. Include an antioxidant in your formulation if compatible with your experimental design.

III. Understanding Degradation Pathways

The stability of this compound is intrinsically linked to its chemical structure. A likely degradation pathway, especially under thermal or acidic stress, is decarboxylation. This process involves the loss of carbon dioxide from the carboxylic acid group.

Proposed Decarboxylation Mechanism

The mechanism for decarboxylation of similar heterocyclic carboxylic acids often proceeds through a cyclic transition state, which is facilitated by the presence of the nitrogen atom in the pyrazine ring[5].

G cluster_0 This compound cluster_1 Transition State cluster_2 Products a N b C a->b j N a->j Heat/Acid c N b->c h C=O b->h d C c->d e C d->e f C e->f g C(tBu) e->g f->a i O-H h->i k C j->k t 2-tert-Butylpyrazine j->t u CO2 j->u l N k->l q C=O k->q m C l->m n C m->n o C n->o p C(tBu) n->p o->j r O q->r s H r->s s->j

Caption: Proposed decarboxylation of this compound.

IV. Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and determine the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[6].

Materials and Equipment
  • This compound

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl, 1 M HCl)

  • Bases (e.g., 0.1 M NaOH, 1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • HPLC or UPLC system with a UV detector or a mass spectrometer

  • Photostability chamber

  • Oven

Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

Stress Conditions

a. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Keep the solution at 60°C for 8 hours.

  • At appropriate time points (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Analyze by a stability-indicating HPLC method.

  • If no degradation is observed, repeat the study with 1 M HCl[6].

b. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60°C for 8 hours.

  • At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Analyze by HPLC.

  • If no degradation is observed, repeat the study with 1 M NaOH[6].

c. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Store the solution at room temperature, protected from light, for 12 hours.

  • At appropriate time points, withdraw an aliquot, dilute with the mobile phase to a final concentration of 100 µg/mL, and analyze by HPLC[6].

d. Thermal Degradation

  • Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.

  • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC[6].

e. Photolytic Degradation

  • Expose a solution of the compound (e.g., 100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • A control sample should be kept in the dark in the same chamber.

  • After the exposure period, prepare solutions of both the exposed and control samples at a concentration of 100 µg/mL and analyze by HPLC[6].

Analysis

Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. Peak purity analysis of the parent peak is recommended.

V. Data Summary

The following table provides a qualitative summary of the expected stability of this compound in various solvents based on the general behavior of pyrazine carboxylic acids.

Solvent Class Example Solvents Expected Stability Potential Issues
Aprotic Polar DMSO, Acetonitrile, DMFGood to ExcellentMay be hygroscopic, which could introduce water and lead to hydrolysis over long periods.
Protic Polar Water, Ethanol, MethanolModerate to GoodPotential for esterification with alcohol solvents, especially under acidic conditions. pH-dependent stability in water.
Non-Polar Hexane, ToluenePoor SolubilityLow solubility limits its utility in these solvents.
Aqueous Buffers Phosphate, AcetatepH-DependentStability is highly dependent on the pH of the buffer. Acidic or basic buffers can promote hydrolysis or decarboxylation.

VI. Workflow for Solvent Selection

G start Start: Select a Solvent solubility Is the compound soluble? start->solubility reactivity Is the solvent inert? solubility->reactivity Yes reselect Reselect Solvent solubility->reselect No short_term Short-term experiment? (< 24h) reactivity->short_term Yes reactivity->reselect No long_term Long-term storage needed? short_term->long_term No use_fresh Prepare fresh solution short_term->use_fresh Yes stability_study Conduct preliminary stability study long_term->stability_study Yes best_solvent Select most stable solvent stability_study->best_solvent reselect->start

Caption: Decision workflow for selecting an appropriate solvent.

References

Technical Support Center: Challenges in the Analysis of 5-Hydroxypyrazine-2-carboxylic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Hydroxypyrazine-2-carboxylic acid (5-OH-PA). As a key metabolite of the first-line tuberculosis drug Pyrazinamide (PZA), the accurate quantification of 5-OH-PA in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and understanding PZA-induced hepatotoxicity.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of 5-OH-PA analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of 5-OH-PA.

Q1: What is 5-Hydroxypyrazine-2-carboxylic acid and why is its analysis important?

5-Hydroxypyrazine-2-carboxylic acid (5-OH-PA), also known as 5-hydroxypyrazinoic acid, is a major terminal metabolite of Pyrazinamide (PZA), an essential drug for treating tuberculosis.[1][2] PZA is a prodrug that is converted in the body to pyrazinoic acid (PA) and subsequently hydroxylated by the enzyme xanthine oxidase to form 5-OH-PA.[2][4] Monitoring its levels is crucial for several reasons:

  • Metabolic Profiling: It helps in understanding the metabolic disposition and excretion of PZA.[5]

  • Pharmacokinetic (PK) Studies: Accurate measurement is essential for defining the PK profile of PZA and its metabolites.[2]

  • Toxicity Research: Studies have suggested a potential link between elevated levels of PZA metabolites and drug-induced hepatotoxicity.[3][6]

Q2: What are the primary challenges when analyzing 5-OH-PA in biological samples?

The physicochemical properties of 5-OH-PA present several analytical challenges.[5]

  • High Polarity: Its polar nature leads to poor retention on traditional reversed-phase (e.g., C18) chromatography columns.[5]

  • Low Recovery: Efficiently extracting this polar molecule from complex biological matrices like plasma or urine can be difficult, resulting in low and variable recovery.[5]

  • Matrix Effects: Co-eluting endogenous components from biological samples can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[5][7]

  • Instability: Solutions of 5-OH-PA are known to be unstable and should ideally be prepared fresh. The compound can be susceptible to oxidative degradation and photodegradation.[5][8]

Q3: What are the recommended storage conditions for 5-OH-PA standards and biological samples?

Proper storage is critical to ensure the integrity of your results.

  • Solid Compound: For long-term stability, solid 5-OH-PA should be stored at -20°C for up to 3 years or at 4°C for up to 2 years in a dry, dark, and well-sealed container.[8]

  • Stock Solutions: It is highly recommended to prepare solutions fresh.[5][8] If storage is necessary, store stock solutions at -20°C for up to one year or -80°C for up to two years.[5] Avoid repeated freeze-thaw cycles.[8]

  • Biological Samples: Plasma, urine, or other biological samples should be stored frozen at -80°C to minimize analyte degradation prior to analysis.[5]

Q4: Which analytical technique is better for 5-OH-PA quantification: HPLC-UV or LC-MS/MS?

The choice depends on the required sensitivity and specificity.

  • HPLC with UV Detection: This method is robust and reliable for quantification when sample concentrations are expected to be relatively high.[2][9] It is often sufficient for studies analyzing urinary excretion where metabolite levels are higher.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for bioanalysis due to its superior sensitivity and specificity.[1][9] It is essential for quantifying the low concentrations typically found in plasma and can distinguish the analyte from structurally similar metabolites, minimizing interference.[9]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem: Low and Inconsistent Analyte Recovery

Low recovery is one of the most common issues in 5-OH-PA analysis, stemming from its high polarity.

  • Possible Cause 1: Suboptimal pH during Extraction.

    • Scientific Rationale: The recovery of acidic compounds via liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is highly pH-dependent. 5-OH-PA has two pKa values (~3.4 and ~8.0).[5] To ensure the molecule is in its neutral, less polar state for efficient extraction into an organic solvent or retention on a nonpolar SPE sorbent, the sample pH must be adjusted to at least 2 units below the first pKa.

    • Solution: Acidify your plasma or urine sample with a weak acid (e.g., formic acid, acetic acid) to a pH of <1.5 before proceeding with the extraction.[5]

  • Possible Cause 2: Inappropriate Extraction Method.

    • Scientific Rationale: Simple protein precipitation (PPT) with acetonitrile or methanol is fast but may result in low recovery for polar compounds and significant matrix effects due to insufficient cleanup.[1] LLE or SPE provides a more thorough cleanup.

    • Solution:

      • For LLE: Use a polar, water-immiscible organic solvent. A mixture of methyl tert-butyl ether and diethyl ether (90:10, v/v) has been shown to be effective after sample acidification.[5][9]

      • For SPE: Use a mixed-mode or weak anion exchange sorbent that can retain the charged carboxylic acid group under specific pH conditions, allowing for a more rigorous wash step to remove interferences.

  • Possible Cause 3: Analyte Instability.

    • Scientific Rationale: 5-OH-PA can degrade during sample processing, especially if exposed to light, high temperatures, or oxidative conditions.[8]

    • Solution: Prepare samples on ice and avoid prolonged exposure to room temperature. Use amber vials to protect from light.[8] Ensure evaporation steps are performed under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[5]

G start Start: Low Recovery Observed check_pH Verify Sample pH (pH < 1.5 before extraction?) start->check_pH adjust_pH Action: Acidify sample with 0.1% Formic Acid check_pH->adjust_pH No check_method Review Extraction Method check_pH->check_method Yes adjust_pH->check_pH ppt Using Protein Precipitation? check_method->ppt switch_method Action: Switch to LLE or SPE for better cleanup ppt->switch_method Yes lle_spe Using LLE/SPE? ppt->lle_spe No check_stability Assess Analyte Stability switch_method->check_stability check_solvent Check LLE Solvent or SPE Sorbent lle_spe->check_solvent Yes optimize_solvent Action: Test more polar LLE solvents (e.g., MTBE/ether). Consider mixed-mode SPE. check_solvent->optimize_solvent Not Optimized check_solvent->check_stability Optimized optimize_solvent->check_solvent degradation Signs of Degradation? check_stability->degradation stabilize Action: Work on ice, use amber vials, minimize processing time. degradation->stabilize Yes end_node Recovery Improved degradation->end_node No stabilize->end_node

Caption: A decision tree for troubleshooting low recovery of 5-OH-PA.

Problem: Poor Chromatographic Peak Shape or Retention

Due to its polarity, 5-OH-PA often elutes at or near the void volume on standard C18 columns, resulting in poor peak shape and susceptibility to matrix interferences.

  • Possible Cause 1: Insufficient Retention on Reversed-Phase Columns.

    • Scientific Rationale: The analyte is too polar to be adequately retained by a nonpolar C18 stationary phase using typical mobile phase compositions.

    • Solution:

      • Modify Mobile Phase: Increase the aqueous component of the mobile phase. Use an acidic modifier like formic acid (0.1%) to suppress the ionization of the carboxylic acid group, making the molecule slightly less polar.

      • Change Column Chemistry: Consider using a column with a more polar stationary phase, such as one with aqueous-compatible end-capping (e.g., "AQ" type) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed to retain polar compounds.[5]

  • Possible Cause 2: Inappropriate Mobile Phase pH.

    • Scientific Rationale: The pH of the mobile phase affects the ionization state of the analyte and thus its retention. For reversed-phase chromatography, a pH below the first pKa (~3.4) will result in the neutral form, which is better retained.

    • Solution: Ensure the aqueous component of your mobile phase is buffered or acidified to a pH between 2.5 and 3.0 using formic acid or an ammonium formate buffer.[1]

Problem: Signal Suppression or Enhancement in Mass Spectrometry (Matrix Effects)

Matrix effects are a major concern in LC-MS/MS bioanalysis, where co-eluting compounds from the biological matrix interfere with the ionization of the target analyte.[7][10]

  • Possible Cause: Co-elution with Endogenous Components.

    • Scientific Rationale: Components like phospholipids, salts, and other organic acids can co-elute with the highly polar 5-OH-PA, especially with poor chromatography.[7][11] These interferences compete for ionization in the MS source, typically leading to signal suppression.[10]

    • Solution:

      • Improve Sample Cleanup: Move from a simple protein precipitation to a more selective LLE or SPE method to remove a larger portion of interfering compounds before injection.

      • Optimize Chromatography: Improve the chromatographic separation to resolve 5-OH-PA from the matrix interferences. Even a slight increase in retention time can move the analyte peak away from the early-eluting, highly suppressing components.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

      • Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering components, thereby mitigating the matrix effect.

Problem: Lack of Assay Specificity / Cross-Reactivity

The assay must be able to distinguish 5-OH-PA from its structurally related parent drug and metabolites.

  • Possible Cause: Interference from Structurally Similar Metabolites.

    • Scientific Rationale: An assay, particularly an immunoassay or a non-selective chromatography method, may show cross-reactivity with Pyrazinamide (PZA), Pyrazinoic Acid (PA), or 5-Hydroxypyrazinamide (5-OH-PZA) due to their shared core structure.[12]

    • Solution: Validate assay specificity by analyzing blank matrix samples spiked with high concentrations of each potential cross-reactant.[12] The signal response from these compounds should be negligible (e.g., <1%) compared to the response of 5-OH-PA at a known concentration. A selective LC-MS/MS method, using specific MRM transitions, is the most effective way to ensure specificity.[1]

G PZA Pyrazinamide (PZA) PA Pyrazinoic Acid (PA) PZA->PA Amidase OH_PZA 5-Hydroxy-pyrazinamide (5-OH-PZA) PZA->OH_PZA Xanthine Oxidase OH_PA 5-Hydroxypyrazine-2- carboxylic acid (5-OH-PA) PA->OH_PA Xanthine Oxidase OH_PZA->OH_PA Amidase

Caption: Metabolic conversion of PZA to 5-OH-PA and related metabolites.[12]

Part 3: Detailed Experimental Protocols

The following protocols provide a starting point for developing a robust analytical method.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from a validated LC-MS/MS method and is designed for superior sample cleanup.[5][9]

  • Sample Preparation: Aliquot 200 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (ideally, a stable isotope-labeled 5-OH-PA).

  • Acidification: Add 20 µL of 2% acetic acid to the plasma sample to adjust the pH. Vortex briefly.

  • Extraction: Add 1 mL of an extraction solvent mixture of methyl tert-butyl ether:diethyl ether (90:10, v/v).[5]

  • Vortex & Centrifuge: Cap the tube and vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic supernatant to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10 mM ammonium formate in water:acetonitrile, 95:5). Vortex to ensure complete dissolution before injection.

Protocol 2: Example UPLC-MS/MS Method

This method is based on typical conditions for analyzing PZA and its metabolites.[1]

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reverse-phase C18 column suitable for polar analytes (e.g., HSS T3 C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp from 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Ionization mode would be ESI positive or negative, to be optimized based on analyte response.

Part 4: Data Presentation

Table 1: Comparison of Analytical Method Performance
ParameterLC-MS/MSHPLC with UV Detection
Linearity Range 0.002 - 0.600 µg/mL[9]2.83 - 22.6 µg/mL[9]
Lower Limit of Quantification (LLOQ) 0.002 µg/mL[9]~0.07 µg/mL[9]
Intra-batch Precision (% CV) 1.10 - 4.57%[9]0.33 - 5.7%[9]
Inter-batch Precision (% CV) 1.10 - 4.57%[9]0.33 - 5.7%[9]
Mean Extraction Recovery (%) ~80.8%[9]Not explicitly stated
Selectivity High (based on mass)Lower (based on retention time)
Table 2: Key Physicochemical and Stability Information
PropertyValue / InformationReference
Molecular Formula C₅H₄N₂O₃[6]
pKa Values ~3.42 and ~7.96[5]
Solubility DMSO: ~50 mg/mL; Water: ~4 mg/mL; Methanol: Very slightly soluble[8]
Solid Stability Up to 3 years at -20°C[8]
Solution Stability Unstable; prepare fresh. Up to 1 year at -20°C if necessary.[5][8]

References

Validation & Comparative

A Tale of Two Pyrazines: A Comparative Analysis of Pyrazinamide and 5-(tert-Butyl)pyrazine-2-carboxylic acid in Mycobacterial Research

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), a deep understanding of structure-activity relationships (SAR) is paramount. Pyrazinamide (PZA), a cornerstone of first-line TB therapy, has long been a subject of intense study due to its unique sterilizing activity against semi-dormant bacilli. This guide provides a detailed comparative analysis of PZA and a structurally related analog, 5-(tert-Butyl)pyrazine-2-carboxylic acid, offering researchers insights into their respective biological activities and the chemical nuances that govern their antimycobacterial potential.

Introduction: The Pyrazine Scaffold in Antitubercular Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, with PZA being its most prominent representative in the context of infectious diseases. PZA's clinical efficacy is intrinsically linked to its bioactivation and the subsequent disruption of vital cellular processes in M. tuberculosis. This guide will dissect the established biological activity of PZA and, through the lens of SAR, extrapolate the anticipated activity of this compound, a derivative with a bulky lipophilic substituent.

Pyrazinamide: A Prodrug with Potent Sterilizing Activity

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), to exert its antimycobacterial effect.[1][2] This bioactivation is catalyzed by the mycobacterial enzyme pyrazinamidase (PncA), encoded by the pncA gene.[1] Resistance to PZA is most commonly associated with mutations in this gene, which prevent the conversion of PZA to POA.

The precise mechanism of action of POA is multifaceted and a subject of ongoing research. However, several key targets and effects have been identified:

  • Disruption of Membrane Energetics: POA is thought to act as a protonophore, disrupting the membrane potential and interfering with energy production, particularly in the acidic environment of the tuberculous granuloma.

  • Inhibition of Coenzyme A (CoA) Synthesis: A key target of POA is the enzyme PanD, an aspartate decarboxylase essential for the biosynthesis of CoA.[1][3] By binding to PanD, POA triggers its degradation, leading to a depletion of CoA, which is vital for numerous metabolic processes, including fatty acid synthesis.[1][3]

  • Inhibition of Fatty Acid Synthase I (FAS-I): Some studies suggest that POA can directly inhibit FAS-I, an enzyme crucial for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[4][5]

This multi-pronged attack on M. tuberculosis physiology, particularly its efficacy against non-replicating or "persister" cells, is what makes PZA a critical component of combination therapies, enabling a shorter treatment duration.

This compound: An Inferential Analysis of Biological Activity

Structure-Activity Relationship (SAR) of Pyrazinoic Acid Analogs

The biological activity of POA derivatives is highly sensitive to substitutions on the pyrazine ring. Key takeaways from SAR studies include:

  • The Carboxylic Acid is Essential: The carboxylic acid moiety is critical for the antimycobacterial activity of POA.[1] Isosteric replacements of the carboxylic acid have consistently resulted in a loss of activity.

  • Substitutions at the 5-Position: The 5-position of the pyrazine ring is a key site for modification.

    • Lipophilicity: Increased lipophilicity at this position can influence the compound's ability to penetrate the mycobacterial cell wall.[6] The bulky and highly lipophilic tert-butyl group in this compound would significantly increase its lipophilicity compared to POA.

    • Steric Hindrance: The large tert-butyl group may introduce steric hindrance that could affect the molecule's interaction with its target(s). For instance, while it might enhance membrane association, it could potentially hinder binding to the active site of enzymes like PanD.

    • Alkylamino Substitutions: Studies have shown that alkylamino-group substitutions at the 3 and 5 positions of POA can lead to analogs that are 5 to 10-fold more potent than POA itself.[1][2] This suggests that the 5-position is amenable to substitution with groups that can modulate activity.

Inferred Biological Activity Profile

Based on the SAR principles, we can hypothesize the following for this compound:

  • Direct Activity (PZA-like Prodrug Activity Unlikely): As a carboxylic acid, it is analogous to POA, the active form of PZA, rather than the prodrug itself. Therefore, it is not expected to require activation by PncA and may have activity against PZA-resistant strains with pncA mutations.

  • Potential for Altered Target Affinity: The bulky tert-butyl group could alter the binding affinity for POA's known targets. While increased lipophilicity might enhance cell entry, the steric bulk could either improve or diminish binding to PanD or other targets.

  • Impact of Lipophilicity: The increased lipophilicity conferred by the tert-butyl group is a double-edged sword. It may enhance passage across the mycobacterial cell envelope but could also lead to non-specific interactions and potentially increased cytotoxicity to host cells.

Comparative Data Summary

Since direct experimental data for this compound is unavailable, the following table presents a conceptual comparison based on the known properties of pyrazinamide and the inferred properties from SAR studies.

FeaturePyrazinamide (PZA)This compound (Inferred)
Chemical Structure Pyrazine-2-carboxamideThis compound
Form ProdrugActive form (analogous to POA)
Bioactivation Requires conversion to POA by PncANot required
Primary Mechanism Multi-target (PanD, membrane energetics)Likely multi-target, potentially with altered affinity
Activity Spectrum Active against M. tuberculosisPotentially active against M. tuberculosis, including some PZA-resistant strains
Key Structural Feature Amide at C2Carboxylic acid at C2, tert-butyl at C5
Lipophilicity LowerHigher

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of this compound and directly compare it to pyrazinamide and pyrazinoic acid, the following standard assays are recommended.

Determination of Minimum Inhibitory Concentration (MIC) against Replicating Mycobacteria

The Microplate Alamar Blue Assay (MABA) is a widely used, cost-effective, and reliable method for determining the MIC of compounds against replicating M. tuberculosis.[7][8][9]

Protocol:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

    • Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.5-0.8.

    • Dilute the culture in 7H9 broth to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Drug Plate Preparation:

    • Perform serial twofold dilutions of the test compounds (Pyrazinamide, Pyrazinoic Acid, this compound) in a 96-well microplate.

    • Include a drug-free control (inoculum only) and a sterile control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plates for 24-48 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Assessment of Activity against Non-Replicating Mycobacteria

The Low-Oxygen-Recovery Assay (LORA) is designed to evaluate the activity of compounds against non-replicating, persistent mycobacteria, which is a key characteristic of PZA.[7][10][11]

Protocol:

  • Preparation of Hypoxic Culture:

    • Use a strain of M. tuberculosis expressing a reporter gene, such as luciferase.

    • Grow the culture in a sealed container with a limited headspace to induce a state of hypoxia and non-replication.

  • Drug Exposure under Hypoxia:

    • Expose the hypoxic culture to serial dilutions of the test compounds in a 96-well plate.

    • Incubate under anaerobic conditions for 10-14 days.

  • Recovery and Measurement:

    • After the anaerobic incubation, transfer the plates to an aerobic environment for a "recovery" period (typically 24-48 hours).

    • Measure the reporter signal (e.g., luminescence). The activity of the compound is determined by the reduction in the reporter signal compared to the drug-free control.

In Vitro Cytotoxicity Assays

It is crucial to assess the toxicity of novel compounds against mammalian cells to determine their therapeutic index.

Protocol (using HepG2 cells as an example): [12][13]

  • Cell Culture:

    • Culture HepG2 (human liver cancer cell line) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure:

    • Expose the cells to serial dilutions of the test compounds for 24-72 hours.

  • Viability Assessment:

    • Use a suitable viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial kit that measures ATP levels or membrane integrity.

    • The concentration that reduces cell viability by 50% (IC50) is determined.

Mechanistic Insights and Future Directions

The following diagrams illustrate the known bioactivation pathway of pyrazinamide and a conceptual workflow for the comparative evaluation of these compounds.

PZA_Activation PZA Pyrazinamide (Prodrug) POA Pyrazinoic Acid (Active Form) PZA->POA PncA Mtb Mycobacterium tuberculosis PZA->Mtb Enters Targets Cellular Targets (PanD, Membrane Energetics) POA->Targets Disrupts PncA PncA (Pyrazinamidase) Inhibition Inhibition of Growth & Cell Death Targets->Inhibition

Caption: Bioactivation of Pyrazinamide within Mycobacterium tuberculosis.

Comparative_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_activity Antimycobacterial Activity cluster_toxicity Cytotoxicity cluster_analysis Data Analysis PZA Pyrazinamide MABA MABA (Replicating) PZA->MABA LORA LORA (Non-replicating) PZA->LORA Cytotox In vitro Assays (e.g., HepG2) PZA->Cytotox POA Pyrazinoic Acid POA->MABA POA->LORA POA->Cytotox TBPCA 5-(tert-Butyl)pyrazine- 2-carboxylic acid TBPCA->MABA TBPCA->LORA TBPCA->Cytotox SAR Structure-Activity Relationship Analysis MABA->SAR LORA->SAR Cytotox->SAR

Caption: Experimental workflow for the comparative evaluation of pyrazine derivatives.

Conclusion

Pyrazinamide remains a vital tool in the fight against tuberculosis, and understanding its mechanism of action is crucial for the development of new and improved therapies. While this compound has not been extensively studied for its antimycobacterial properties, a thorough analysis of the structure-activity relationships of related pyrazinoic acid analogs suggests it may possess direct activity against M. tuberculosis. The increased lipophilicity due to the tert-butyl group is a key structural modification that warrants further investigation to determine its impact on efficacy and toxicity. The experimental protocols outlined in this guide provide a clear roadmap for researchers to empirically evaluate this and other novel pyrazine derivatives, contributing to the ongoing effort to overcome the global health challenge of tuberculosis.

References

A Comparative Guide to the Efficacy of 5-(tert-butyl)pyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and agrochemical research, the pyrazine-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. The introduction of a bulky tert-butyl group at the 5-position of the pyrazine ring, in particular, has led to a fascinating array of derivatives with potent and diverse functionalities. This guide provides a comparative analysis of the efficacy of various 5-(tert-butyl)pyrazine-2-carboxamide derivatives, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. Our focus will be on elucidating the structure-activity relationships that govern their performance in different biological contexts, from enhancing secondary metabolite production in plants to combating microbial pathogens.

Elicitation of Secondary Metabolites in Plant Cultures

The strategic application of elicitors to enhance the production of valuable secondary metabolites in plant cell and tissue cultures is a cornerstone of plant biotechnology. Certain 5-(tert-butyl)pyrazine-2-carboxamide derivatives have been investigated for their potential in this domain, demonstrating significant efficacy in upregulating the biosynthesis of specific compounds.

A notable example is N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide , which has been identified as a potent elicitor in Silybum marianum (milk thistle) cultures.[1][2][3] This compound has shown a pronounced effect on the production of taxifolin and silychristin, key components of the hepatoprotective silymarin complex.[1][2][3] In another study, N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide was found to be a powerful elicitor of silychristin in S. marianum callus cultures, leading to a remarkable 12-fold increase in production compared to control cultures after 72 hours of treatment at a concentration of 2.53 × 10⁻³ mol/L.[4][5][6]

The selection of these compounds for elicitation studies is predicated on the hypothesis that xenobiotic compounds can induce defense responses in plant cells, which often involve the upregulation of secondary metabolite pathways. The lipophilic nature of the 5-tert-butyl group and the substituted benzyl/phenyl moieties likely facilitates their interaction with plant cell membranes and perception by cellular receptors, triggering the downstream signaling cascade.

Comparative Efficacy of Elicitors:
CompoundPlant CultureTarget MetaboliteConcentrationElicitation TimeFold Increase vs. Control
N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamideSilybum marianumTaxifolin, Silychristin3.292 × 10⁻⁴ mol/L24-48 hGood elicitor
N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamideSilybum marianum callusSilychristin2.53 × 10⁻³ mol/L72 h12-fold

Experimental Workflow: Elicitor Treatment of Plant Callus Culture

Elicitor_Workflow cluster_prep Culture Preparation cluster_treatment Elicitor Application cluster_incubation Incubation & Sampling cluster_analysis Analysis start Initiate Silybum marianum callus culture on MS medium cultivate Cultivate for a defined period (e.g., 25 days) start->cultivate add_to_medium Add elicitor solution to the culture medium to achieve final concentration cultivate->add_to_medium dissolve Dissolve 5-(tert-butyl)pyrazine-2-carboxamide derivative in a suitable solvent (e.g., ethanol) dissolve->add_to_medium incubate Incubate for various time points (e.g., 24, 48, 72 h) add_to_medium->incubate sample Harvest callus samples at each time point incubate->sample extract Extract secondary metabolites with a solvent (e.g., methanol) sample->extract hplc Analyze extracts by HPLC to quantify target metabolites extract->hplc end Data Analysis hplc->end Compare with untreated controls

Caption: Workflow for evaluating the elicitor activity of 5-(tert-butyl)pyrazine-2-carboxamide derivatives on plant callus cultures.

Antimycobacterial Activity

Tuberculosis remains a significant global health challenge, necessitating the discovery of novel antimycobacterial agents. The pyrazine-2-carboxamide scaffold is notably present in pyrazinamide, a first-line anti-tuberculosis drug. Consequently, derivatives of this scaffold, including those with a 5-tert-butyl substitution, have been extensively investigated for their antimycobacterial properties.

Several 5-(tert-butyl)pyrazine-2-carboxamide derivatives have demonstrated potent activity against Mycobacterium tuberculosis. For instance, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide has been reported to exhibit high antimycobacterial activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. In a separate study, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed a 72% inhibition of M. tuberculosis growth.[1][7] Furthermore, 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide emerged as a highly potent derivative with an IC90 of 0.819 μg/mL in the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF) screening program.[8]

The rationale behind these molecular designs often involves the introduction of lipophilic and electron-withdrawing groups to enhance cell wall penetration and interaction with molecular targets within the mycobacterium. The tert-butyl group contributes significantly to the lipophilicity of the molecule.

Comparative Efficacy of Antimycobacterial Derivatives:
CompoundTarget StrainEfficacy MetricValue
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamideM. tuberculosisMIC6.25 µg/mL
3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidM. tuberculosis% Inhibition72%
5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamideM. tuberculosisIC900.819 µg/mL
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standardized microplate-based assay, such as the Microplate Alamar Blue Assay (MABA), is commonly employed to determine the MIC of compounds against M. tuberculosis.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in a 96-well microplate using an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) from a mid-log phase culture, adjusting the turbidity to a McFarland standard.

  • Inoculation: Add the prepared inoculum to each well of the microplate containing the diluted compounds. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for a specified period (typically 5-7 days).

  • Addition of Indicator Dye: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Data Interpretation: A color change from blue (no growth) to pink (growth) indicates mycobacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Photosynthesis Inhibition and Antialgal Activity

The pyrazine-2-carboxamide core has also been explored for its herbicidal and algaecidal potential. The mechanism of action for many such compounds involves the inhibition of photosynthetic electron transport, a vital process for the survival of plants and algae.

The 3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid has been identified as a potent antialgal compound, with an IC50 of 0.063 mmol·dm⁻³.[1][7] This indicates its ability to inhibit the growth of algae at relatively low concentrations. While the specific site of action within the photosynthetic apparatus was not detailed for this particular compound, related pyrazinecarboxamides are known to interfere with Photosystem II (PSII).

Experimental Protocol: Photosynthesis Inhibition Assay in Spinach Chloroplasts

The inhibition of photosynthetic electron transport is often assessed using isolated chloroplasts from spinach. A common method involves monitoring the photoreduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

Step-by-Step Methodology:

  • Isolation of Chloroplasts: Homogenize fresh spinach leaves in a chilled isolation buffer and isolate intact chloroplasts through differential centrifugation.

  • Chlorophyll Quantification: Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

  • Assay Mixture Preparation: In a cuvette, prepare a reaction mixture containing a suitable buffer, the electron acceptor DCPIP, and the isolated chloroplasts.

  • Addition of Inhibitor: Add the 5-(tert-butyl)pyrazine-2-carboxamide derivative at various concentrations to the assay mixture.

  • Spectrophotometric Measurement: Expose the cuvette to a light source and monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time. The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of electron transport.

Photosynthesis_Inhibition cluster_psii Photosystem II (PSII) cluster_cytb6f Cytochrome b₆f cluster_psi Photosystem I (PSI) H2O H₂O OEC Oxygen Evolving Complex H2O->OEC P680 P680 OEC->P680 Pheo Pheophytin P680->Pheo QA Qₐ Pheo->QA QB Qₑ QA->QB PQ Plastoquinone Pool QB->PQ DCPIP DCPIP (Artificial Electron Acceptor) QB->DCPIP Intercepts electrons Cytb6f Cyt b₆f PQ->Cytb6f PC Plastocyanin Cytb6f->PC P700 P700 PC->P700 Fd Ferredoxin P700->Fd NADP_reductase FNR Fd->NADP_reductase NADP NADP⁺ NADP_reductase->NADP NADPH NADPH NADP->NADPH Inhibitor 5-(tert-butyl)pyrazine- 2-carboxamide Derivative Inhibitor->QB Inhibition of electron flow Light1 Light Light1->P680 Light2 Light Light2->P700

Caption: Putative mechanism of action for photosynthesis-inhibiting 5-(tert-butyl)pyrazine-2-carboxamide derivatives, which often target the Qₑ binding site in Photosystem II, thereby blocking electron transport.

Conclusion and Future Perspectives

The 5-(tert-butyl)pyrazine-2-carboxamide scaffold is a testament to the power of targeted chemical modification in tuning biological activity. The derivatives discussed herein showcase a broad spectrum of efficacy in diverse applications, from agriculture to medicine. The lipophilic tert-butyl group appears to be a key contributor to the potency of these compounds, likely by enhancing their ability to cross biological membranes and interact with their respective molecular targets.

Future research in this area should focus on several key aspects:

  • Direct Comparative Studies: There is a need for studies that directly compare the efficacy of a range of 5-(tert-butyl)pyrazine-2-carboxamide derivatives for the same biological activity under standardized conditions. This would provide a clearer understanding of the structure-activity relationships.

  • Mechanism of Action Studies: For many of these compounds, the precise molecular mechanism of action remains to be fully elucidated. Further research into their interactions with target proteins would enable more rational drug design.

  • Pharmacokinetic and Toxicological Profiling: For derivatives with therapeutic potential, a thorough evaluation of their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and toxicological profiles is essential for their advancement as drug candidates.

References

A Comparative Guide to the Structure-Activity Relationship of 5-tert-butyl vs. 6-chloro-pyrazine-2-carboxylic Acid Amides in Antimycobacterial and Antifungal Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-tert-butyl- and 6-chloro-substituted pyrazine-2-carboxylic acid amides. Drawing upon experimental data, this document aims to elucidate the influence of these specific substituents on the biological activities of this important class of compounds, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction: The Versatile Pyrazine-2-Carboxamide Scaffold

Pyrazine-2-carboxylic acid amides represent a privileged scaffold in medicinal chemistry, most notably recognized in the structure of Pyrazinamide, a first-line antituberculosis drug.[1] The pyrazine ring and the carboxamide linker are crucial pharmacophoric elements that can be readily modified to modulate biological activity, physicochemical properties, and target selectivity.[2][3][4] This guide focuses on two key substitutions on the pyrazine ring: the bulky, lipophilic tert-butyl group at the 5-position and the electron-withdrawing chloro group at the 6-position. By examining their respective impacts on antimycobacterial, antifungal, and other biological activities, we can discern critical SAR trends to guide future drug design.

The Mechanism of Action: A Tale of Two Moieties

The primary mechanism of action for pyrazinamide against Mycobacterium tuberculosis involves its conversion to the active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[5][6][7][8] Pyrazinoic acid is believed to disrupt membrane energetics and transport functions, particularly in the acidic environment of latent tuberculous lesions.[7] Analogs of pyrazinamide, such as the 5-tert-butyl and 6-chloro derivatives, are often investigated for their potential to either enhance this activity, possess activity against pyrazinamide-resistant strains, or exhibit novel mechanisms of action.

Comparative Analysis of Biological Activities

The biological activities of 5-tert-butyl and 6-chloro-pyrazine-2-carboxylic acid amides have been evaluated across various assays, primarily focusing on their antimycobacterial and antifungal potential. The following sections and data tables summarize these findings.

Antimycobacterial Activity

The antimycobacterial activity is a key focus for pyrazine-2-carboxamide derivatives. The data suggests that both 5-tert-butyl and 6-chloro substitutions can influence activity, often in conjunction with the substitution on the amide's phenyl ring.

A notable observation is the high antituberculotic activity of a 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which showed 72% inhibition against Mycobacterium tuberculosis.[1][9] This highlights the synergistic effect of substitutions on both the pyrazine and the phenyl rings.

Compound IDPyrazine SubstitutionAmide SubstitutionActivity (% Inhibition against M. tuberculosis)Lipophilicity (log P)Reference
1 5-tert-butyl3,5-bis(trifluoromethyl)phenyl72%6.85[1][9]
2 6-chloro3-methylphenyl<20%-[1]
3 5-tert-butyl, 6-chloro3-methylphenyl>20%-[1]
4 6-chloro4-chlorophenyl65%-[2][3]

Table 1: Comparative Antimycobacterial Activity.

Antifungal Activity

The antifungal activity of these compounds has also been explored, with some derivatives showing modest activity. For instance, the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid displayed poor in vitro antifungal effects.[1] However, a 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide showed a notable antifungal effect against Trichophyton mentagrophytes.[2][3][4]

Compound IDPyrazine SubstitutionAmide SubstitutionAntifungal Activity (MIC in µmol·dm⁻³)Reference
5 6-chloro3-methylphenyl31.25-500[1]
6 5-tert-butyl, 6-chloro3-methylphenyl31.25-500[1]
7 6-chloro, 5-tert-butyl3,4-dichlorophenyl62.5[2][3][4]

Table 2: Comparative Antifungal Activity against Trichophyton mentagrophytes.

Photosynthesis Inhibition

Interestingly, these compounds have also been evaluated for their ability to inhibit photosynthesis, a common screening paradigm for herbicides. The most active inhibitor of oxygen evolution rate in spinach chloroplasts was the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid.[1] In contrast, a 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was also identified as a potent inhibitor of photosynthetic electron transport.[2][3][4]

Compound IDPyrazine SubstitutionAmide SubstitutionPhotosynthesis Inhibition (IC₅₀ in mmol·dm⁻³)Reference
8 6-chloro3,5-bis(trifluoromethyl)phenyl0.026[1]
9 5-tert-butyl, 6-chloro3-methylphenyl0.063[1]
10 6-chloro, 5-tert-butyl4-chlorophenyl0.043[2][3][4]

Table 3: Comparative Photosynthesis-Inhibiting Activity.

Structure-Activity Relationship (SAR) Insights

The experimental data reveals key SAR trends for the 5-tert-butyl and 6-chloro-pyrazine-2-carboxylic acid amides.

Influence of the 5-tert-butyl Group:

  • Increased Lipophilicity: The tert-butyl group is a bulky, lipophilic moiety. Its introduction at the 5-position generally increases the overall lipophilicity (log P) of the molecule.[1] This can have a profound effect on cell permeability and target engagement.

  • Steric Effects: The steric bulk of the tert-butyl group can influence the conformation of the molecule and its ability to bind to a target protein. This can be either beneficial or detrimental to activity, depending on the topology of the binding site.

  • Impact on Activity: In some cases, the presence of the 5-tert-butyl group appears to be favorable for antimycobacterial activity, with three out of four compounds showing over 20% inhibition having this substitution.[1]

Influence of the 6-chloro Group:

  • Electron-Withdrawing Nature: The chloro group is electron-withdrawing, which can alter the electronic properties of the pyrazine ring. This can affect the pKa of the molecule and its ability to participate in hydrogen bonding or other electronic interactions with a biological target.

  • Lipophilicity Contribution: While not as significant as the tert-butyl group, the chloro group also contributes to the lipophilicity of the molecule.

  • Impact on Activity: The 6-chloro substitution is present in several of the more active compounds, both in antimycobacterial and photosynthesis-inhibiting assays, suggesting it is a favorable substitution for certain biological activities.[1][2][3]

Synergistic Effects:

The data strongly suggests that the biological activity is not solely determined by the substitution on the pyrazine ring but is a result of the interplay between the pyrazine substituents and the substituent on the amide's phenyl ring. For example, the highly active antimycobacterial compound 1 possesses both a 5-tert-butyl group and a 6-chloro group, in addition to the 3,5-bis(trifluoromethyl)phenyl amide.[1][9]

SAR_Comparison cluster_pyrazine Pyrazine Core cluster_substituents Substituent Effects cluster_activity Biological Activity Pyrazine Pyrazine-2-Carboxamide tertButyl 5-tert-butyl - Increases Lipophilicity - Steric Bulk Pyrazine->tertButyl Substitution at C5 Chloro 6-chloro - Electron-withdrawing - Increases Lipophilicity Pyrazine->Chloro Substitution at C6 Antimycobacterial Antimycobacterial tertButyl->Antimycobacterial Antifungal Antifungal tertButyl->Antifungal Photosynthesis Photosynthesis Inhibition tertButyl->Photosynthesis Chloro->Antimycobacterial Chloro->Antifungal Chloro->Photosynthesis

Figure 1: Key substituent effects on biological activity.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature.

Synthesis of Pyrazine-2-Carboxylic Acid Amides

The synthesis of the target amides is typically achieved through a condensation reaction.

Synthesis_Workflow PyrazineAcid Substituted Pyrazine-2-Carboxylic Acid AcidChloride Acid Chloride Intermediate PyrazineAcid->AcidChloride Reflux ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcidChloride FinalAmide Final Pyrazine-2-Carboxylic Acid Amide AcidChloride->FinalAmide SubstitutedAniline Substituted Aniline SubstitutedAniline->FinalAmide Condensation Pyridine Pyridine (base) Pyridine->FinalAmide

Figure 2: General synthesis workflow for pyrazine-2-carboxamides.

Step-by-Step Methodology:

  • Acid Chloride Formation: The substituted pyrazine-2-carboxylic acid is refluxed with an excess of thionyl chloride, often in an inert solvent like toluene.

  • Removal of Excess Reagent: The excess thionyl chloride is removed under vacuum.

  • Condensation: The resulting crude acid chloride is dissolved in a dry solvent (e.g., acetone) and added dropwise to a solution of the appropriately substituted aniline in the presence of a base, such as pyridine.

  • Work-up and Purification: The reaction mixture is worked up through standard procedures (e.g., extraction, washing) and the final product is purified, typically by chromatography.

In Vitro Antimycobacterial Activity Assay

The antimycobacterial activity is often assessed using a broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain) is prepared.

  • Serial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Middlebrook 7H9) in a microplate format.

  • Inoculation: The bacterial inoculum is added to each well of the microplate.

  • Incubation: The microplates are incubated at 37°C for a specified period.

  • Determination of Inhibition: The percentage of growth inhibition is determined by measuring a metabolic indicator (e.g., resazurin reduction) or by visual inspection. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth.

In Vitro Antifungal Activity Assay

A similar broth microdilution method is used to determine the antifungal activity.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized inoculum of the fungal strain (e.g., Trichophyton mentagrophytes) is prepared.

  • Serial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., RPMI-1640) in a microplate.

  • Inoculation: The fungal inoculum is added to each well.

  • Incubation: The microplates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.

Photosynthesis Inhibition Assay

The inhibition of photosynthetic electron transport is measured using isolated chloroplasts.

Step-by-Step Methodology:

  • Isolation of Chloroplasts: Chloroplasts are isolated from fresh spinach leaves using standard cell fractionation techniques.

  • Oxygen Evolution Measurement: The rate of oxygen evolution is measured using a Clark-type oxygen electrode in the presence of an artificial electron acceptor (e.g., potassium ferricyanide).

  • Inhibition Assay: The test compounds are added to the chloroplast suspension at various concentrations, and the rate of oxygen evolution is measured.

  • Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that causes a 50% inhibition of the oxygen evolution rate, is calculated from the dose-response curve.

Conclusion

The structure-activity relationship of 5-tert-butyl and 6-chloro-pyrazine-2-carboxylic acid amides is complex, with the biological activity being a function of the interplay between the pyrazine ring substituents and the amide moiety. The 5-tert-butyl group primarily contributes to increased lipophilicity and steric bulk, while the 6-chloro group imparts electron-withdrawing properties. Both substitutions have been shown to be compatible with, and in some cases beneficial for, antimycobacterial and other biological activities. The most potent compounds often feature a combination of these substitutions on the pyrazine ring along with specific halogen-containing groups on the phenylamide portion of the molecule. This comparative guide underscores the importance of a multi-parameter optimization approach in the design of novel pyrazine-2-carboxamide derivatives for therapeutic applications.

References

A Senior Application Scientist's Guide to Pyrazine-Based Elicitors for Enhanced Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents and high-value chemical compounds, the plant kingdom remains an unparalleled reservoir of complex molecular architectures. However, the often-low concentrations of these secondary metabolites in their native producers pose a significant bottleneck for research, development, and commercialization. Elicitation, the induced biosynthesis of these compounds in plant cell and tissue cultures, has emerged as a powerful strategy to amplify their production. Among the diverse array of elicitors, pyrazine-based compounds represent a promising, yet not fully explored, class of synthetic molecules capable of significantly enhancing the yield of valuable secondary metabolites.

This guide provides a comparative analysis of pyrazine-based elicitors, grounded in experimental data, to empower researchers in designing and implementing effective elicitation strategies. We will delve into the mechanistic underpinnings of elicitor action, compare the efficacy of different pyrazine derivatives, and provide detailed protocols for their application and the subsequent analysis of the target metabolites.

The Rationale for Elicitation: Activating Plant Defense for Targeted Production

Plants, in their natural environment, are constantly besieged by a variety of biotic and abiotic stresses. In response, they have evolved sophisticated defense mechanisms, a cornerstone of which is the production of a diverse arsenal of secondary metabolites. These compounds, which include alkaloids, flavonoids, terpenoids, and polyphenols, serve to deter herbivores, combat pathogens, and protect against environmental damage. The process of elicitation co-opts these innate defense pathways for our benefit. By introducing elicitors—molecules that mimic a stress signal—to in vitro plant cultures, we can trigger a cascade of events that leads to the upregulation of specific biosynthetic pathways and the accumulation of desired secondary metabolites.

Pyrazines, nitrogen-containing heterocyclic aromatic compounds, are naturally present in many organisms and are known to play roles in flavor, aroma, and even as signaling molecules.[1] Their structural diversity and biological activity make them intriguing candidates as synthetic elicitors. The core pyrazine structure can be readily modified with various functional groups, allowing for the fine-tuning of their elicitation properties.

Unraveling the Mechanism: A Glimpse into the Elicitor Signaling Cascade

While the precise receptors for pyrazine-based elicitors in plant cells are still an active area of investigation, the downstream signaling events are thought to follow a generalized pathway common to many elicitors.[2][3] The perception of an elicitor at the cell surface initiates a rapid and complex signaling cascade.

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// Edges Elicitor -> Receptor [label="Binding"]; Receptor -> Ca_Channel [label="Activation"]; Receptor -> ROS_Burst; Ca_Channel -> Ca_Influx; Ca_Influx -> MAPK_Cascade [label="Activation"]; ROS_Burst -> MAPK_Cascade [label="Modulation"]; MAPK_Cascade -> Transcription_Factors; Transcription_Factors -> Gene_Expression; Gene_Expression -> Metabolite_Biosynthesis;

// Invisible nodes for layout {rank=same; Elicitor; Membrane;} Receptor -> Membrane [style=invis]; Membrane -> Ca_Channel [style=invis]; }

Caption: Generalized Elicitor Signaling Pathway in a Plant Cell.

This cascade typically involves:

  • Perception: The pyrazine molecule is likely recognized by a pattern recognition receptor (PRR) on the plant cell's plasma membrane.[4]

  • Early Signaling Events: This binding triggers a rapid influx of calcium ions (Ca²⁺) into the cytosol and a transient production of reactive oxygen species (ROS), often referred to as an "oxidative burst."[2][5]

  • Signal Transduction: The changes in intracellular Ca²⁺ levels and the presence of ROS activate a cascade of protein kinases, most notably mitogen-activated protein kinases (MAPKs).[6]

  • Transcriptional Reprogramming: The activated MAPKs then phosphorylate and activate specific transcription factors. These transcription factors move into the nucleus and bind to the promoter regions of defense-related genes, initiating their transcription.

  • Biosynthesis: The newly transcribed genes encode the enzymes responsible for the biosynthesis of secondary metabolites, leading to their accumulation in the cell.

Comparative Efficacy of Pyrazine-Based Elicitors: A Data-Driven Analysis

The effectiveness of a pyrazine-based elicitor is highly dependent on its chemical structure, the concentration applied, the duration of exposure, and the specific plant species and culture conditions. Below, we present a comparative summary of experimental data from studies on different pyrazine derivatives.

Table 1: Comparative Performance of Pyrazine-Based Elicitors on Secondary Metabolite Production

Elicitor (Pyrazine Derivative)Plant Species & Culture TypeTarget Secondary MetaboliteOptimal ConcentrationExposure TimeFold Increase in Yield (approx.)Reference
N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamideSilybum marianum (Callus Culture)Taxifolin3.292 x 10⁻⁴ mol/L24 hours~2.5x[7]
N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamideSilybum marianum (Callus Culture)Silychristin3.292 x 10⁻⁴ mol/L24 hours~4x[7]
3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamideFagopyrum esculentum (Callus Culture)Rutin3.3756 x 10⁻³ mol/L168 hours~3.5x[7]
5-(2-hydroxybenzoyl)-pyrazine-2-carboxamideSilybum marianum (Suspension Culture)Silydianin1.159 x 10⁻³ mol/L24 hoursData not quantified as fold increase[7]
N-(2-bromo-3-methylphenyl)-5-tert-butylpyrazin-2-carboxamideOnonis arvensis (Suspension Culture)Flavonoids8.36 x 10⁻⁶ mol/L48 hours~59x[7]

Insights from the Data:

  • Structure-Activity Relationship: The data suggests that the nature of the substituents on the pyrazine ring plays a crucial role in the elicitor's activity. For instance, the N-(2-bromo-3-methylphenyl)-5-tert-butylpyrazin-2-carboxamide showed a remarkably high induction of flavonoids in Ononis arvensis, indicating that the combination of a bulky tert-butyl group and a substituted phenylamino moiety can be highly effective.[7] In contrast, different substitutions were optimal for taxifolin and silychristin production in Silybum marianum.[7] This highlights the importance of screening a library of pyrazine derivatives to identify the most potent elicitor for a specific plant-metabolite system.

  • Concentration and Time Dependence: The elicitation response is typically dose- and time-dependent. As seen with N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide, a specific concentration and exposure time yielded the maximal response for both taxifolin and silychristin.[7] It is crucial to perform optimization experiments to determine the ideal parameters for each elicitor-plant system, as higher concentrations are not always more effective and can sometimes be cytotoxic.

  • Plant and Culture Type Specificity: The effectiveness of an elicitor can vary significantly between different plant species and even between different culture types (e.g., callus vs. suspension cultures) of the same species. For example, 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide was found to be more suitable for rutin production in callus cultures of Fagopyrum esculentum than in suspension cultures.[7]

Experimental Protocols: A Guide to Implementation

To ensure the scientific integrity and reproducibility of your elicitation studies, it is essential to follow well-defined and validated protocols. Below, we provide a step-by-step methodology for a typical elicitation experiment.

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// Edges Start -> Culture_Establishment; Culture_Establishment -> Elicitation; Elicitor_Prep -> Elicitation; Elicitation -> Harvesting; Harvesting -> Extraction; Extraction -> Analysis; Analysis -> Data_Analysis; Data_Analysis -> End; }

Caption: General Experimental Workflow for Elicitation Studies.

Part 1: In Vitro Culture and Elicitation
  • Establishment of Plant Cell or Callus Cultures:

    • Initiate callus cultures from sterile explants (e.g., leaves, stems) on a suitable solid medium, such as Murashige and Skoog (MS) medium, supplemented with appropriate plant growth regulators (e.g., auxins like 2,4-D or NAA, and cytokinins like BAP).

    • For suspension cultures, transfer established friable callus to a liquid medium of the same composition and maintain on an orbital shaker (110-120 rpm) in the dark.

    • Subculture the cells every 2-3 weeks to maintain healthy, growing cultures.

  • Preparation of Pyrazine Elicitor Stock Solutions:

    • Dissolve the pyrazine derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution (e.g., 100 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Elicitation Protocol:

    • To actively growing cultures (e.g., mid-log phase for suspension cultures), add the pyrazine elicitor stock solution to the culture medium to achieve the desired final concentrations.

    • Include a control group that receives only the solvent used to dissolve the elicitor.

    • For each elicitor and concentration, set up multiple replicate flasks.

    • Incubate the treated cultures under the same conditions as the stock cultures for the predetermined exposure times.

Part 2: Sample Processing and Analysis
  • Harvesting:

    • At the end of the elicitation period, separate the cells from the medium by filtration or centrifugation.

    • Wash the cells with sterile water to remove any remaining medium.

    • Freeze the cell biomass immediately in liquid nitrogen and then lyophilize (freeze-dry) to a constant weight.

    • Store the dried biomass at -20°C until extraction.

  • Extraction of Secondary Metabolites:

    • Grind the lyophilized cell biomass to a fine powder.

    • Extract a known weight of the powdered biomass with a suitable solvent (e.g., methanol, ethanol, or a mixture depending on the polarity of the target metabolites).[8]

    • Perform the extraction using methods such as sonication or Soxhlet extraction to ensure maximum recovery.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Redissolve the crude extract in a known volume of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

    • Develop an HPLC method with a suitable column (e.g., C18) and mobile phase for the separation of the target metabolites.

    • Use a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), for the detection and quantification of the metabolites.[8]

    • Prepare a calibration curve using authentic standards of the target metabolites to accurately quantify their concentration in the samples.

Concluding Remarks and Future Perspectives

Pyrazine-based elicitors offer a promising avenue for enhancing the production of valuable secondary metabolites in plant in vitro cultures. The experimental data clearly demonstrates that these synthetic compounds can significantly boost the yields of flavonoids and other phenolics in a structure-dependent and species-specific manner. For researchers and drug development professionals, the key to successfully implementing this technology lies in a systematic approach that involves screening a variety of pyrazine derivatives and meticulously optimizing the elicitation parameters.

The field is ripe for further exploration. A deeper understanding of the structure-activity relationships of pyrazine elicitors will enable the rational design of even more potent and selective molecules. Furthermore, elucidating the specific receptors and early signaling events involved in pyrazine perception will provide a more complete picture of their mechanism of action and open up new possibilities for targeted metabolic engineering. As we continue to unravel the complexities of plant defense signaling, pyrazine-based elicitors are poised to become an increasingly important tool in our quest to unlock the vast chemical diversity of the plant kingdom.

References

A Comparative Guide to the Validation of Analytical Methods for 5-(tert-Butyl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification and characterization of 5-(tert-Butyl)pyrazine-2-carboxylic acid. As a crucial intermediate in various synthetic pathways, rigorous and reliable analytical methods are paramount to ensure the quality, consistency, and purity of this compound. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of suitable analytical techniques and detailed protocols for their validation in accordance with international regulatory standards.

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2] The principles and methodologies outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]

The Critical Role of Analytical Validation

In the pharmaceutical industry, analytical method validation is not merely a regulatory formality but the cornerstone of product quality.[1] It provides a high degree of assurance that the measurements are accurate, reproducible, and reliable, which is essential for:

  • Ensuring Product Quality: Accurate quantification of the active pharmaceutical ingredient (API) and its impurities is critical for safety and efficacy.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA mandate validated analytical methods for product release and stability testing.[7][8]

  • Consistency in Manufacturing: Validated methods ensure lot-to-lot consistency and provide a basis for process control.

  • Data Integrity: Robust validation provides confidence in the data generated during research and development.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for this compound depends on the specific application, such as purity assessment, quantification, or identification. The following is a comparative overview of the most common analytical methods.

Analytical Technique Principle Strengths for this compound Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution, sensitivity, and specificity for non-volatile and thermally labile compounds. Well-suited for purity and assay determination.Requires chromophores for UV detection; may require derivatization for other detection methods.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.High efficiency and sensitivity for volatile and semi-volatile compounds.The carboxylic acid group may require derivatization to improve volatility and thermal stability.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High specificity and sensitivity, providing molecular weight and structural information. Can be coupled with HPLC or GC for enhanced separation and identification.Higher cost and complexity compared to other techniques.
Spectroscopy (UV-Vis, FTIR, NMR) Interaction of electromagnetic radiation with the analyte.UV-Vis is useful for quantification if the compound has a suitable chromophore. FTIR and NMR provide structural information for identification.Generally lower sensitivity and specificity for quantification in complex matrices compared to chromatographic methods.

For the routine quality control of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is often the method of choice due to its robustness, precision, and suitability for non-volatile compounds containing a chromophoric pyrazine ring.

The Analytical Method Validation Workflow

A structured approach is essential for the successful validation of an analytical method. The following workflow illustrates the key stages involved.

Analytical Method Validation Workflow Method Development Method Development Validation Protocol Validation Protocol Method Development->Validation Protocol Defines scope Execution of Experiments Execution of Experiments Validation Protocol->Execution of Experiments Guides testing Data Analysis Data Analysis Execution of Experiments->Data Analysis Generates results Validation Report Validation Report Data Analysis->Validation Report Summarizes findings Lifecycle Management Lifecycle Management Validation Report->Lifecycle Management Documents suitability

Caption: A typical workflow for analytical method validation.

Core Validation Parameters for an HPLC Method

According to ICH Q2(R2) guidelines, the following parameters must be evaluated during the validation of a quantitative HPLC method for this compound.[5][9]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][10]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the this compound reference standard, a placebo (matrix without the analyte), and a mixture of the reference standard with known impurities and degradation products.

  • Chromatographic Analysis: Analyze the prepared solutions using the developed HPLC method.

  • Data Evaluation:

    • Demonstrate that the analyte peak is well-resolved from any other peaks in the chromatogram (impurities, placebo).

    • Perform peak purity analysis using a photodiode array (PDA) detector to confirm the homogeneity of the analyte peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[9]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected working concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis:

    • Plot a graph of the peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

Experimental Protocol:

The data from the linearity, accuracy, and precision studies are used to establish the range.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[1]

Experimental Protocol:

  • Sample Preparation: Prepare samples with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level. This can be done by spiking a placebo matrix with the reference standard.

  • Analysis: Analyze the prepared samples.

  • Data Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol (Repeatability - Intra-assay precision):

  • Sample Preparation: Prepare a minimum of six replicate samples at 100% of the test concentration.

  • Analysis: Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Data Calculation: Calculate the mean, standard deviation, and RSD of the results.

Experimental Protocol (Intermediate Precision):

  • Sample Preparation: Prepare replicate samples at 100% of the test concentration.

  • Analysis: Analyze the samples on different days, with different analysts, and/or on different instruments.

  • Data Calculation: Calculate the RSD for the combined data from all conditions.

Acceptance Criteria:

  • RSD for repeatability and intermediate precision should be ≤ 2%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Sample Preparation: Prepare a series of diluted solutions of this compound.

  • Analysis: Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the HPLC method parameters, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Data Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., peak tailing, resolution, retention time).

Acceptance Criteria:

  • System suitability parameters should remain within the defined limits for all varied conditions.

Data Summary and Visualization

The results of the validation studies should be summarized in a clear and concise manner.

Table 1: Summary of HPLC Method Validation Parameters for this compound

Parameter Acceptance Criteria Example Result
Specificity No interference at the retention time of the analyte. Peak purity > 990.Complies
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) Established based on linearity, accuracy, and precision.80 - 120
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) Report value0.1
LOQ (µg/mL) Report value0.3
Robustness System suitability passes under all varied conditions.Complies

digraph "Validation_Parameters" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5, height=0.8];
edge [color="#34A853"];

"Method Validation" [fillcolor="#EA4335"]; "Method Validation" -> "Specificity"; "Method Validation" -> "Linearity"; "Method Validation" -> "Accuracy"; "Method Validation" -> "Precision"; "Method Validation" -> "Robustness"; "Method Validation" -> "LOD_LOQ" [label="Sensitivity"];

"Precision" -> "Repeatability"; "Precision" -> "Intermediate Precision"; }

Caption: Key parameters for analytical method validation.

Conclusion

The validation of analytical methods for this compound is a critical activity that ensures the generation of reliable and accurate data. A well-defined validation protocol based on ICH guidelines is essential for demonstrating that a method is fit for its intended purpose.[2] While HPLC is a powerful and common technique, the principles of validation discussed in this guide are applicable to other analytical methods as well. By following a systematic and scientifically sound approach to method validation, researchers and drug developers can ensure the quality and integrity of their work.

References

An In Vitro Comparative Analysis of the Antimycobacterial Activity of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Mycobacterial Drug Discovery

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. Pyrazinamide (PZA), a cornerstone of first-line tuberculosis therapy, is a pyrazine derivative with a unique ability to eradicate persistent, non-replicating mycobacteria.[1][2] This distinct mechanism of action has spurred considerable interest in the synthesis and evaluation of novel pyrazine derivatives as potential antitubercular agents. This guide provides an in-depth, in vitro comparison of the antimycobacterial activity of various pyrazine derivatives, supported by experimental data and methodological insights to inform future drug development efforts.

The Enduring Significance of the Pyrazine Scaffold

Pyrazinamide's efficacy is intrinsically linked to its activation into pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[1][3] POA is believed to disrupt membrane potential and transport functions in acidic environments, a condition thought to mimic the intracellular milieu where persistent mycobacteria reside.[3][4] However, resistance to PZA often arises from mutations in the pncA gene, underscoring the need for new derivatives that can bypass this resistance mechanism or exhibit enhanced potency.[1][2]

Comparative Antimycobacterial Potency

The antimycobacterial activity of novel compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the in vitro activity of several recently developed pyrazine derivatives against the H37Rv strain of M. tuberculosis, with pyrazinamide included for reference.

Compound IDStructureMIC (µg/mL)Selectivity Index (SI)Reference
PyrazinamidePyrazine-2-carboxamide6.25>10[5]
8a N'-(4-chlorobenzylidene)-5-ethylpyrazine-2-carbohydrazide≤6.25>200[5]
8b 5-ethyl-N'-(4-fluorobenzylidene)pyrazine-2-carbohydrazide≤6.25>200[5]
8c 5-ethyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide≤6.25>200[5]
8d 5-ethyl-N'-(4-(trifluoromethyl)benzylidene)pyrazine-2-carbohydrazide≤6.25>200[5]
14b 2-(5-ethylpyrazin-2-yl)-5-((4-fluorophenyl)amino)-1,3,4-oxadiazole≤6.25>200[5]
18 5-ethyl-N-(4-fluorophenyl)pyrazine-2-carboxamide≤6.25>200[5]
9b 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide0.78>20[6]
T4 5-(pyrazin-2-yl)-4-((4-fluorobenzyl)amino)-4H-1,2,4-triazole-3-thiol≤21.25 µM>375 µM (IC50)[7]
T5 5-(pyrazin-2-yl)-4-((4-chlorobenzyl)amino)-4H-1,2,4-triazole-3-thiol≤21.25 µM>375 µM (IC50)[7]
T6 5-(pyrazin-2-yl)-4-((4-bromobenzyl)amino)-4H-1,2,4-triazole-3-thiol≤21.25 µM>375 µM (IC50)[7]
6a N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide1.35 µM (IC50)-[8]
6e 4-chloro-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide1.39 µM (IC50)-[8]
8 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide6 µM≥250 µM (IC50)[9]

Note: MIC values can vary based on the specific assay conditions. The selectivity index (SI) is the ratio of the cytotoxic concentration to the MIC, with higher values indicating greater selectivity for the mycobacteria over host cells.

Structure-Activity Relationship (SAR) Insights

The development of potent pyrazine derivatives hinges on understanding the relationship between chemical structure and antimycobacterial activity. Several key SAR trends have emerged from recent studies:

  • Substitution at the Pyrazine Ring: Modifications to the pyrazine ring can significantly impact activity. For instance, the introduction of a chlorine atom at the 6-position, as seen in compound 9b , led to a substantial increase in potency against M. tuberculosis[6]. Conversely, some substitutions, such as halides or simple alkyl groups on the pyrazinoic acid scaffold, have resulted in similar or reduced potency compared to the parent molecule.[10]

  • Amide and Hydrazone Linkages: Many potent derivatives incorporate amide or hydrazone linkages. The hybridization of the pyrazine scaffold with various moieties through these linkers has yielded compounds with significant activity, such as compounds 8a-d .[5] This suggests that the nature of the substituent attached to the carboxamide or carbohydrazide group is a critical determinant of activity.

  • Bioisosteric Replacements: Replacing the carboxylic acid functionality of pyrazinoic acid with bioisosteres like esters has been a successful strategy. Esters of POA have demonstrated the ability to circumvent the need for activation by pyrazinamidase, showing activity against PZA-resistant strains.[11]

  • Hybrid Molecules: The design of hybrid molecules that combine the pyrazine core with other known antimycobacterial scaffolds, such as 1,2,4-triazoles and 4-phenylthiazol-2-amines, has proven to be a fruitful approach, leading to compounds with noteworthy activity.[6][7]

The following diagram illustrates the general structure of a pyrazine derivative and highlights key positions for modification that influence antimycobacterial activity.

Caption: Key structural features of pyrazine derivatives influencing antimycobacterial activity.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[12][13] It is favored for its simplicity, low cost, and good correlation with radiometric methods like the BACTEC system.[12][14]

Principle

The assay relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active mycobacterial cells. A color change from blue to pink indicates bacterial growth, while the absence of a color change signifies inhibition of growth by the test compound.[15]

Step-by-Step Methodology
  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

    • Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6.

    • Dilute the culture to a final concentration that will result in approximately 1 x 10^5 colony-forming units (CFU)/mL in the final assay volume.

  • Preparation of Compound Plates:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microplate. Typically, compounds are dissolved in DMSO and then diluted in 7H9 broth.

    • The final volume in each well is usually 100 µL.

    • Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing the serially diluted compounds.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add 20 µL of Alamar Blue solution to each well.

    • Incubate the plates for an additional 16-24 hours at 37°C.

    • Visually inspect the plates for a color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

    • For quantitative results, the fluorescence can be read using a microplate fluorometer (excitation 530 nm, emission 590 nm).

The following diagram outlines the workflow for the Microplate Alamar Blue Assay.

MABA_Workflow A Prepare M. tuberculosis H37Rv Inoculum C Inoculate Wells with Mycobacterial Suspension A->C B Serially Dilute Test Compounds in 96-Well Plate B->C D Incubate Plate (5-7 days at 37°C) C->D E Add Alamar Blue Reagent to Each Well D->E F Incubate Plate (16-24 hours at 37°C) E->F G Read Results Visually or with a Fluorometer F->G H Determine MIC (Lowest concentration with no color change) G->H

Caption: Workflow of the Microplate Alamar Blue Assay (MABA).

Conclusion and Future Directions

The pyrazine scaffold remains a highly valuable template for the development of novel antimycobacterial agents. The studies highlighted in this guide demonstrate that strategic modifications to the pyrazine core and the exploration of hybrid molecules can lead to derivatives with potent in vitro activity, often surpassing that of pyrazinamide. The continued application of robust in vitro screening methods like the MABA is essential for the efficient identification and optimization of these promising compounds. Future research should focus on derivatives with novel mechanisms of action to combat PZA resistance and should also prioritize compounds with favorable pharmacokinetic and safety profiles to ensure their successful translation into clinical candidates.

References

A Researcher's Guide to Lipophilicity-Activity Relationships in Substituted Pyrazine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of substituted pyrazine carboxamides, focusing on the critical role of lipophilicity in modulating their biological activity. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships between chemical structure, physicochemical properties, and therapeutic efficacy, grounded in experimental data.

Introduction: The Significance of Pyrazine Carboxamides and Lipophilicity

Pyrazine carboxamides are a class of heterocyclic compounds that form the backbone of numerous pharmacologically active agents. The most prominent example is Pyrazinamide (PZA), a first-line drug for treating tuberculosis (TB) that is particularly effective against semi-dormant mycobacteria.[1][2] The pyrazine ring and its attached carboxamide group are crucial for the antimycobacterial activity of these compounds.[3] The therapeutic potential of this scaffold extends beyond TB, with derivatives showing antifungal, anticancer, and photosynthesis-inhibiting properties.[1][4][5]

The biological activity of these molecules is not solely dependent on the pyrazine core but is profoundly influenced by the nature of the substituents attached to it. One of the most critical physicochemical parameters governing this activity is lipophilicity . Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. This property is a key determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its ability to cross biological membranes, reach its target site, and exert a therapeutic effect.

This guide will explore the structure-activity relationships (SAR) of substituted pyrazine carboxamides, with a specific focus on how modifying lipophilicity through chemical substitution affects their antitubercular activity. We will provide detailed experimental protocols for synthesizing, characterizing, and evaluating these compounds, supported by comparative data from published studies.

The Role of Lipophilicity in Drug Action and Design

Lipophilicity is a double-edged sword in drug design. A certain level of lipophilicity is essential for a drug to passively diffuse across the lipid bilayers of cell membranes, such as the intestinal wall for oral absorption or the mycobacterial cell wall to reach its intracellular target.[6] However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown by liver enzymes, and non-specific binding to plasma proteins and other tissues, which can reduce the drug's efficacy and increase its toxicity.

The relationship between lipophilicity and biological activity is often parabolic. Initially, increasing log P leads to enhanced activity as the compound's ability to cross membranes improves. This trend continues until an optimal lipophilicity (log P₀) is reached. Beyond this point, further increases in log P can lead to a sharp decrease in activity due to the negative factors mentioned above.[4] Understanding this relationship is fundamental to rationally designing novel pyrazine carboxamide derivatives with improved therapeutic profiles.

For pyrazinamide and its analogues, this is particularly relevant. PZA is a prodrug that must enter the Mycobacterium tuberculosis bacillus to be converted by the enzyme pyrazinamidase into its active form, pyrazinoic acid (POA).[7][8] POA then disrupts membrane transport and energetics, an effect that is more pronounced in the acidic environment of tuberculous lesions.[6][7] The ability of the parent molecule to efficiently penetrate the complex, lipid-rich cell wall of the mycobacterium is a critical first step, heavily influenced by its lipophilicity.

ADME_Lipophilicity cluster_drug Drug Properties cluster_adme Biological Fate (ADME) Lipophilicity Lipophilicity Absorption Absorption Lipophilicity->Absorption Increases (to a point) Distribution Distribution Lipophilicity->Distribution Influences tissue penetration Metabolism Metabolism Lipophilicity->Metabolism Increases Excretion Excretion Lipophilicity->Excretion Decreases Efficacy Efficacy Absorption->Efficacy Distribution->Efficacy Toxicity Toxicity Distribution->Toxicity Metabolism->Excretion Metabolism->Toxicity

Caption: Relationship between lipophilicity and ADME properties.

Experimental Methodologies

To systematically investigate the effect of lipophilicity, a series of analogues must be synthesized and evaluated. The following protocols represent standard, validated methodologies in the field.

Protocol 1: Synthesis of Substituted N-Phenylpyrazine-2-carboxamides

This protocol describes a general and robust method for synthesizing a series of pyrazine carboxamides by reacting a pyrazine-2-carboxylic acid chloride with various substituted anilines.[9][10]

Rationale: This two-step approach (acid to acid chloride, then to amide) is highly efficient and versatile. The use of thionyl chloride reliably converts the carboxylic acid to the more reactive acid chloride, which then readily couples with a wide range of commercially available anilines, allowing for systematic variation of the substituents and thus fine-tuning of lipophilicity.[9]

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the desired substituted pyrazine-2-carboxylic acid (e.g., 5-tert-butyl-6-chloropyrazine-2-carboxylic acid) (50 mmol) in dry toluene (20 mL).

    • Carefully add thionyl chloride (5.5 mL, 75 mmol) to the suspension.

    • Heat the mixture to reflux and maintain for 1-2 hours, or until the reaction mixture becomes a clear solution.

    • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal, add dry toluene (10 mL) and evaporate again. The resulting crude acid chloride is used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude acid chloride in a suitable dry solvent, such as dichloromethane or THF (50 mL).

    • In a separate flask, dissolve the desired substituted aniline (50 mmol) and a non-nucleophilic base like triethylamine (7 mL, 50 mmol) in the same dry solvent (25 mL).

    • Cool the aniline solution in an ice bath and add the acid chloride solution dropwise with continuous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the final N-phenylpyrazine-2-carboxamide derivative.[9]

Protocol 2: Determination of Lipophilicity (log P) by RP-HPLC

This protocol follows the OECD Guideline 117 for determining the partition coefficient (log P) using reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12]

Rationale: The shake-flask method, while direct, is labor-intensive and can be inaccurate for highly lipophilic or very hydrophilic compounds. The RP-HPLC method is rapid, requires minimal sample, and provides highly reproducible data. It is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) is proportional to its lipophilicity.[13]

HPLC_Workflow cluster_prep Preparation cluster_run HPLC Analysis cluster_calc Calculation Ref_Std Prepare Reference Standards (known log P) Inject_Std Inject Standards & Record Retention Times (tR) Ref_Std->Inject_Std Test_Cmpd Prepare Test Compound Solution Inject_Test Inject Test Compound & Record Retention Time (tR) Test_Cmpd->Inject_Test Mobile_Phase Prepare Mobile Phase (e.g., Methanol/Water) Mobile_Phase->Inject_Std Mobile_Phase->Inject_Test Calc_k Calculate Capacity Factor (k) k = (tR - t0) / t0 Inject_Std->Calc_k Inject_Test->Calc_k Dead_Time Determine Dead Time (t0) (e.g., with uracil) Dead_Time->Calc_k Plot_Cal Plot log k vs. log P for Standards (Calibration Curve) Calc_k->Plot_Cal Interpolate Interpolate log P of Test Compound Plot_Cal->Interpolate

Caption: Workflow for log P determination by RP-HPLC.

Step-by-Step Procedure:

  • System Setup:

    • HPLC System: An isocratic HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of HPLC-grade methanol and water (e.g., 75:25 v/v), filtered and degassed. The exact ratio may be adjusted to achieve optimal retention times.[14]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

  • Calibration:

    • Prepare stock solutions of at least 5-6 reference compounds with well-established log P values that span the expected range of your test compounds.[13]

    • Inject each reference compound and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound like uracil or sodium nitrate.

    • For each reference compound, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0 .[14]

    • Create a calibration curve by plotting log k versus the known log P values of the reference compounds. The plot should be linear with a correlation coefficient (r²) > 0.95.[14]

  • Sample Analysis:

    • Prepare a dilute solution of your synthesized pyrazine carboxamide in the mobile phase.

    • Inject the sample and record its retention time (t_R) in duplicate.

    • Calculate the capacity factor (k) for your sample.

    • Using the linear regression equation from the calibration curve, calculate the log P of your compound by interpolation.[11]

Protocol 3: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[15][16]

Rationale: This colorimetric assay uses the redox indicator Alamar Blue (resazurin), which changes from blue (non-fluorescent) to pink (fluorescent) in the presence of metabolically active cells. This provides a clear visual and quantifiable measure of bacterial growth inhibition. It is faster and less hazardous than radiometric methods like the BACTEC 460 system.[16][17]

Step-by-Step Procedure:

  • Preparation:

    • Culture M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) until it reaches a logarithmic growth phase.

    • Adjust the bacterial suspension to a McFarland standard of 1, then dilute it 1:25 in 7H9 broth.

    • Prepare serial two-fold dilutions of the test compounds in a 96-well microplate. Final concentrations typically range from 0.1 to 100 µg/mL.[18] Include a drug-free well for growth control and a well with a standard drug like Pyrazinamide or Isoniazid as a positive control.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the compound dilution.

    • Seal the plate and incubate at 37 °C for 5-7 days.[16][18]

  • Reading Results:

    • After incubation, add 30 µL of Alamar Blue solution to each well.

    • Re-incubate the plate for another 24 hours.

    • Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[16]

Comparative Analysis: Lipophilicity vs. Antitubercular Activity

Multiple studies have demonstrated a clear link between the lipophilicity of substituted pyrazine carboxamides and their activity against M. tuberculosis. The data below, compiled from representative studies, illustrates this relationship. The core structure for this comparative series is N-phenyl-pyrazine-2-carboxamide, with substitutions on both the pyrazine and phenyl rings.

Compound IDPyrazine Substituents (R1, R2)Phenyl Substituent (R3)Experimental log PActivity (% Inhibition vs. M. tuberculosis)Reference
1 H, HH2.50Low[1][4]
2 6-Cl, HH3.15Moderate[1]
3 6-Cl, 5-t-BuH4.98Moderate[1]
4 6-Cl, H3,5-bis(CF₃)5.75High (63%)[1]
5 6-Cl, 5-t-Bu3,5-bis(CF₃)6.85 Highest (72%) [1]
6 6-Cl, 5-t-Bu3,5-dibromo-4-OH5.28High (72%)[4][10]
7 H, H3-Iodo-4-methyl4.18High (MIC < 2 µmol/L)[2]
8 6-Cl, 5-t-Bu3-Iodo-4-methyl5.92Highest (IC₉₀ = 0.819 µg/mL) [2]

Note: Activity data is presented as reported in the source literature, which may use different metrics (% inhibition, MIC, IC₉₀). Direct comparison of absolute values between different studies should be done with caution.

Analysis of Structure-Activity Relationships:

  • Effect of Pyrazine Ring Substitution: Adding lipophilic groups to the pyrazine ring, such as chlorine (Cl) and tert-butyl (t-Bu), generally increases both the log P and the antimycobacterial activity. Comparing compound 1 to 3 , the addition of both Cl and t-Bu groups increases the log P by nearly 2.5 units and improves activity.[1]

  • Effect of Phenyl Ring Substitution: The most dramatic effects are seen with substitutions on the N-phenyl ring.

    • Highly lipophilic, electron-withdrawing groups like trifluoromethyl (CF₃) significantly boost activity. Compound 5 , which combines the substituted pyrazine core with a 3,5-bis(trifluoromethyl)phenyl group, exhibits both the highest lipophilicity (log P = 6.85) and the highest activity (72% inhibition) in its series.[1]

    • Halogenation, particularly with larger halogens like iodine, is also highly favorable. In a separate study, the 3-iodo-4-methylphenyl derivative 8 was the most potent compound identified, showing excellent activity in a rigorous screening program.[2] This highlights the importance of not just lipophilicity but also the specific electronic and steric properties of the substituent.

  • Optimal Lipophilicity: While a clear trend of increasing activity with increasing lipophilicity is observed, the relationship is not purely linear. For instance, compound 6 , with a log P of 5.28, shows the same high activity as compound 5 (log P = 6.85).[1][4] This suggests that an optimal lipophilicity range likely exists for this class of compounds, probably between log P 5.0 and 7.0, beyond which further increases may not yield additional benefits and could potentially lead to issues with solubility or non-specific toxicity.

Conclusion and Future Directions

For drug development professionals, these findings provide a clear roadmap for lead optimization:

  • Focus on the Optimal Range: Target compounds with a calculated or measured log P in the range of 5.0 to 7.0.

  • Utilize Halogens and CF₃ Groups: These substituents have proven highly effective in increasing both lipophilicity and intrinsic activity.

  • Balance Potency and Physicochemical Properties: While high lipophilicity correlates with high activity, it is crucial to concurrently monitor aqueous solubility and metabolic stability to ensure the development of a viable drug candidate.

Future research should aim to build more precise Quantitative Structure-Activity Relationship (QSAR) models to better predict the optimal lipophilicity and explore novel lipophilic groups that may offer advantages in terms of metabolic stability or target engagement.[5][19] By combining rational design based on physicochemical principles with robust experimental validation, the development of next-generation pyrazine carboxamides for the treatment of tuberculosis and other diseases can be significantly accelerated.

References

Comparative analysis of different synthetic routes to 5-(tert-Butyl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Synthetic Routes to 5-(tert-Butyl)pyrazine-2-carboxylic Acid

Introduction

This compound is a key heterocyclic building block in the landscape of modern medicinal chemistry. As a substituted pyrazine derivative, its rigid, aromatic core and specific substitution pattern make it a valuable intermediate in the synthesis of complex pharmaceutical agents. Pyrazine-based structures are integral to numerous drugs, including those with antimycobacterial and anticancer activities.[1][2] The tert-butyl group often enhances metabolic stability and modulates lipophilicity, making this particular scaffold highly desirable for drug development professionals.

This guide provides a comprehensive comparative analysis of the predominant synthetic routes to this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's performance based on yield, scalability, safety, and reagent accessibility. This analysis is designed to equip researchers, scientists, and process chemists with the necessary insights to select the most appropriate synthetic strategy for their specific research and development objectives.

Route 1: Selective Oxidation of 2-tert-Butyl-5-methylpyrazine

This approach is one of the most direct methods, leveraging the differential reactivity of the alkyl substituents on the pyrazine ring. The methyl group is susceptible to oxidation to a carboxylic acid, while the sterically hindered and electron-rich tert-butyl group remains largely inert under controlled conditions.

Mechanistic Rationale & Experimental Choices

The core of this route is the selective oxidation of a benzylic-like methyl group. Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this transformation. The reaction is typically performed in an aqueous medium. The choice of KMnO₄ is predicated on its high oxidation potential and established efficacy in converting alkylarenes to carboxylic acids.[3][4] To prevent over-oxidation and cleavage of the pyrazine ring or degradation of the tert-butyl group, the reaction conditions, particularly temperature and stoichiometry of the oxidant, must be carefully controlled. An inhibitor can sometimes be used to improve the selectivity of the oxidation, preventing the formation of di-acid byproducts.[4]

Experimental Protocol

Step 1: Synthesis of 2-tert-Butyl-5-methylpyrazine

  • To a solution of 2,5-dimethylpyrazine in an appropriate solvent, add a suitable activating agent to facilitate nucleophilic substitution.

  • Introduce a tert-butylating agent, such as tert-butyl lithium or tert-butyl magnesium chloride (a Grignard reagent), under an inert atmosphere at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction carefully with an aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield pure 2-tert-butyl-5-methylpyrazine.

Step 2: Oxidation to this compound

  • Dissolve 2-tert-butyl-5-methylpyrazine in an aqueous solution, potentially with a co-solvent to aid solubility.

  • Slowly add a solution of potassium permanganate (KMnO₄) portion-wise, maintaining the reaction temperature between 50-80°C.[4]

  • Stir the mixture vigorously for several hours until the characteristic purple color of the permanganate disappears.

  • Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.

  • Cool the filtrate and acidify with a mineral acid (e.g., concentrated HCl) to a pH of 2-3.

  • The desired carboxylic acid will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Workflow Diagram

Route_1_Workflow cluster_start Starting Material Preparation cluster_oxidation Oxidation Step cluster_final Final Product 2_5_dimethylpyrazine 2,5-Dimethylpyrazine product_intermediate 2-tert-Butyl-5-methylpyrazine 2_5_dimethylpyrazine->product_intermediate tert-Butylation oxidation_reagents KMnO4, H2O 50-80°C workup Hot Filtration (remove MnO2) Acidification (HCl) oxidation_reagents->workup product_intermediate->oxidation_reagents final_product 5-(tert-Butyl)pyrazine- 2-carboxylic acid workup->final_product

Caption: Workflow for the synthesis via selective oxidation.

Route 2: Synthesis via Nitrile Hydrolysis

This pathway involves the construction of a pyrazine ring that already contains a nitrile group, which is subsequently hydrolyzed to the carboxylic acid. The tert-butyl group is typically introduced during the ring formation step.

Mechanistic Rationale & Experimental Choices

This route builds the target molecule from acyclic precursors. A key reaction is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. Specifically, 3,3-dimethyl-2-oxobutanal (containing the required tert-butyl precursor) can be reacted with diaminomaleonitrile.[5] This condensation forms the pyrazine ring and installs two nitrile groups. The subsequent challenge is the selective hydrolysis of one nitrile group and the removal of the other (as a carboxylic acid, which then decarboxylates). This is often achieved under harsh acidic or basic conditions with careful temperature control. The hydrolysis of a nitrile to a carboxylic acid is a robust and well-established transformation.[6]

Experimental Protocol

Step 1: Synthesis of 5-(tert-Butyl)pyrazine-2,3-dicarbonitrile

  • Reflux a mixture of 3,3-dimethyl-2-oxobutanal and diaminomaleonitrile in a suitable solvent (e.g., ethanol) in the presence of a catalytic amount of p-toluenesulfonic acid for 3-4 hours.[5]

  • After cooling, filter the reaction mixture to remove any solids.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain 5-(tert-butyl)pyrazine-2,3-dicarbonitrile.[5]

Step 2: Hydrolysis and Decarboxylation

  • Heat the 5-(tert-butyl)pyrazine-2,3-dicarbonitrile in a strong aqueous acid, such as concentrated sulfuric acid or hydrochloric acid.

  • The reaction hydrolyzes both nitrile groups to carboxylic acids, forming 5-(tert-butyl)pyrazine-2,3-dicarboxylic acid.

  • Upon continued heating, the dicarboxylic acid undergoes selective decarboxylation at the 3-position due to electronic effects and steric hindrance, yielding the target molecule.

  • Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH) to a pH of ~3-4, causing the product to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry to afford this compound.

Workflow Diagram

Route_2_Workflow cluster_condensation Ring Formation cluster_hydrolysis Hydrolysis & Decarboxylation cluster_final Final Product start_mats 3,3-Dimethyl-2-oxobutanal + Diaminomaleonitrile catalyst p-TsOH, Reflux start_mats->catalyst dinitrile 5-(tert-Butyl)pyrazine- 2,3-dicarbonitrile catalyst->dinitrile hydrolysis_cond Conc. H2SO4, Heat dinitrile->hydrolysis_cond diacid 5-(tert-Butyl)pyrazine- 2,3-dicarboxylic acid hydrolysis_cond->diacid final_product 5-(tert-Butyl)pyrazine- 2-carboxylic acid diacid->final_product Decarboxylation

Caption: Workflow for the synthesis via nitrile hydrolysis.

Route 3: Grignard Addition to a Pyrazine Ester

This strategy involves the addition of a tert-butyl nucleophile, typically a Grignard reagent, to an electrophilic pyrazine core, such as a pyrazinecarboxylic acid ester. This is followed by a rearomatization step.

Mechanistic Rationale & Experimental Choices

Grignard reagents are powerful nucleophiles capable of adding to the carbon-nitrogen double bonds within an aromatic heterocycle, especially when the ring is activated by an electron-withdrawing group like an ester.[7][8] The reaction of tert-butylmagnesium chloride with methyl pyrazine-2-carboxylate would initially form a dihydropyrazine intermediate. This unstable intermediate must then be oxidized back to the aromatic pyrazine system. This oxidation can sometimes occur spontaneously upon exposure to air during workup, or a mild oxidant can be added. The final step is the saponification (hydrolysis) of the ester group to the carboxylic acid. This route's success depends on controlling the addition and ensuring efficient rearomatization.

Experimental Protocol

Step 1: Grignard Addition to Methyl Pyrazine-2-carboxylate

  • Prepare a solution of methyl pyrazine-2-carboxylate in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78°C).

  • Slowly add a solution of tert-butylmagnesium chloride in THF dropwise.

  • Allow the reaction to stir at low temperature for a set period, then warm slowly to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • During workup, expose the mixture to air or add a mild oxidant (e.g., manganese dioxide) to facilitate the oxidation of the dihydropyrazine intermediate back to the aromatic pyrazine.

  • Extract the product, dry the organic layer, and concentrate to obtain crude methyl 5-(tert-butyl)pyrazine-2-carboxylate.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the crude ester from the previous step in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add a base, such as sodium hydroxide or lithium hydroxide, and heat the mixture to reflux.

  • Monitor the reaction by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer with cold, dilute HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Workflow Diagram

Route_3_Workflow cluster_grignard Grignard Addition & Oxidation cluster_saponification Ester Hydrolysis cluster_final Final Product start_mat Methyl Pyrazine-2-carboxylate reagents 1. t-BuMgCl, THF, -78°C 2. Air Oxidation start_mat->reagents ester_intermediate Methyl 5-(tert-Butyl)pyrazine- 2-carboxylate reagents->ester_intermediate hydrolysis_cond NaOH, H2O/MeOH Reflux ester_intermediate->hydrolysis_cond final_product 5-(tert-Butyl)pyrazine- 2-carboxylic acid hydrolysis_cond->final_product

References

A Comparative Guide to Elicitor Efficacy: N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic use of elicitors to enhance the production of high-value secondary metabolites in plant systems is a cornerstone of modern biotechnology.[1][2] This guide provides an in-depth comparison of the synthetic elicitor, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide, with other widely used elicitors. Our objective is to furnish a comprehensive, data-supported analysis to inform experimental design and optimize secondary metabolite yields.

Introduction to Elicitation: Triggering Plant Defense for Bioactive Compound Production

Elicitors are molecules that, when introduced to a plant system, trigger a defense response, often leading to the enhanced synthesis and accumulation of secondary metabolites.[1][2][3] These compounds can be of biological origin (biotic elicitors) or synthetic (abiotic elicitors). The overarching goal of elicitation in a research and development context is to leverage the plant's innate defensive machinery to increase the yield of desired bioactive compounds.[1][2] The effectiveness of an elicitor is contingent on several factors, including the plant species, the specific secondary metabolite of interest, the concentration of the elicitor, and the timing of its application.[1][2]

A Spotlight on N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide

N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide is a synthetic pyrazine carboxamide derivative that has demonstrated efficacy as an elicitor in specific plant systems.[4][5][6][7]

Mechanism of Action (Hypothesized)

While the precise signaling pathway initiated by N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide has not been fully elucidated in the public domain, its action is likely mediated through the activation of plant defense signaling cascades. It is plausible that, like other synthetic elicitors, it is recognized by plant cell receptors, triggering a downstream signaling cascade that leads to the activation of transcription factors and the subsequent upregulation of genes involved in secondary metabolite biosynthesis.[8]

Reported Efficacy: A Case Study in Silybum marianum

A key study investigated the effect of N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide on the production of flavonolignans (silymarin complex) and taxifolin in callus and suspension cultures of Silybum marianum (milk thistle).[4][5][6][7]

Key Findings:

  • Taxifolin Production: The compound was identified as a good elicitor for taxifolin production.[4][5][6][7]

  • Silymarin Complex: Its effect on the overall silymarin complex was less pronounced, though it did lead to an increase in silychristin, a component of the complex.[4][5][6][7]

  • Optimal Concentration: An optimal concentration for elicitation was observed, with 3.292 × 10⁻⁴ mol/L showing a significant effect between 24 and 48 hours after application.[4][5][7]

Elicitor Concentration (mol/L)Target MetabolitePlant SystemReported EffectReference
3.292 × 10⁻⁴TaxifolinSilybum marianum culturesGood elicitor[4][5][7]
3.292 × 10⁻⁴Silymarin complexSilybum marianum culturesLess visible effect[4][5][7]
3.292 × 10⁻⁴SilychristinSilybum marianum culturesMost abundant[4][5][7]

Comparative Analysis with Established Elicitors

Jasmonic Acid (JA) and its Derivatives (e.g., Methyl Jasmonate)

Jasmonic acid is a key phytohormone involved in plant defense against herbivores and necrotrophic pathogens.[9][10][11]

  • Mechanism of Action: JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are central to a well-characterized signaling pathway.[9][11] Upon perception by the COI1 receptor, a cascade is initiated that leads to the degradation of JAZ repressor proteins.[10][11][12] This de-repression activates transcription factors, such as MYC2, which in turn regulate the expression of a wide array of defense-related genes, including those for secondary metabolite biosynthesis.[10][12]

Jasmonic_Acid_Signaling Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Ile (Active form) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Defense_Genes Defense Gene Expression (Secondary Metabolites) MYC2->Defense_Genes Activates

Caption: Simplified Jasmonic Acid Signaling Pathway.

  • Efficacy: Jasmonic acid and its derivatives are potent elicitors for a broad range of secondary metabolites, including terpenoids, alkaloids, and phenylpropanoids, across numerous plant species.

Salicylic Acid (SA)

Salicylic acid is another critical phytohormone, primarily involved in the response to biotrophic and semi-biotrophic pathogens and the establishment of systemic acquired resistance (SAR).[13][14][15]

  • Mechanism of Action: The SA signaling pathway is complex and involves the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) protein as a key regulator.[13][14][16] Upon SA accumulation, NPR1 is monomerized and translocated to the nucleus, where it interacts with TGA transcription factors to activate the expression of pathogenesis-related (PR) genes and other defense genes.[14][16]

Salicylic_Acid_Signaling Pathogen_Attack Pathogen Attack SA_Biosynthesis SA Biosynthesis Pathogen_Attack->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive, oligomer) SA->NPR1_inactive Triggers monomerization NPR1_active NPR1 (active, monomer) NPR1_inactive->NPR1_active TGA TGA (Transcription Factor) NPR1_active->TGA Interacts with PR_Genes PR Gene Expression (Defense Proteins) TGA->PR_Genes Activates

Caption: Simplified Salicylic Acid Signaling Pathway.

  • Efficacy: SA is particularly effective in inducing the production of phenolic compounds and phytoalexins. The balance between SA and JA signaling is crucial, as they can be antagonistic.[15]

Chitosan

Chitosan, a deacetylated form of chitin, is a well-known biotic elicitor that mimics the presence of fungal pathogens.[17][18]

  • Mechanism of Action: Chitosan is thought to be perceived by cell surface receptors, which can trigger a variety of downstream responses, including ion channel fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.[17][19] This signaling ultimately leads to the activation of defense genes and the synthesis of secondary metabolites.[17][18] The chitosan signaling pathway can crosstalk with phytohormone pathways like those of JA and SA.[17]

Chitosan_Signaling Chitosan Chitosan Receptor Cell Surface Receptor Chitosan->Receptor Signaling_Cascade Signaling Cascade (ROS, Ca2+, MAPKs) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Defense_Response Defense Response (Phytoalexins, PR Proteins) Transcription_Factors->Defense_Response Upregulates Experimental_Workflow A 1. Establishment of Plant Culture (e.g., Callus or Suspension) B 2. Elicitor Preparation (Stock solutions of each elicitor) A->B C 3. Elicitation (Addition to cultures at various concentrations) B->C D 4. Incubation and Sampling (Time-course experiment, e.g., 0, 24, 48, 72h) C->D E 5. Biomass and Metabolite Extraction D->E F 6. Quantification of Secondary Metabolites (e.g., HPLC, LC-MS) E->F G 7. Data Analysis (Comparison of yields, statistical analysis) F->G

References

A Comparative Guide to the Cross-Reactivity of 5-(tert-Butyl)pyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 5-(tert-Butyl)pyrazine-2-carboxylic acid have emerged as a promising class of molecules with potential therapeutic applications, exhibiting a range of biological activities including antimycobacterial, antifungal, and anticancer effects.[3][4][5] As with any drug discovery program, a thorough understanding of a compound's selectivity is paramount to ensure its safety and efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of novel this compound derivatives.

For the purpose of this illustrative guide, we will hypothesize that our lead compound, Compound A (N-(4-chlorobenzyl)-5-(tert-butyl)pyrazine-2-carboxamide) , has been identified as a potent inhibitor of a hypothetical primary target, Kinase X . The objective is to compare its selectivity profile against a panel of relevant off-targets and to contextualize its performance against a known multi-kinase inhibitor, Sorafenib.

The Imperative of Cross-Reactivity Profiling

Off-target interactions are a major cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development.[6][7] Proactive and comprehensive cross-reactivity screening during the lead optimization phase allows for the early identification and mitigation of potential liabilities.[8] This approach enables a data-driven selection of candidates with the most favorable safety profiles, ultimately saving time and resources. Standard industry practice involves screening compounds against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes known to be associated with adverse effects.[9][10]

Structural Considerations for Cross-Reactivity

The substitution pattern on the pyrazine-2-carboxamide core plays a crucial role in determining both on-target potency and off-target interactions. The tert-butyl group at the 5-position and the amide linkage at the 2-position are key features of this scaffold. Variations in the substituent on the amide nitrogen can significantly influence the compound's physicochemical properties and its binding to various protein targets.

Figure 1: Chemical Structures of Compounds for Comparison

Compound IDStructureKey Features
Compound A N-(4-chlorobenzyl)-5-(tert-butyl)pyrazine-2-carboxamide- 5-tert-butylpyrazine core- Carboxamide linker- 4-chlorobenzyl substituent
Compound B 5-(tert-butyl)-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide- 5-tert-butylpyrazine core- Carboxamide linker- 3,5-bis(trifluoromethyl)phenyl substituent
Sorafenib (Reference Compound)- Multi-kinase inhibitor- Known off-target profile

Experimental Protocols for Cross-Reactivity Assessment

A tiered approach to cross-reactivity profiling is often the most efficient. This typically begins with broad, high-throughput screening followed by more focused dose-response studies for any identified hits.

Tier 1: Broad Kinase Panel Screening

Objective: To obtain a broad overview of the kinase selectivity of the test compounds.

Methodology: A radiometric kinase assay is a robust method for determining the inhibitory activity of a compound against a large panel of kinases.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of Compound A, Compound B, and Sorafenib in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the test compounds to the desired concentrations. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.

  • Kinase Reaction: In a 96-well plate, combine the test compound, a specific kinase from a diverse panel (e.g., a panel of 96 kinases covering different families), a corresponding peptide substrate, and [γ-³³P]ATP to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Signal Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. After washing, quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control.

Diagram 1: Radiometric Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis CompoundPrep Compound Dilution AssayPlate Assay Plate Setup CompoundPrep->AssayPlate ReactionMix Combine Compound, Kinase, Substrate, [γ-³³P]ATP AssayPlate->ReactionMix Incubation Incubate at 30°C ReactionMix->Incubation Termination Stop Reaction Incubation->Termination Filtration Capture Substrate Termination->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate % Inhibition Counting->Analysis

Caption: Workflow for a radiometric kinase profiling assay.

Tier 2: IC50 Determination for Off-Target Hits

Objective: To quantify the potency of inhibition for any significant hits identified in the primary screen.

Methodology: For any kinase where inhibition is greater than a predefined threshold (e.g., >50% at 10 µM), a dose-response curve is generated to determine the IC50 value.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a series of dilutions for each hit compound (e.g., 10-point, 3-fold serial dilution).

  • Kinase Assay: Perform the radiometric kinase assay as described in Tier 1, but with the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Tier 3: Secondary Target Class Screening (GPCRs and Ion Channels)

Objective: To assess cross-reactivity against other major drug target classes.

Methodology: Utilize commercially available screening panels, such as the SafetyScreen44 panel, which covers a range of GPCRs, ion channels, transporters, and enzymes.[8]

Step-by-Step Protocol:

  • Compound Submission: Provide the test compounds to a contract research organization (CRO) offering the desired safety panel.

  • Assay Performance: The CRO will perform a battery of radioligand binding assays (for receptors and transporters) and functional assays (for ion channels and enzymes) at a specified concentration (e.g., 10 µM).

  • Data Reporting: The results are typically reported as the percentage of inhibition of binding or activity.

Diagram 2: Tiered Cross-Reactivity Screening Strategy

G Tier1 Tier 1: Broad Kinase Panel (Single Concentration) Tier2 Tier 2: IC50 Determination (Dose-Response for Hits) Tier1->Tier2 Tier3 Tier 3: Secondary Target Panels (GPCRs, Ion Channels, etc.) Tier2->Tier3 Decision Selectivity Profile Acceptable? Tier3->Decision Proceed Proceed to In Vivo Studies Decision->Proceed Yes Optimize Optimize for Selectivity Decision->Optimize No

Caption: A logical progression for cross-reactivity assessment.

Comparative Data Analysis

The following tables present hypothetical data from the described cross-reactivity studies.

Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)

KinaseCompound ACompound BSorafenib
Kinase X (Primary Target) 98% 95% 99%
VEGFR215%25%92%
PDGFRβ12%18%85%
c-Kit8%10%78%
RAF15%7%65%
p38α22%30%55%
... (other kinases)<20%<20%Variable

Table 2: IC50 Values for Selected Off-Target Kinases (µM)

KinaseCompound ACompound BSorafenibSelectivity Ratio (Off-Target IC50 / Primary Target IC50) - Compound A
Kinase X (Primary Target) 0.05 0.08 0.02 -
VEGFR2> 108.50.09> 200
PDGFRβ> 10> 100.05> 200
p38α7.25.10.5144

Table 3: Secondary Target Panel Screening (% Inhibition at 10 µM)

TargetTarget ClassCompound ACompound B
5-HT2B ReceptorGPCR18%25%
Dopamine D2 ReceptorGPCR5%8%
hERGIon Channel< 5%< 5%
COX-2Enzyme12%15%

Interpretation of Results and Future Directions

Based on the hypothetical data, Compound A demonstrates a superior selectivity profile compared to both Compound B and the reference compound, Sorafenib .

  • Kinase Selectivity: Compound A shows minimal inhibition of key off-target kinases such as VEGFR2 and PDGFRβ, which are strongly inhibited by Sorafenib. This suggests a lower potential for side effects associated with the inhibition of these pathways. The selectivity ratio for Compound A against p38α is over 100-fold, indicating a good therapeutic window. Compound B shows slightly higher off-target activity than Compound A, potentially due to the electron-withdrawing trifluoromethyl groups influencing its binding properties.

  • Secondary Target Screening: Both Compound A and Compound B show low activity against the selected GPCRs, ion channels, and enzymes, with no significant inhibition of the hERG channel, which is a critical indicator for cardiac safety.

These findings would support the progression of Compound A into further preclinical development, including in vivo efficacy and safety studies. The favorable selectivity profile of Compound A highlights the potential of the this compound scaffold to yield highly selective kinase inhibitors.

Conclusion

A systematic and rigorous assessment of cross-reactivity is a cornerstone of modern drug discovery. This guide has outlined a practical framework for evaluating the selectivity of this compound derivatives. By employing a tiered screening approach and comparing data against relevant benchmarks, researchers can make informed decisions to advance drug candidates with the highest probability of success. The illustrative data for Compound A underscores the potential to develop highly selective therapeutic agents from this chemical series.

References

Safety Operating Guide

Personal protective equipment for handling 5-(tert-Butyl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 5-(tert-Butyl)pyrazine-2-carboxylic acid

Foundational Hazard Assessment: Understanding the Risks

This compound is a solid organic compound that, while integral to many research applications, presents a distinct set of handling hazards. A thorough understanding of these risks is the critical first step in designing a robust safety protocol. The Globally Harmonized System (GHS) classifications for this compound dictate the necessary protective measures.[1]

Key Hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the solid dust particles. Our protective strategy must therefore establish barriers against these specific entry points.

Engineering Controls: The First Line of Defense

Before any discussion of personal protective equipment, it is paramount to emphasize the role of engineering controls. PPE is the last line of defense, employed when inherent process safety and engineering controls cannot eliminate the hazard.

Chemical Fume Hood: All handling of solid this compound that could generate dust—such as weighing, transferring, or preparing solutions—must be conducted within a certified chemical fume hood.[2][3] This primary engineering control captures airborne particles at the source, drastically reducing the risk of respiratory exposure.[2] Ensure the fume hood is functioning correctly before commencing any work.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision tailored to the specific tasks being performed. The following table summarizes the minimum required PPE for handling this compound.

Hazard CategoryGHS StatementMinimum PPE RequirementRationale
Eye Contact H319: Causes serious eye irritation[1]Chemical Splash Goggles (ANSI Z.87.1 compliant)[2]Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust particles. Chemical splash goggles are essential to prevent contact that can lead to serious irritation or damage.
Skin Contact H315: Causes skin irritationNitrile Gloves, Chemical-Resistant Lab Coat, Fully Enclosed Shoes[2][4]A fully-buttoned lab coat and proper gloves prevent direct contact with the skin. Nitrile gloves offer adequate resistance for incidental contact.[4] Enclosed shoes protect against spills.[2]
Inhalation H335: May cause respiratory irritation[1]Use within a Chemical Fume Hood[2]The primary defense is to prevent dust from becoming airborne in the operator's breathing zone. A fume hood is the most effective method.
Ingestion H302: Harmful if swallowedN/A (Procedural Control)This is mitigated through proper lab hygiene: never eating, drinking, or smoking in the lab, and thoroughly washing hands after handling the compound, even when gloves are worn.[2][3]
Advanced Protection Scenarios
  • Risk of Splash or Significant Dust Generation: When handling larger quantities or performing tasks with a higher potential for aerosolization (e.g., scraping dried material), a face shield worn over chemical splash goggles is mandatory for full-face protection.[2][4]

  • Failure of Engineering Controls or Spill Cleanup: If a fume hood is not available or during a large spill cleanup where dust levels may be high, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100 respirator) must be used.[3][5] All personnel requiring respirators must be part of a formal respiratory protection program with proper fit-testing.

Operational Workflow: From Preparation to Disposal

A disciplined, step-by-step approach to handling minimizes exposure and prevents cross-contamination.

PPE Donning & Doffing Protocol

The order of donning and doffing PPE is critical to avoid transferring contaminants from used equipment to your skin or clothing.

dot

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Eye/Face Protection (Goggles/Face Shield) Don3 3. Gloves Doff1 1. Gloves (Contaminated) Don3->Doff1 Handling Complete Doff2 2. Lab Coat (Turn inside out) Doff3 3. Eye/Face Protection Wash Wash Hands Thoroughly Doff3->Wash

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Handling Procedure
  • Preparation: Designate a specific area within the chemical fume hood for handling. Assemble all necessary equipment (spatula, weigh boats, solvent, etc.) before retrieving the chemical.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing and Transfer: Open the container in the fume hood. Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[2] Tap the spatula gently on the weigh boat rather than shaking it.

  • In Solution: When dissolving, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling: Securely close the primary container. Decontaminate any reusable equipment and the work surface within the fume hood.

  • Doff PPE: Follow the doffing sequence. Gloves should be removed first and disposed of properly to prevent contaminating other items.[2]

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6][7]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.[2] Do not discard these items in the regular trash.

  • Chemical Waste: Unused compound and solutions must be disposed of as hazardous chemical waste according to your institution's and local regulations.[8][9] Do not pour down the drain.

dot

PPE_Decision_Tree cluster_ppe Minimum Required PPE Start Task: Handling This compound P1 Chemical Splash Goggles P2 Nitrile Gloves P3 Lab Coat P4 Enclosed Shoes Hood Is the task performed in a fume hood? P4->Hood After donning minimum PPE Spill Is there a spill or failure of engineering controls? Hood->Spill Yes Stop STOP! Re-evaluate procedure. Hood->Stop No Splash Is there a significant splash or dust risk? Spill->Splash No Respirator Add NIOSH-Approved Respirator (N95/P100) Spill->Respirator Yes FaceShield Add Face Shield (over goggles) Splash->FaceShield Yes Proceed Proceed with Task Splash->Proceed No Respirator->Splash FaceShield->Proceed

Caption: PPE Selection Decision Tree.

References

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Retrosynthesis Analysis

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5-(tert-Butyl)pyrazine-2-carboxylic acid
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5-(tert-Butyl)pyrazine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.